p-Chlorophenyl dichlorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-chloro-4-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMQYGSXWZFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227950 | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-79-2 | |
| Record name | 4-Chlorophenyl phosphorodichloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to p-Chlorophenyl dichlorophosphate: Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth analysis of p-Chlorophenyl dichlorophosphate, a pivotal organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its fundamental chemical properties, synthesis methodologies, and its significant role as a versatile reagent in the creation of novel molecules. We will explore the causality behind its reactivity and provide practical insights into its application, ensuring a thorough understanding of its utility in both academic and industrial research settings.
Core Identity and Physicochemical Profile
This compound, also known as 4-chlorophenyl phosphorodichloridate, is a reactive organophosphorus compound that serves as a critical building block in organic synthesis.[1] Its utility stems from the presence of two labile chlorine atoms and a p-chlorophenoxy group attached to a central phosphorus (V) atom, making it an excellent phosphorylating agent.
Key Identifiers and Molecular Characteristics
A precise understanding of the compound's fundamental properties is essential for its effective application. The molecular formula and weight, along with other key identifiers, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₃O₂P | [1][2][3] |
| Molecular Weight | 245.43 g/mol | [1][4] |
| 245.428 g/mol | [2] | |
| CAS Number | 772-79-2 | [1][2][3] |
| IUPAC Name | 1-chloro-4-dichlorophosphoryloxybenzene | [3][5] |
| Synonyms | 4-Chlorophenyl dichlorophosphate, 4-Chlorophenyl phosphorodichloridate, p-Chlorophenyl dichlorophosphinate | [1][6] |
Physical and Chemical Properties
The physical state and reactivity of this compound dictate its handling and storage protocols. It is a colorless liquid under standard conditions, though it may appear slightly yellow.[1][7] Its high reactivity, particularly with nucleophiles, is central to its synthetic utility.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][6] |
| Density | 1.508 g/mL at 25 °C | [1][7] |
| Boiling Point | 141 - 143 °C at 11 mmHg | [1] |
| 142 °C at 11 mmHg | [7] | |
| Refractive Index | n20/D 1.539 | [1][7] |
| Solubility | Reacts with water | [6][7] |
| Sensitivity | Moisture Sensitive | [6][7] |
Synthesis and Mechanism of Action
The synthesis of this compound is typically achieved through the reaction of a phenol with a phosphorus oxyhalide. A common laboratory-scale synthesis involves the controlled reaction of p-chlorophenol with an excess of phosphorus oxychloride.
A related compound, Phenyl dichlorophosphate, is prepared by reacting phosphorus oxychloride with phenol, often in the presence of a catalyst like titanium tetrachloride.[8] The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the displacement of a chloride ion and the formation of the desired product and hydrogen chloride gas as a byproduct.[8]
Caption: General synthesis pathway for aryl dichlorophosphates.
The core utility of this compound lies in its function as a potent phosphorylating agent. The P-Cl bonds are highly susceptible to nucleophilic substitution by alcohols, amines, and thiols. This reactivity allows for the precise introduction of a p-chlorophenyl phosphate moiety onto a target molecule, a critical step in the synthesis of many biologically active compounds and other functional materials.
Applications in Drug Development and Material Science
This compound is not an end product itself but a crucial intermediate. Its applications are diverse, spanning the pharmaceutical, agrochemical, and material science sectors.[1]
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical industry, this reagent is instrumental in synthesizing various active pharmaceutical ingredients (APIs) and their intermediates.[1] It is particularly valuable in the development of phosphoramidate prodrugs.[9] Biologically active phosphoryl compounds often exhibit poor pharmacokinetic profiles due to their negative charge; converting them into lipophilic prodrugs can mask this charge, improving absorption and bioavailability.[10][11] this compound serves as a key reagent in creating these prodrugs, which can then be cleaved in vivo to release the active drug.[6][10]
Similarly, in the agrochemical sector, it is a precursor for a range of pesticides, including insecticides and herbicides.[1] The phosphate group is a common feature in many organophosphorus pesticides that act by inhibiting critical enzymes in target pests.
Caption: Key application areas of this compound.
Material Science
Beyond life sciences, this compound is used in material science to synthesize flame retardants and plasticizers.[1][12] Incorporating phosphorus-containing moieties into polymer backbones can significantly enhance their fire resistance.
Experimental Protocol: Synthesis of a Dialkyl p-Chlorophenyl Phosphate
To illustrate its practical use, the following is a representative, self-validating protocol for the phosphorylation of an alcohol.
Objective: To synthesize a dialkyl p-chlorophenyl phosphate ester via sequential nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Alcohol (e.g., Ethanol) (2.2 eq)
-
Anhydrous Pyridine (2.5 eq)
-
Anhydrous Diethyl Ether (as solvent)
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Nucleophilic Addition: Prepare a solution of the alcohol and pyridine in anhydrous diethyl ether. Add this solution dropwise to the stirred phosphate solution at 0°C. The pyridine acts as a base to neutralize the HCl generated during the reaction, which is critical to prevent unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to confirm the disappearance of the starting material. A successful reaction will show a shift in the phosphorus signal.
-
Workup: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with cold 5% HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[3] It reacts violently with water, releasing HCl gas.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[7]
-
Storage: Store in a cool, dry place, typically between 0-5°C, under an inert atmosphere to prevent degradation from moisture.[6]
-
Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the chemical waste in accordance with local and national regulations.
Conclusion
This compound is a highly valuable and versatile reagent in synthetic chemistry. Its well-defined reactivity as a phosphorylating agent enables the efficient construction of complex molecules essential to the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for leveraging its full synthetic potential in a safe and effective manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl phosphorodichloridate, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound [drugfuture.com]
- 6. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chembk.com [chembk.com]
- 8. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]
An In-depth Technical Guide to p-Chlorophenyl Dichlorophosphate: Properties, Reactivity, and Applications
Introduction
p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a highly reactive organophosphorus compound that serves as a cornerstone reagent in modern organic synthesis. Its utility is primarily derived from the two labile chlorine atoms attached to the phosphorus center, making it a powerful electrophile for the introduction of a protected phosphate moiety onto nucleophilic substrates. This guide provides an in-depth analysis of its physical and chemical properties, discusses its reactivity profile, outlines a practical experimental workflow for its use, and explores its applications, particularly within the realm of pharmaceutical research and drug development. For researchers and scientists, a thorough understanding of this reagent is critical for leveraging its synthetic potential while ensuring safe and effective handling.
Physicochemical Properties
This compound is a colorless liquid under standard conditions, characterized by its high reactivity, particularly towards moisture.[1][2] The key physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 772-79-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄Cl₃O₂P | [1][2][3][4][5] |
| Molecular Weight | 245.43 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [1][2] |
| Density | 1.508 g/mL at 25 °C | [1][2] |
| Boiling Point | 141-143 °C at 11 mmHg[1]; 114-116 °C at 1 mmHg[6] | [1][6] |
| Refractive Index (n²⁰/D) | 1.539 | [1][2] |
| Solubility | Reacts with water[2]; Soluble in many organic solvents | [2] |
| Sensitivity | Moisture sensitive | [2][7] |
Chemical Structure and Reactivity
The synthetic utility of this compound is dictated by its molecular structure. The phosphorus(V) center is highly electrophilic due to the inductive electron-withdrawing effects of the two chlorine atoms, the phosphoryl oxygen, and the p-chlorophenoxy group. The two P-Cl bonds are the primary sites of reaction.
This high degree of electrophilicity allows for facile nucleophilic substitution by a wide range of nucleophiles, including alcohols, amines, and thiols. The p-chlorophenyl group serves as a stable protecting group for the resulting phosphate ester, which can be selectively removed under different conditions than other common protecting groups, providing strategic advantages in multi-step syntheses.
Caption: Structure and key reactive sites of this compound.
Reactivity with Water (Hydrolysis): A critical consideration when handling this reagent is its violent reactivity with water.[2][7] This reaction proceeds rapidly to hydrolyze the P-Cl bonds, liberating toxic and corrosive hydrogen chloride (HCl) gas and ultimately forming p-chlorophenyl phosphoric acid.[6] This necessitates storing the reagent under anhydrous conditions and using dry solvents and inert atmospheres (e.g., nitrogen or argon) during reactions.[8][9]
Applications in Organic Synthesis and Drug Development
This compound is a versatile phosphorylating agent employed in the synthesis of a diverse range of molecules.[1][10] Its primary application lies in the preparation of phosphate esters, which are integral to many biologically active compounds.
-
Nucleotide Prodrugs: It is a key reagent in the ProTide (pronucleotide) approach, a strategy used to deliver nucleoside monophosphates into cells. This method has been instrumental in the development of potent antiviral agents, including treatments for HIV and Hepatitis C, as well as anticancer therapies.[10] The reagent is used to couple an amino acid ester and the nucleoside to the phosphorus center.
-
Agrochemicals: It serves as an intermediate in the synthesis of various insecticides and herbicides.[1]
-
Other Pharmaceuticals: The reagent is used to synthesize antimicrobial, antioxidant, and antitumor agents where a phosphate moiety is crucial for biological activity or acts as a handle for further functionalization.[10]
-
Flame Retardants: Its structure is also incorporated into the synthesis of flame retardants and plasticizers.[1]
Experimental Protocol: Phosphorylation of a Primary Alcohol
This protocol provides a representative, self-validating methodology for the phosphorylation of a primary alcohol (R-OH) using this compound.
Causality Statement: The choice of a non-nucleophilic base like pyridine is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Its non-nucleophilic nature prevents it from competing with the primary alcohol in attacking the electrophilic phosphorus center. The reaction is conducted at low temperatures to control the high reactivity of the dichlorophosphate and minimize side reactions.
Methodology:
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas.
-
Reagent Charging: To the flask, add the primary alcohol (1.0 equivalent) and anhydrous pyridine (2.2 equivalents). Dissolve these in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slow Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and charge it into the dropping funnel. Add the dichlorophosphate solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. This step ensures the reaction has gone to completion before proceeding to workup.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted dichlorophosphate and neutralize the pyridinium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the resulting crude product (the phosphorodichloridate has now become a phosphochloridate monoester) via flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry to confirm its structure and purity, thus validating the protocol's success.
Caption: Experimental workflow for alcohol phosphorylation.
Safety and Handling
This compound is a corrosive and hazardous material that requires strict safety protocols.[4][8]
-
Corrosivity: It causes severe skin burns and eye damage.[4][6] All handling must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[2][6]
-
Reactivity Hazard: The reagent reacts violently with water, releasing toxic gas.[2][9] Ensure all glassware is dry and use anhydrous solvents. Avoid contact with strong bases, strong oxidizing agents, and alcohols (unless part of the intended reaction).[7]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8] The container must be tightly sealed, preferably under a nitrogen atmosphere, to prevent moisture ingress.[8]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[6][8] In all cases of exposure, seek immediate medical attention.[6][8]
Conclusion
This compound is a powerful and effective phosphorylating agent with significant applications in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its high reactivity, while synthetically advantageous, demands careful and informed handling. By understanding its physicochemical properties, reactivity profile, and adhering to stringent safety protocols, researchers can safely and effectively harness the full potential of this versatile reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Spectral Analysis of p-Chlorophenyl dichlorophosphate
Introduction
p-Chlorophenyl dichlorophosphate (PCDP), with the chemical formula C₆H₄Cl₃O₂P, is an organophosphorus compound of significant interest in organic synthesis.[1] It serves as a crucial intermediate and phosphorylating agent in the preparation of a wide array of products, including pharmaceuticals, pesticides, and dyes.[2] The reactivity of its P-Cl bonds allows for facile substitution by nucleophiles, making it a versatile building block.
Given its role in critical applications, the unambiguous structural confirmation and purity assessment of this compound are paramount. This requires a multi-faceted analytical approach, leveraging the strengths of various spectroscopic techniques. This technical guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental considerations necessary for a thorough and self-validating analytical workflow.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The acquisition of mass spectral data for a compound like this compound is typically performed using a GC-MS system. This approach is ideal due to the compound's volatility.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.
-
Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Program: A temperature ramp is employed to ensure good separation. For example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection (Electron Ionization - EI):
-
Interface Temperature: Set the GC-MS interface temperature to 280 °C to prevent condensation.
-
Ion Source: Use a standard EI source with an ionization energy of 70 eV. This energy level is a well-established standard that provides reproducible fragmentation patterns, crucial for library matching and structural elucidation.[3]
-
Ion Source Temperature: Maintain the ion source at approximately 230 °C.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used. Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and all significant fragments.
-
Data Presentation & Analysis
The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a powerful diagnostic tool.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Key Observations |
| 244 / 246 / 248 | [M]⁺˙ (Molecular Ion) | [C₆H₄³⁵Cl³⁵Cl₂O₂P]⁺˙ | The base peak in some spectra.[4] The isotopic pattern (M, M+2, M+4) confirms the presence of three chlorine atoms. |
| 174 / 176 | [M - POCl]⁺ | [C₆H₄³⁵ClO]⁺ | Loss of the phosphonyl chloride radical. |
| 127 / 129 | [C₄H₄³⁵ClP]⁺˙ | [C₄H₄³⁵ClP]⁺˙ | A significant fragment in the NIST library spectrum.[4] |
| 111 / 113 | [C₆H₄³⁵Cl]⁺ | [C₆H₄³⁵Cl]⁺ | Represents the chlorophenyl cation. |
| 99 | [PO₂Cl]⁺˙ | [PO₂Cl]⁺˙ | A common fragment for dichlorophosphates.[4] |
| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | Loss of chlorine from the phenyl ring. |
Causality of Fragmentation: The fragmentation of organophosphorus compounds under EI conditions is driven by the stability of the resulting ions and neutral losses.[5] The initial ionization typically occurs at a lone pair of electrons on the oxygen or chlorine atoms. The P-O and P-Cl bonds are relatively labile, leading to characteristic losses. The fragmentation pathway below illustrates the major routes.
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is dominated by absorptions from the P=O, P-O-Ar, and C-Cl bonds, as well as vibrations from the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers, often equipped with an ATR accessory, provide a rapid and straightforward method for obtaining high-quality IR spectra of liquids like this compound without extensive sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide). This is crucial for obtaining a true sample spectrum.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal. Ensure the crystal surface is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Data Presentation & Analysis
The key to interpreting the IR spectrum is to correlate the observed absorption bands with specific bond vibrations. The spectrum can be divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (<1300 cm⁻¹), where complex vibrations unique to the molecule occur.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance & Rationale |
| ~3080-3050 | C-H stretching | Aromatic C-H | Confirms the presence of the aromatic ring. These are typically weak to medium absorptions. |
| ~1580, ~1475 | C=C stretching | Aromatic Ring | These two bands are characteristic of benzene ring skeletal vibrations. |
| ~1290-1310 | P=O stretching | Phosphoryl group | This is a very strong and prominent band. Its position is influenced by the electronegativity of the attached groups (two Cl atoms and one Ar-O group), which shifts it to a higher frequency.[6] |
| ~1190 | C-O stretching (asymmetric) | Ar-O-P | Stretching of the bond between the aromatic ring and the phosphate oxygen. |
| ~950-1000 | P-O stretching (symmetric) | P-O-Ar | Symmetric stretching of the P-O-C linkage.[7] |
| ~830 | C-H out-of-plane bending | Aromatic C-H | The position of this strong band is highly diagnostic for the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, this band typically appears between 850-810 cm⁻¹. |
| ~550-600 | P-Cl stretching | P-Cl | Asymmetric and symmetric stretching vibrations of the two P-Cl bonds. These are typically strong absorptions in the lower frequency region. |
| ~1090 | C-Cl stretching | Ar-Cl | The stretching vibration for the chlorine attached to the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in solution. It provides detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei within the molecule.
Experimental Protocol: Multinuclear NMR
A standard high-field NMR spectrometer is required to obtain ¹H, ¹³C, and ³¹P spectra.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a good solvent and its residual proton signal is well-defined. Add a small amount of an internal standard like tetramethylsilane (TMS, 0 ppm) for ¹H and ¹³C referencing if quantitative analysis or precise referencing is needed.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128-1024). A wider spectral window is used, and a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus with 100% natural abundance, so spectra can be acquired relatively quickly.[10] An external reference of 85% H₃PO₄ is typically used, with its chemical shift set to 0 ppm.
-
References
- 1. chembk.com [chembk.com]
- 2. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Chlorophenyl phosphorodichloridate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-NITROPHENYL PHOSPHORODICHLORIDATE(777-52-6) 1H NMR [m.chemicalbook.com]
- 6. 4-Chlorophenyl phosphorodichloridate, 98+% | Fisher Scientific [fishersci.ca]
- 7. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenyl dichlorophosphate(770-12-7) 13C NMR [m.chemicalbook.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
p-Chlorophenyl dichlorophosphate IR spectroscopy analysis
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of p-Chlorophenyl dichlorophosphate
Abstract: this compound (p-CDP) is a pivotal phosphorylating agent used extensively in the synthesis of pharmaceutical intermediates, pesticides, and flame retardants.[1][2] Its high reactivity necessitates stringent quality control and structural verification, for which Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical tool. This technical guide provides a comprehensive framework for the analysis of p-CDP using FT-IR spectroscopy. It details the theoretical underpinnings of the molecule's vibrational modes, presents a field-proven experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust method for the unambiguous identification and quality assessment of this compound.
Introduction to this compound
Chemical Identity and Core Properties
This compound, also known as 4-chlorophenyl phosphorodichloridate, is an organophosphorus compound with the chemical formula C₆H₄Cl₃O₂P.[3] It presents as a clear, colorless to light yellow liquid that is highly sensitive to moisture and reacts with water.[4] This reactivity is fundamental to its utility in synthesis but also dictates stringent handling protocols to prevent degradation.
Significance in Synthetic Chemistry
The utility of p-CDP is rooted in the high reactivity of its phosphorus-chlorine (P-Cl) bonds. These bonds are readily displaced by nucleophiles such as alcohols, phenols, and amines, making p-CDP an effective phosphorylating agent for introducing the p-chlorophenyl phosphate moiety into a target molecule.[6] This functionality is critical in the synthesis of a wide array of commercially important compounds, including active pharmaceutical ingredients and agricultural chemicals.[1]
The Imperative for Spectroscopic Verification
Given its role as a reactive intermediate, verifying the identity and purity of p-CDP before its use is critical for ensuring the success of a synthetic route and the quality of the final product. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of the key functional groups within the molecule and for detecting common impurities, such as hydrolysis byproducts.
Theoretical Principles of IR Analysis
The infrared spectrum of a molecule is unique, providing a "fingerprint" based on the vibrational modes of its constituent chemical bonds. For p-CDP, the spectrum is dominated by characteristic absorptions from the phosphoryl, phosphate ester, and substituted aromatic functionalities.
Key Vibrational Modes for this compound
The primary vibrational modes that provide a definitive identification for p-CDP are:
-
Phosphoryl Group (P=O) Stretch: This bond produces one of the most characteristic and intense absorption bands in organophosphorus compounds. Its frequency is sensitive to the electronegativity of the atoms attached to the phosphorus.
-
Aryl Phosphate (P-O-Ar) Stretch: The stretching vibrations of the P-O and O-C bonds in the phosphate ester linkage give rise to strong, complex bands.
-
Phosphorus-Chlorine (P-Cl) Stretch: These vibrations occur at lower frequencies and are characteristic of the dichlorophosphate moiety.
-
Aromatic Ring Modes: The p-substituted benzene ring exhibits several distinct vibrations, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane (oop) bending. The position of the oop bending mode is particularly diagnostic of the 1,4-substitution pattern.[7]
-
Aryl-Chlorine (Ar-Cl) Stretch: The vibration of the chlorine substituent on the aromatic ring.
Experimental Protocol: FT-IR Spectrum Acquisition
The hygroscopic and corrosive nature of p-CDP demands careful sample handling.[3][4] Attenuated Total Reflectance (ATR) FT-IR is the recommended technique as it requires minimal sample preparation and minimizes exposure to the atmosphere.
Instrumentation and Materials
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-bounce diamond ATR accessory.
-
Sample: this compound (reagent grade).
-
Equipment: Pasteur pipette, nitrile gloves, safety goggles, lab coat.
-
Environment: All sample manipulations should ideally be performed in a fume hood or under an inert atmosphere (e.g., a glove box with dry nitrogen) to minimize hydrolysis.
Step-by-Step ATR-FT-IR Workflow
-
Instrument Preparation: Ensure the ATR crystal is clean. Perform a background scan in the open-beam configuration to acquire the spectrum of the ambient atmosphere (H₂O, CO₂). This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: In a fume hood, use a clean Pasteur pipette to draw a small amount of liquid p-CDP. Place a single drop onto the center of the ATR diamond crystal, ensuring the entire crystal surface is covered.
-
Data Acquisition: Immediately initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and normalized if necessary. The horizontal axis should be in wavenumbers (cm⁻¹) and the vertical axis in % Transmittance.
-
Cleaning: Following analysis, carefully wipe the sample from the ATR crystal using a swab lightly dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry swab. Perform this in a fume hood.
Experimental Workflow Diagram
Caption: ATR-FTIR workflow for analyzing moisture-sensitive p-CDP.
In-Depth Spectral Analysis
The definitive IR spectrum for this compound is available from the NIST Chemistry WebBook, which serves as an authoritative reference.[8] The following analysis is based on this reference spectrum and established group frequency correlations.
Structure-Spectra Correlation Diagram
Caption: Correlation of key functional groups in p-CDP to their IR regions.
Detailed Peak Assignment
The following table summarizes the principal absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3080 | Weak | Aromatic C-H Stretch | [9][10] |
| ~1587 | Strong | Aromatic C=C In-Ring Stretch | [10][11] |
| ~1483 | Strong | Aromatic C=C In-Ring Stretch | [10][11] |
| ~1305 | Very Strong | P=O Stretch (Phosphoryl) | [12][13] |
| ~1186 | Very Strong | P-O-Ar Asymmetric Stretch | [12][14] |
| ~1088 | Strong | Aromatic In-Plane C-H Bending | [15] |
| ~1009 | Medium | Aromatic Ring "Breathing" Mode | [15] |
| ~955 | Very Strong | P-O-Ar Symmetric Stretch | [12][14] |
| ~825 | Very Strong | Aromatic C-H Out-of-Plane Bend (p-substitution) | [7][16] |
| ~580 | Strong | P-Cl Asymmetric Stretch | [14][17] |
| ~520 | Strong | P-Cl Symmetric Stretch / Ar-Cl Stretch | [7][17] |
Region-by-Region Interpretation
-
High-Frequency Region (4000-1600 cm⁻¹): This region is relatively simple for p-CDP. The weak bands observed just above 3000 cm⁻¹, around 3080 cm⁻¹, are characteristic of C-H stretches on an aromatic ring.[9][10] The absence of strong, broad bands between 3500-3200 cm⁻¹ confirms the lack of significant hydroxyl (O-H) groups from water or hydrolysis products.
-
Double-Bond Region (1600-1300 cm⁻¹): Two sharp, strong peaks at approximately 1587 cm⁻¹ and 1483 cm⁻¹ are definitive for the C=C in-ring stretching vibrations of the benzene ring.[10][11] The most prominent feature of the entire spectrum appears around 1305 cm⁻¹ . This exceptionally strong and sharp absorption is unequivocally assigned to the P=O stretching vibration .[12][13] Its high frequency is influenced by the electron-withdrawing effects of the attached chlorine and chlorophenoxy groups.
-
Fingerprint Region (1300-650 cm⁻¹): This region is rich with structural information.
-
The P-O-Ar linkage gives rise to at least two very strong absorptions: an asymmetric stretch around 1186 cm⁻¹ and a symmetric stretch near 955 cm⁻¹ .[12][14]
-
A very strong and sharp band at approximately 825 cm⁻¹ is highly diagnostic. This absorption arises from the out-of-plane bending of the two adjacent C-H bonds on the para-substituted aromatic ring.[7][16] Its presence is a powerful confirmation of the 1,4-substitution pattern.
-
-
Low-Frequency Region (<650 cm⁻¹): This area contains vibrations involving heavier atoms. Strong bands around 580 cm⁻¹ and 520 cm⁻¹ are characteristic of the P-Cl stretching modes and the Ar-Cl stretch.[7][17]
Protocol Validation and Data Trustworthiness
To ensure the integrity of the analysis, the experimental system must be self-validating.
Instrument Performance
The FT-IR spectrometer should be subject to regular Operational and Performance Qualification (OQ/PQ) checks, typically using a polystyrene standard. This verifies the accuracy of the wavenumber scale and ensures the instrument is performing to specification.
Identifying Potential Impurities
The IR spectrum is highly effective for detecting common impurities in a p-CDP sample:
-
Hydrolysis: As p-CDP reacts with water, a primary impurity is the corresponding phosphonic acid. This would be indicated by the appearance of a very broad absorption band from 3000-2500 cm⁻¹ due to the P-OH group's O-H stretch, and a potential shift or broadening of the P=O band.
-
Starting Material Carryover: Residual p-chlorophenol would be identified by a characteristic broad O-H stretch around 3500-3200 cm⁻¹. Unreacted phosphorus oxychloride (POCl₃) has a P=O stretch at a slightly different frequency (~1315 cm⁻¹) and distinct P-Cl bands.
Conclusion
Infrared spectroscopy is a definitive and efficient technique for the structural confirmation and quality control of this compound. The key spectroscopic signatures for an authentic sample are the presence of an extremely strong phosphoryl (P=O) absorption band near 1305 cm⁻¹ , strong aromatic C=C stretching bands around 1587 cm⁻¹ and 1483 cm⁻¹, intense P-O-Ar stretching bands at ~1186 cm⁻¹ and ~955 cm⁻¹, and a highly diagnostic, strong C-H out-of-plane bending mode near 825 cm⁻¹ that confirms the para-substitution pattern. The absence of broad hydroxyl bands validates the sample's integrity against hydrolysis. This guide provides the necessary framework for researchers to confidently apply this technique in their synthetic and developmental workflows.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]
- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Chlorophenyl dichlorophosphate (CAS 772-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Phenyl dichlorophosphate | 770-12-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 9. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. youtube.com [youtube.com]
- 17. cambridgeinternational.org [cambridgeinternational.org]
Mass spectrometry fragmentation pattern of p-chlorophenyl dichlorophosphate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of p-Chlorophenyl Dichlorophosphate
Authored by a Senior Application Scientist
Introduction: The Analytical Challenge of Reactive Organophosphates
This compound (PCPDP) is an organophosphate compound of significant interest in industrial chemistry and environmental science. As an intermediate in the synthesis of pesticides and flame retardants, its detection and structural confirmation are paramount for process monitoring and toxicological studies.[1][2] Mass spectrometry, particularly with electron ionization (EI), stands as a definitive technique for this purpose. However, the inherent reactivity of the dichlorophosphate moiety presents a unique fragmentation landscape that requires careful interpretation.
This guide provides an in-depth analysis of the EI-MS fragmentation pattern of this compound. Moving beyond a simple cataloging of fragment ions, we will explore the causal mechanisms driving bond cleavage, the rationale behind the observed ion abundances, and the diagnostic signatures that enable unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles of gas-phase ion chemistry and are designed to provide researchers with a robust framework for their analytical work.[3][4]
The Molecular Ion: A Diagnostic Isotopic Signature
The chemical formula for this compound is C₆H₄Cl₃O₂P.[5][6] The presence of three chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion (M⁺˙), which is essential for its initial identification. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing three chlorine atoms, the relative intensities of the isotopic peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙) can be predicted.
The nominal mass of the most abundant isotopologue (containing only ³⁵Cl) is 244 Da.[7] The resulting cluster of peaks around m/z 244 is a definitive starting point for spectral interpretation, and its presence, even at low intensity, is a strong indicator of the intact molecule. In the EI spectrum of this compound, the molecular ion is indeed observed, though its abundance may be limited due to the compound's propensity to fragment.[5]
The Core Directive: Deconstructing the Fragmentation Pathway
Electron ionization imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion that rapidly decomposes into smaller, more stable fragment ions. The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting charged and neutral species.[8] The primary cleavage events occur at the phosphorus center, involving the P-Cl and P-O bonds.
Primary Fragmentation: The Facile Loss of a Chlorine Radical
The most prominent initial fragmentation step is the homolytic cleavage of a P-Cl bond. This is a common pathway for organophosphorus compounds containing halogen atoms.[9] This cleavage is energetically favorable and results in the loss of a chlorine radical (•Cl), producing a highly abundant ion at m/z 209 .
-
Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄ClPO₂Cl]⁺ + •Cl
-
Significance: The ion at m/z 209 ([M-35]⁺) is often the base peak or one of the most intense peaks in the spectrum, making it a crucial diagnostic marker. The corresponding isotopic peak at m/z 211, reflecting the presence of the remaining two chlorine atoms, further validates this assignment.
Secondary Fragmentation Pathways
The [M-Cl]⁺ ion at m/z 209 serves as a key intermediate for subsequent fragmentation events.
-
Loss of a Second Chlorine Radical: The ion at m/z 209 can lose another chlorine radical to form an ion at m/z 174 .
-
Reaction: [C₆H₄ClPO₂Cl]⁺ → [C₆H₄ClPO₂]⁺˙ + •Cl
-
-
Cleavage of the Aryl-Oxygen Bond: A significant pathway involves the cleavage of the C-O bond, leading to the formation of the dichlorophosphate cation [PO₂Cl₂]⁺. However, the charge is more likely to be retained by the aromatic fragment. The alternative cleavage of the P-O bond is also highly probable.
Formation of Key Aromatic Fragments
The stability of the aromatic ring dictates that many prominent ions will contain the chlorophenyl moiety.
-
Formation of the p-Chlorophenoxy Cation (m/z 128): Cleavage of the P-O bond can lead to the formation of the p-chlorophenoxy cation.
-
Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄ClO]⁺ + •POCl₂
-
Note: This ion at m/z 128 is a significant peak in the spectrum and is indicative of the p-chlorophenoxy substructure.
-
-
Formation of the Chlorophenyl Cation (m/z 111): Subsequent loss of the oxygen atom (as CO) from the p-chlorophenoxy cation is less common. A more direct route is the loss of the entire phosphate group, leading to the formation of the chlorophenyl cation.
-
Reaction: [C₆H₄ClPO₂Cl₂]⁺˙ → [C₆H₄Cl]⁺ + •PO₂Cl₂
-
Significance: The ion at m/z 111 is a hallmark of compounds containing a chlorobenzene ring and is a key piece of evidence for structural elucidation.[10] Its isotopic partner at m/z 113 confirms the presence of chlorine.
-
Summary of Key Fragment Ions
The quantitative data below summarizes the primary ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |
| 244 | Molecular Ion | [C₆H₄Cl₃O₂P]⁺˙ | Ionization of parent molecule |
| 209 | [M-Cl]⁺ | [C₆H₄Cl₂O₂P]⁺ | Loss of a •Cl radical from M⁺˙ |
| 174 | [M-2Cl]⁺ | [C₆H₄ClO₂P]⁺˙ | Loss of a second •Cl radical |
| 128 | p-Chlorophenoxy cation | [C₆H₄ClO]⁺ | Cleavage of the P-O bond |
| 111 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Loss of the •PO₂Cl₂ group |
Visualizing the Fragmentation Cascade
To provide a clear, logical map of the fragmentation process, the following diagram illustrates the primary decomposition pathways of the this compound molecular ion under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol outlines a robust method for acquiring a high-quality electron ionization mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system. The inclusion of validation steps ensures the trustworthiness of the generated data.
Objective: To obtain a reproducible and verifiable EI mass spectrum of this compound, identifying the molecular ion and key fragment ions.
Instrumentation:
-
Gas Chromatograph with a standard non-polar column (e.g., DB-5ms).
-
Mass Spectrometer with an Electron Ionization (EI) source.
Methodology:
-
System Preparation & Calibration (Trustworthiness Check):
-
Perform a daily tune of the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution meet manufacturer specifications. Document the tune report.
-
Inject a solvent blank (e.g., hexane or ethyl acetate) to verify the absence of system contamination and interfering peaks.
-
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of this compound in a high-purity, dry solvent like hexane.
-
Create a working solution of 1-10 ppm by serial dilution from the stock solution. The use of a dry solvent is critical to prevent hydrolysis of the analyte.
-
-
GC-MS Parameters:
-
Injector: 250°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Acquisition & Analysis:
-
Acquire the data for the prepared sample.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak. Ensure the spectrum is clean and not convoluted with co-eluting peaks.
-
Perform a background subtraction using the data from the baseline immediately before or after the peak.
-
-
Data Validation (Self-Validation System):
-
Molecular Ion Check: Verify the presence of the isotopic cluster for the molecular ion around m/z 244. Check if the observed isotopic ratios align with the theoretical ratios for a molecule with three chlorine atoms.
-
Fragment Ion Confirmation: Confirm the presence of the key diagnostic ions identified in this guide (m/z 209, 128, 111).
-
Replicate Injection: Perform a second injection to ensure the retention time and mass spectrum are reproducible.
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is highly characteristic and driven by predictable cleavage events. The facile loss of a chlorine radical to form the intense ion at m/z 209, coupled with the presence of the molecular ion cluster (m/z 244) and key aromatic fragments (m/z 128 and 111), provides a multi-faceted signature for its confident identification. By understanding the chemical logic behind this fragmentation cascade and employing a self-validating experimental protocol, researchers can leverage mass spectrometry as a powerful tool for the unambiguous analysis of this and related organophosphate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 6. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 7. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of p-Chlorophenyl Dichlorophosphate
This guide provides an in-depth exploration of the synthesis of p-chlorophenyl dichlorophosphate, a critical organophosphorus intermediate. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and emphasize the stringent safety protocols required. Our focus is on creating a self-validating protocol grounded in established chemical expertise.
Introduction: Significance and Applications
This compound (PCPDP) is a versatile phosphorylating agent employed in the synthesis of a wide array of organophosphorus compounds.[1] Its unique reactivity makes it an indispensable intermediate in the production of pharmaceuticals, pesticides, and flame retardants.[1][2] Aryl dichlorophosphates, like PCPDP, are powerful reagents for introducing phosphate esters into complex molecules, a foundational step in the synthesis of various bioactive compounds and advanced materials.[3][4] This guide details a reliable laboratory-scale synthesis from readily available precursors: p-chlorophenol and phosphorus oxychloride.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the phosphorylation of p-chlorophenol using phosphorus oxychloride (POCl₃). Phosphorus oxychloride is a highly effective phosphorylating agent due to the electrophilic nature of the phosphorus atom and the presence of good leaving groups (chloride ions).[5][6]
The core reaction is a nucleophilic attack by the hydroxyl group of p-chlorophenol on the phosphorus atom of POCl₃. This reaction displaces one of the chloride ions and releases hydrogen chloride (HCl) as a byproduct.[7]
Overall Reaction: Cl-C₆H₄-OH + POCl₃ → Cl-C₆H₄-O-P(O)Cl₂ + HCl
The reaction is often conducted in the presence of a tertiary amine base, such as pyridine or triethylamine, which acts as an HCl scavenger.[7][8] This prevents the buildup of corrosive HCl gas and drives the reaction equilibrium toward the product. Without a base, the reversible reaction can limit the yield.
Caption: Fig. 1: Overall reaction scheme.
Critical Safety and Handling Protocols
Hazard Analysis: The paramount concern in this synthesis is the handling of phosphorus oxychloride (POCl₃). It is a highly corrosive, toxic, and water-reactive substance.[9][10][11]
-
Phosphorus Oxychloride (POCl₃):
-
Toxicity: Fatal if inhaled and harmful if swallowed.[11][12] It is a lachrymator, causing irritation and tears.[12]
-
Corrosivity: Causes severe skin burns and serious eye damage.[9][13] Contact with eyes may lead to severe corneal damage.[14]
-
Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[7] It is also incompatible with alcohols, amines, and strong bases.[12]
-
-
This compound (Product): The product is also classified as a corrosive substance that causes severe skin burns and eye damage.[13]
Mandatory Safety Measures:
-
Ventilation: All operations must be conducted inside a certified chemical fume hood with robust airflow.[9][12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes:
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent POCl₃ from reacting with ambient moisture.[9][12]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10][14] A spill kit containing an inert absorbent material (e.g., vermiculite or sand) must be on hand. Do not use water or combustible materials to clean up spills. [10]
-
Quenching: Extreme caution must be exercised when quenching the reaction or cleaning glassware. Unreacted POCl₃ must be slowly and carefully added to a large volume of ice-cold water or a basic solution with vigorous stirring to manage the exothermic reaction.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
4.1. Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Phosphorylating agent |
| p-Chlorophenol | Reagent Grade, ≥99% | Nucleophile/Substrate |
| Pyridine (or Triethylamine) | Anhydrous | HCl scavenger/Base |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Reaction solvent |
| Round-bottom flask | Three-neck, oven-dried | Reaction vessel |
| Addition Funnel | Pressure-equalizing, oven-dried | Controlled addition of POCl₃ |
| Condenser | With gas inlet/outlet | Maintain inert atmosphere, prevent vapor loss |
| Magnetic Stirrer & Stir Bar | Homogeneous mixing | |
| Inert Gas Supply | Nitrogen or Argon | Prevent hydrolysis of POCl₃ |
| Ice Bath | Temperature control | |
| Vacuum Distillation Apparatus | Purification of the final product |
4.2. Step-by-Step Synthesis Workflow
-
Apparatus Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a condenser (with a nitrogen inlet), and a pressure-equalizing addition funnel. Ensure all joints are properly sealed. Place the apparatus in an ice bath on top of a magnetic stirrer.
-
Reagent Charging: In the fume hood, charge the flask with p-chlorophenol (1.0 eq) and anhydrous dichloromethane. Add anhydrous pyridine (1.1 eq) to the flask. Begin stirring to dissolve the solids.
-
POCl₃ Addition: Charge the addition funnel with phosphorus oxychloride (1.2 eq).
-
Reaction Execution: Once the flask contents are cooled to 0 °C, begin the dropwise addition of POCl₃ from the addition funnel to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding ice-cold water.[15]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and finally, brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) by rotary evaporation.
-
-
Purification: The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation to obtain the final product.[3] The boiling point of this compound is approximately 142 °C at 11 mmHg.[16]
Caption: Fig. 2: Experimental workflow diagram.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product.
5.1. Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₃O₂P | [13] |
| Molecular Weight | 245.43 g/mol | [13][17] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 142 °C @ 11 mmHg | [16] |
| Density | ~1.508 g/mL at 25 °C | [16] |
| Refractive Index | n²⁰/D ~1.539 | [16] |
| ³¹P NMR Chemical Shift | Expected in the range of +2 to +10 ppm | [18][19] |
5.2. ³¹P NMR Spectroscopy
³¹P NMR is the most definitive analytical technique for characterizing this compound.[20]
-
Technique: The spectrum is typically acquired with proton (¹H) decoupling to simplify the signal to a sharp singlet.[18]
-
Expected Spectrum: The ³¹P NMR spectrum of this compound should exhibit a single, sharp resonance. The chemical shift for aryl dichlorophosphates typically appears in the downfield region relative to the 85% H₃PO₄ standard.[18][19] The absence of signals corresponding to starting material (POCl₃, ~3 ppm) or potential byproducts is indicative of high purity.
Conclusion
The synthesis of this compound from p-chlorophenol and phosphorus oxychloride is a robust and effective procedure. However, the hazardous nature of phosphorus oxychloride necessitates meticulous adherence to safety protocols, including the mandatory use of a fume hood and appropriate personal protective equipment. Careful control of reaction conditions, particularly temperature and moisture exclusion, followed by standard purification via vacuum distillation, reliably yields the high-purity product essential for subsequent applications in pharmaceutical and industrial organic synthesis.
References
- 1. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]
- 2. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. rsc.org [rsc.org]
- 16. chembk.com [chembk.com]
- 17. chemeo.com [chemeo.com]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
The Lynchpin of Phosphorylation: A Technical Guide to the Mechanism of p-Chlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Aryl Dichlorophosphates in Modern Synthesis
In the landscape of synthetic organic chemistry and drug development, the precise installation of a phosphate moiety onto a molecule remains a cornerstone of innovation. This modification is central to the biological activity of countless pharmaceuticals, most notably antiviral and anticancer nucleoside analogues. Among the arsenal of phosphorylating agents, aryl dichlorophosphates, and specifically p-chlorophenyl dichlorophosphate, have carved out a significant niche. Their reactivity profile, which balances efficacy with manageable handling, makes them invaluable tools for the construction of complex phosphotriesters and related structures. This guide provides an in-depth exploration of the mechanism of action of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. The strategic placement of the electron-withdrawing chlorine atom on the phenyl ring subtly modulates the electrophilicity of the phosphorus center, a feature that is key to its utility.
Core Mechanism: A Stepwise Journey of Nucleophilic Substitution
The phosphorylating prowess of p--chlorophenyl dichlorophosphate hinges on a series of sequential nucleophilic substitution reactions at the phosphorus (V) center. The phosphorus atom is highly electrophilic due to the presence of two chlorine atoms and the aryloxy group, all of which are effective leaving groups. The overall transformation can be dissected into two primary stages, typically mediated by a mild base such as pyridine.
Stage 1: Formation of the Monosubstituted Intermediate
The reaction is initiated by the nucleophilic attack of a primary or secondary alcohol, such as the 5'-hydroxyl group of a nucleoside, on the phosphorus atom of this compound. A base, commonly pyridine, plays a crucial dual role in this step. It acts as a nucleophilic catalyst, activating the phosphorylating agent, and also serves as an acid scavenger, neutralizing the hydrogen chloride that is liberated during the reaction. This prevents the protonation of the starting alcohol and maintains a favorable reaction environment. The product of this first substitution is a phosphorodichloridate monoester, a still highly reactive intermediate.
Stage 2: Generation of the Phosphotriester
The second nucleophilic substitution follows a similar pathway. A second alcohol molecule, or in many modern applications, a different nucleophile such as an amino acid ester, attacks the phosphorus center of the phosphorodichloridate monoester. Again, pyridine or another suitable base facilitates this step. The departure of the second chloride ion yields the final phosphotriester product. The stepwise nature of this reaction allows for the synthesis of unsymmetrical phosphotriesters, a critical feature in the design of nucleotide prodrugs.
Logical Relationship of the Phosphorylation Mechanism
Caption: General mechanism of phosphorylation using this compound.
Experimental Protocol: Synthesis of a Nucleoside Phosphoramidate Prodrug
This protocol details a representative procedure for the synthesis of an aryloxy phosphoramidate prodrug of a nucleoside, a common strategy in the development of antiviral agents. This self-validating system relies on the sequential and controlled reactivity of this compound.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Protected Nucleoside (e.g., 3'-O-acetyl-AZT) | >98% | TCI, Sigma-Aldrich | Must be anhydrous |
| This compound | >97% | TCI, Sigma-Aldrich | Store under inert gas, moisture sensitive |
| L-Alanine methyl ester hydrochloride | >99% | Sigma-Aldrich | |
| Pyridine | Anhydrous | Acros Organics | Store over molecular sieves |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared | |
| Brine | N/A | Lab Prepared | |
| Anhydrous Sodium Sulfate | N/A | VWR |
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the protected nucleoside (1.0 equivalent) and dissolved in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Initial Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Base Addition: Anhydrous pyridine (3.0 equivalents) is added dropwise to the stirred solution.
-
Phosphorylating Agent Addition: this compound (1.2 equivalents) dissolved in a small amount of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction is allowed to stir at this temperature for 2 hours.
-
Second Nucleophile Addition: A solution of L-alanine methyl ester hydrochloride (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure nucleoside phosphoramidate prodrug.
Experimental Workflow Diagram
A Theoretical Exploration of p-Chlorophenyl Dichlorophosphate Reactivity: An In-depth Technical Guide
This guide provides a comprehensive theoretical framework for understanding the reactivity of p-chlorophenyl dichlorophosphate, a key intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. By leveraging established computational chemistry methodologies, we will explore the intrinsic electronic properties of this molecule and predict its behavior in key chemical transformations, such as hydrolysis and nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of organophosphorus compound reactivity through a theoretical lens.
Introduction: The Significance of Predicting Reactivity
The reactivity of this compound is central to its utility as a chemical building block. The phosphorus center is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The nature of the substituents—the p-chlorophenoxy group and the two chlorine atoms—significantly influences the reactivity of the P=O bond. A thorough understanding of its electronic structure and reaction mechanisms is paramount for optimizing reaction conditions, predicting potential side products, and designing novel derivatives with desired properties.
Computational chemistry offers a powerful toolkit to probe these aspects at a molecular level.[1] Methodologies such as Density Functional Theory (DFT) provide a robust platform for elucidating electronic structure, reaction pathways, and transition states, offering insights that are often challenging to obtain through experimental means alone.[2] This guide will delve into the application of these theoretical methods to dissect the reactivity of this compound.
Theoretical Framework: Methodologies for Unraveling Reactivity
To construct a comprehensive theoretical model of this compound reactivity, a multi-faceted computational approach is employed. This section details the core theoretical methods and the rationale behind their application.
Density Functional Theory (DFT) for Structural and Electronic Insights
DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[3] For this compound, DFT calculations are essential for:
-
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. This provides the foundation for all subsequent calculations.
-
Electronic Property Calculation: Quantifying key descriptors of reactivity, such as molecular orbital energies, electrostatic potential, and atomic charges.
A typical DFT workflow for analyzing this compound is outlined below:
Caption: A typical DFT workflow for analyzing a molecule.
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a critical decision. The B3LYP functional is widely used for its reliability in predicting geometries and energies for a broad range of organic molecules. The 6-31G(d) basis set provides a good starting point for geometry optimization, while a larger basis set like 6-311+G(d,p) is often employed for more accurate single-point energy calculations.[3]
Frontier Molecular Orbital (FMO) Theory: Identifying Reactive Sites
FMO theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5]
-
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic character.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilic character.
For this compound, the LUMO is of particular interest as it will indicate the most likely site for nucleophilic attack. The energy and spatial distribution of the LUMO will reveal the electrophilicity of the phosphorus center. A lower LUMO energy corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles.
Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Bonding
NBO analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule.[1] It localizes the molecular orbitals into bonds and lone pairs, allowing for a quantitative assessment of:
-
Natural Atomic Charges: Determining the partial charge on each atom. For this compound, the magnitude of the positive charge on the phosphorus atom will be a direct indicator of its electrophilicity.
-
Donor-Acceptor Interactions: Analyzing the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This can reveal hyperconjugative effects that influence reactivity.
Predicting the Reactivity of this compound
By applying the theoretical framework described above, we can make informed predictions about the reactivity of this compound in key chemical reactions.
Electrophilicity of the Phosphorus Center
A combination of FMO and NBO analyses will unequivocally point to the phosphorus atom as the primary electrophilic center.
-
FMO Prediction: The LUMO of this compound is expected to be centered on the phosphorus atom, with significant contributions from the P=O and P-Cl antibonding orbitals. This indicates that nucleophiles will preferentially attack the phosphorus atom.
-
NBO Prediction: NBO analysis will reveal a significant positive partial charge on the phosphorus atom due to the electron-withdrawing effects of the oxygen and chlorine atoms.
The following table summarizes the expected qualitative results from these analyses:
| Analysis Method | Predicted Outcome for this compound | Implication for Reactivity |
| Frontier Molecular Orbital (FMO) | The Lowest Unoccupied Molecular Orbital (LUMO) will be predominantly localized on the phosphorus atom. | The phosphorus atom is the primary site for nucleophilic attack. |
| Natural Bond Orbital (NBO) | The phosphorus atom will possess a significant positive natural atomic charge. Analysis will show strong donor-acceptor interactions from oxygen and chlorine lone pairs to the P-O and P-Cl antibonding orbitals. | The high positive charge enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack. The delocalization of electron density further stabilizes the ground state but also indicates the pathways for bond breaking. |
Hydrolysis: A Stepwise versus Concerted Mechanism
The hydrolysis of this compound is a critical reaction, both as a potential degradation pathway and as a synthetic transformation. Theoretical studies on similar organophosphorus compounds suggest that the mechanism can be either stepwise or concerted.[2][5]
A computational investigation into the hydrolysis of this compound would involve locating the transition states for both a stepwise and a concerted pathway. The relative activation energies of these transition states would determine the preferred reaction mechanism.
The workflow for such a study is depicted below:
References
Core Directive: A Technical Guide on the Solubility of p-Chlorophenyl Dichlorophosphate in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide on the solubility characteristics of p-Chlorophenyl dichlorophosphate (CAS: 772-79-2). It is designed to move beyond a simple presentation of data, providing instead a framework for understanding, predicting, and experimentally verifying the solubility of this highly reactive and synthetically valuable compound. The methodologies and insights presented are grounded in established chemical principles and are intended to provide researchers, scientists, and drug development professionals with the authoritative knowledge required for its safe and effective application.
Foundational Understanding: The Chemical Nature of this compound
This compound, with the molecular formula C₆H₄Cl₃O₂P, is a colorless to pale yellow liquid widely used as an intermediate and phosphorylating agent in organic synthesis.[1][2] Its utility is prominent in the production of pharmaceuticals, agrochemicals like insecticides and herbicides, and in the formulation of flame retardants.[2] The molecule's structure, featuring an electrophilic phosphorus center, a polar phosphoryl group (P=O), two reactive P-Cl bonds, and a chlorophenyl ring, dictates its physical properties and chemical behavior.
A critical aspect of its chemistry is its high sensitivity to moisture.[3][4] It reacts with water and other protic nucleophiles, such as alcohols, leading to decomposition.[1][4] This reactivity is a paramount consideration in solvent selection, demanding anhydrous conditions for storage and use to maintain the compound's integrity.[3][4]
The Science of Solubility: Key Principles
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful primary guideline. For a polar molecule like this compound, solubility is favored in solvents with similar polarity. The key solvent properties that determine their dissolving power for this specific solute are:
-
Polarity and Dipole Moment: The significant dipole moment arising from the P=O and P-Cl bonds suggests that polar solvents will be effective in solvating the molecule through dipole-dipole interactions.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at stabilizing the polar solute molecules, thus favoring dissolution.
-
Reactivity: As an electrophilic phosphorodichloridate, the compound is susceptible to nucleophilic attack. Therefore, protic solvents (e.g., alcohols, water) and some nucleophilic aprotic solvents can react with the solute rather than simply dissolving it. This chemical interaction must not be mistaken for simple physical solubility.
Solubility Profile of this compound
Direct quantitative solubility data for this compound is not widely published in the literature. However, based on its chemical structure, known reactivity, and the properties of analogous compounds like phenyl dichlorophosphate, a qualitative solubility profile can be constructed.[4] The following table summarizes the expected solubility in a range of common organic solvents at ambient temperature (20-25 °C).
| Solvent | Chemical Formula | Dielectric Constant (ε at 20°C) | Dipole Moment (μ, D) | Expected Solubility | Observations and Rationale |
| Halogenated | |||||
| Dichloromethane | CH₂Cl₂ | 8.93 | 1.55 | Very Soluble | Polar aprotic solvent; ideal for dissolving polar organophosphates without reaction. |
| Chloroform | CHCl₃ | 4.81 | 1.15 | Very Soluble | Similar to dichloromethane; phenyl dichlorophosphate is known to be soluble in chloroform.[4] |
| Ethers | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 1.75 | Soluble | Polar aprotic ether; good general solvent for reactions, must be anhydrous. |
| Diethyl Ether | C₄H₁₀O | 4.33 | 1.3 | Soluble | Less polar than THF but still effective. Prone to peroxide formation.[5] |
| Aprotic Polar | |||||
| Acetonitrile | C₂H₃N | 37.5 | 3.45 | Soluble | High polarity makes it an excellent solvent for this compound, often used in synthesis. |
| Acetone | C₃H₆O | 20.7 | 2.85 | Soluble (Reacts Slowly) | Can act as a nucleophile, potentially leading to slow reaction over time. Use with caution. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 3.86 | Soluble | Highly polar aprotic solvent; potential for reaction as DMF can contain amine impurities. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 3.9 | Soluble | Highly polar; must be rigorously dried as it is very hygroscopic.[5] |
| Aromatic | |||||
| Toluene | C₇H₈ | 2.38 | 0.36 | Soluble | Nonpolar, but π-π stacking interactions with the chlorophenyl ring can facilitate dissolution. |
| Benzene | C₆H₆ | 2.27 | 0 | Soluble | Similar to toluene; provides a non-polar, non-reactive environment. |
| Nonpolar | |||||
| Hexane | C₆H₁₄ | 1.88 | 0.08 | Sparingly Soluble | Weak solvent-solute interactions are insufficient to overcome the strong intermolecular forces of the polar solute. |
| Protic (Reactive) | |||||
| Methanol / Ethanol | CH₃OH / C₂H₅OH | 32.7 / 24.5 | 1.7 / 1.69 | Reacts | Protic nature leads to rapid solvolysis, forming phosphate esters. Not suitable as a solvent. |
| Water | H₂O | 80.1 | 1.87 | Reacts | Decomposes in the presence of water.[3] |
Solvent property data sourced from multiple chemical databases.[6][7][8]
Protocol for Experimental Solubility Determination
To generate quantitative data, a robust and self-validating experimental protocol is essential. The classic shake-flask method is the gold standard and can be adapted for a reactive, moisture-sensitive compound like this compound.[9][10]
4.1. Core Principle & Causality
The objective is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. The concentration of the solute in the clear supernatant is then measured. For a moisture-sensitive compound, the entire process must be conducted under anhydrous conditions to prevent chemical degradation, which would invalidate the results. The choice of a quantitative analytical technique like HPLC or GC is crucial for accurately measuring the concentration against a calibrated standard curve, ensuring the trustworthiness of the final value.
4.2. Materials & Equipment
-
This compound (≥98% purity)
-
Anhydrous organic solvents (selected from the table above)
-
Analytical balance (± 0.0001 g)
-
Oven-dried glass vials with PTFE-lined screw caps
-
Inert gas source (Nitrogen or Argon)
-
Constant temperature orbital shaker or water bath
-
Gas-tight syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or Gas Chromatograph (GC) with a suitable detector (e.g., FPD or NPD)
-
Class A volumetric glassware
4.3. Step-by-Step Methodology
-
Preparation (Under Inert Atmosphere):
-
Place a precisely weighed excess amount of this compound into an oven-dried vial. The "excess" is critical to ensure saturation is achieved.
-
Using a gas-tight syringe, add a precise volume of the anhydrous solvent to the vial.
-
Blanket the headspace of the vial with nitrogen or argon gas before immediately sealing it with the PTFE-lined cap.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[9] The time should be sufficient for the dissolution process to complete, which can be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
-
Sample Isolation:
-
After equilibration, allow the vial to remain undisturbed at the constant temperature for at least 4 hours to permit the excess solid to settle completely.
-
Carefully draw the supernatant into a gas-tight syringe, ensuring no solid particles are disturbed.
-
Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry volumetric flask. This filtration step is non-negotiable as it removes microscopic particulates that would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the standards and the diluted sample by HPLC or GC.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in standard units (e.g., g/100 mL or mol/L).
-
4.4. Experimental Workflow Diagram
Caption: Workflow for the gravimetric shake-flask solubility determination method.
Authoritative Grounding & Safety
Trustworthiness: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6][7] It is moisture-sensitive and reacts with water, potentially liberating toxic gas (hydrogen chloride).[4][7]
Expertise & Experience: All handling must be performed in a chemical fume hood by trained personnel.[3] Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[3][7] An eyewash station and safety shower must be readily accessible.[3] Store the compound in a cool, dry, well-ventilated area, preferably under an inert atmosphere of nitrogen, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[4]
References
- 1. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 2. Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances [studfile.net]
- 3. chembk.com [chembk.com]
- 4. Phenyl dichlorophosphate CAS#: 770-12-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Stability and Decomposition of p-Chlorophenyl Dichlorophosphate: A Technical Guide for Researchers
Introduction
p-Chlorophenyl dichlorophosphate (p-CPDP) is a reactive organophosphorus compound utilized as a key intermediate in the synthesis of a diverse range of molecules, including agrochemicals, pharmaceuticals, and flame retardants.[1][2] Its utility stems from the highly electrophilic phosphorus center, making it an effective phosphorylating agent. However, this reactivity also predisposes p-CPDP to decomposition, particularly through hydrolysis and thermal degradation. A thorough understanding of its stability profile is paramount for its effective use in synthesis, for ensuring the purity of resulting products, and for safe handling and storage.
This technical guide provides an in-depth examination of the stability and decomposition of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent. The guide will delve into the mechanisms of its degradation, the factors that influence its stability, and the analytical methodologies required to study these processes.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and for interpreting its stability.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₃O₂P | [3] |
| Molecular Weight | 245.43 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 142 °C at 11 mmHg | [4] |
| Density | 1.508 g/mL at 25 °C | [4] |
| Solubility | Reacts with water | [4] |
Hydrolytic Stability and Decomposition
The most significant contributor to the decomposition of this compound under typical laboratory conditions is its reaction with water. As a dichlorophosphate ester, it is highly susceptible to hydrolysis.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is catalyzed by both acid and base.[5]
Under neutral to basic conditions, the hydrolysis is believed to occur through a direct displacement (SN2-like) mechanism where a water molecule or a hydroxide ion acts as the nucleophile, attacking the phosphorus atom. This leads to the sequential displacement of the chloride ions and, ultimately, the p-chlorophenoxy group. The rate of hydrolysis is significantly faster under basic conditions due to the higher nucleophilicity of the hydroxide ion.[6]
Under acidic conditions, the phosphoryl oxygen can be protonated, which increases the electrophilicity of the phosphorus atom and facilitates the nucleophilic attack by water.[7] The rate of hydrolysis generally increases with increasing acid concentration up to a certain point, after which it may decrease due to reduced water activity at very high acid concentrations.[7][8]
The primary decomposition products from complete hydrolysis are p-chlorophenol, phosphoric acid, and hydrochloric acid. The stepwise hydrolysis would yield intermediate phosphochloridate and phosphate species.
Caption: Proposed hydrolytic decomposition pathway of this compound.
Factors Influencing Hydrolytic Stability
-
pH: The rate of hydrolysis is highly dependent on the pH of the medium. The compound is least stable under basic conditions and exhibits increased stability in acidic, anhydrous environments.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The presence of nucleophilic solvents or impurities will accelerate decomposition. It is crucial to use anhydrous solvents when working with this compound.
Thermal Stability and Decomposition
At elevated temperatures, this compound, like other aryl phosphate esters, will undergo thermal decomposition.[9][10][11][12]
Mechanism of Thermal Decomposition
The primary thermal degradation pathway for aryl phosphates involves the elimination of a phosphorus acid and the formation of other volatile species.[10][11] For this compound, this would likely involve the cleavage of the P-O-Aryl bond. The decomposition products at high temperatures are expected to include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[6]
Caption: General overview of the thermal decomposition of this compound.
Analytical Methodologies for Stability Assessment
To quantitatively assess the stability of this compound and characterize its decomposition products, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.
HPLC Method for Quantification
Reversed-phase HPLC with UV detection is a common and effective method for the analysis of organophosphorus esters.[11][13]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of the parent compound from its degradation products. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where this compound has significant absorbance, likely around 220-230 nm.
-
Sample Preparation: Samples from stability studies (e.g., hydrolysis experiments) should be quenched if necessary (e.g., by neutralization) and diluted with the mobile phase to an appropriate concentration.
-
Calibration: A calibration curve should be prepared using standards of this compound of known concentrations to enable accurate quantification.
GC-MS for Product Identification
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile decomposition products.[14][15][16][17]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Temperature Program: An oven temperature program should be developed to separate the analytes of interest. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown products or in selected ion monitoring (SIM) mode for enhanced sensitivity of target analytes.
-
Sample Preparation: Samples may require extraction into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and derivatization, depending on the nature of the degradation products.
Caption: A generalized workflow for conducting a stability study of this compound.
Safe Handling and Storage
Given its reactivity, particularly with water, stringent precautions must be taken when handling and storing this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4]
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4] In case of a spill, do not use water for cleanup. Use an inert absorbent material.
Conclusion
This compound is a valuable synthetic reagent whose utility is intrinsically linked to its reactivity. This reactivity, however, necessitates a comprehensive understanding of its stability and decomposition pathways. The primary mode of degradation under ambient conditions is hydrolysis, which is accelerated by basic conditions. Thermal decomposition occurs at elevated temperatures, leading to the formation of various gaseous byproducts.
By employing appropriate analytical techniques such as HPLC and GC-MS, researchers can quantitatively assess the stability of this compound under their specific experimental conditions. Adherence to strict handling and storage protocols is essential to ensure the integrity of the reagent and the safety of laboratory personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. web.viu.ca [web.viu.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of hydrolysis of di-4-chlorothiophenyl phosphate ester. [wisdomlib.org]
- 8. Kinetics and mechanism of tri-4-chlorothiophenyl phosphate hydrolysis. [wisdomlib.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. "Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe [scholarworks.wmich.edu]
- 11. ijcmas.com [ijcmas.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. scispec.co.th [scispec.co.th]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. fsis.usda.gov [fsis.usda.gov]
Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling of p-Chlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Key Reagent
p-Chlorophenyl dichlorophosphate (CAS No. 772-79-2) is a highly reactive organophosphorus compound that serves as a critical building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals.[1][2] Its utility lies in its ability to act as a phosphorylating agent, a key reaction in the formation of phosphate esters.[1] Organophosphorus compounds, in general, are integral to medicinal chemistry, with chlorinated molecules, in particular, being prevalent in many FDA-approved drugs.[3] However, the very reactivity that makes this compound a valuable synthetic tool also renders it a significant operational hazard. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety protocol. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[4][5][6] A critical and immediate danger is its violent reaction with water, which can liberate toxic gases.[1][6][7]
Physicochemical and Toxicological Profile
A summary of the key properties of this compound is presented in the table below. This data is essential for making informed decisions regarding handling procedures and emergency response.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄Cl₃O₂P | [4] |
| Molecular Weight | 245.43 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][8] |
| Boiling Point | 142 °C at 11 mmHg | [1] |
| Density | 1.508 g/mL at 25 °C | [1] |
| Flash Point | 106 °C (222.8 °F) | [6][8] |
| Water Solubility | Reacts violently | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [4][5] |
The Chemistry of the Hazard: Hydrolysis
The primary chemical hazard associated with this compound is its rapid and violent hydrolysis. When it comes into contact with water or moisture, it decomposes to form hydrochloric acid and phosphoric acid derivatives, both of which are highly corrosive. This reaction is exothermic and can lead to a rapid increase in pressure within a closed container.
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
A proactive approach to safety involves implementing a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of its vapors.[8]
-
Emergency Eyewash and Safety Shower: Facilities must be equipped with readily accessible and functional emergency eyewash stations and safety showers.[8][9]
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent degradation and hazardous reactions.[2][8]
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are primary, a comprehensive PPE regimen is essential for personal protection. The choice of PPE should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[8] A face shield should also be worn to provide additional protection.[10]
-
Skin Protection:
-
Gloves: Unlined, chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are recommended.[10] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9]
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full Tyvek suit should be worn.[8][10]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8][10] Respirator use must comply with OSHA's respiratory protection standard (29 CFR 1910.134).[8]
Section 3: Standard Operating Procedures for Safe Handling and Storage
Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing the risks associated with this compound.
Workflow for Safe Handling
The following diagram outlines the logical flow for the safe handling of this compound in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. Handling and Storage Best Practices for Phenyl Dichlorophosphate [sincerechemicals.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
p-Chlorophenyl Dichlorophosphate: A Comprehensive Guide to its Application as a Phosphorylating Agent in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of p-chlorophenyl dichlorophosphate as a versatile and powerful phosphorylating agent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, mechanistic intricacies, and practical applications of this reagent. Detailed application notes and step-by-step protocols for the phosphorylation of key molecular classes, including alcohols, amines, and nucleosides, are presented. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, chemoselective phosphorylations.
Introduction: The Strategic Importance of Phosphorylation and the Role of this compound
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group, is a cornerstone of biological regulation and medicinal chemistry.[1] This post-translational modification governs a vast array of cellular processes, including signal transduction, cell growth, and apoptosis.[1] In the realm of drug development, the introduction of a phosphate moiety can enhance the solubility, bioavailability, and targeting of therapeutic agents.
While enzymatic phosphorylation offers remarkable specificity, chemical methods provide a broader scope for modifying complex molecules and nucleoside analogues that are not substrates for natural kinases. Among the arsenal of chemical phosphorylating agents, this compound has emerged as a reagent of significant utility, particularly in the synthesis of phosphoramidate prodrugs, a class of compounds designed to improve the delivery of monophosphate drugs into cells. This approach, often referred to as the ProTide technology, has been successfully applied to a wide variety of antiviral and anticancer nucleoside analogues.[2]
This compound offers a balance of reactivity and selectivity. The electron-withdrawing nature of the p-chlorophenyl group enhances the electrophilicity of the phosphorus center, making it susceptible to nucleophilic attack, while the two chlorine atoms provide sequential reactivity, allowing for the stepwise introduction of different nucleophiles.
Mechanistic Framework: Understanding the Reactivity of this compound
The efficacy of this compound as a phosphorylating agent is rooted in its electrophilic phosphorus center. The reaction with a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic substitution at the phosphorus atom. The general mechanism can be conceptualized as a two-step process:
-
First Nucleophilic Attack: The first equivalent of a nucleophile (NuH) attacks the phosphorus center of this compound, displacing one of the chloride ions. This step is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the liberated hydrochloric acid. This results in the formation of a phosphorochloridate intermediate.
-
Second Nucleophilic Attack: A second nucleophile (Nu'H) can then displace the remaining chloride ion to form the final phosphorylated product. This second nucleophile can be the same as the first or different, allowing for the synthesis of both symmetrical and unsymmetrical phosphate esters and phosphoramidates.
The precise mechanism, whether it follows a more associative (SN2-like) or dissociative (SN1-like) pathway, can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Figure 1: Generalized reaction pathway for phosphorylation using this compound.
Application Notes and Protocols
The following sections provide detailed protocols for the application of this compound in the phosphorylation of various functional groups. These protocols are designed to be robust and adaptable to a range of substrates.
Phosphorylation of Alcohols
The phosphorylation of alcohols is a fundamental transformation in organic synthesis. This compound can be employed for the synthesis of both mono- and diaryl phosphates.
Protocol 3.1.1: Synthesis of a Monoalkyl Aryl Phosphate
This protocol describes the selective mono-phosphorylation of a primary alcohol.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| Alcohol | 1.0 | Anhydrous | --- |
| This compound | 1.1 | 98+% | Handle in a fume hood |
| Pyridine | 2.0 | Anhydrous | --- |
| Dichloromethane (DCM) | - | Anhydrous | --- |
| 1 M HCl | - | - | For work-up |
| Saturated NaHCO₃ | - | - | For work-up |
| Brine | - | - | For work-up |
| Anhydrous Na₂SO₄ | - | - | For drying |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equiv.) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (2.0 equiv.) to the stirred solution.
-
Phosphorylating Agent Addition: Slowly add this compound (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of Phosphoramidates: The ProTide Approach
A major application of this compound is in the synthesis of phosphoramidate prodrugs of nucleosides. This "ProTide" approach involves the sequential addition of a nucleoside and an amino acid ester to the phosphorus center.
Figure 2: Workflow for the synthesis of a nucleoside phosphoramidate prodrug (ProTide).
Protocol 3.2.1: Synthesis of an AZT Phosphoramidate Prodrug
This protocol details the synthesis of a phosphoramidate prodrug of Zidovudine (AZT) using this compound and L-alanine methyl ester.
Materials:
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| Zidovudine (AZT) | 1.0 | Anhydrous | --- |
| This compound | 1.2 | 98+% | Handle in a fume hood |
| L-Alanine methyl ester hydrochloride | 1.5 | --- | --- |
| N-Methylimidazole (NMI) | 3.0 | Anhydrous | --- |
| Dichloromethane (DCM) | - | Anhydrous | --- |
| Diethyl ether | - | - | For precipitation |
Procedure:
-
Reaction Setup: Suspend AZT (1.0 equiv.) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
First Addition: Add this compound (1.2 equiv.) dropwise to the stirred suspension, followed by the dropwise addition of N-methylimidazole (1.5 equiv.).
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes.
-
Second Addition: In a separate flask, suspend L-alanine methyl ester hydrochloride (1.5 equiv.) in anhydrous dichloromethane and add N-methylimidazole (1.5 equiv.). Stir for 10 minutes at room temperature, then cool to 0 °C.
-
Coupling: Add the amino acid ester solution from step 5 to the reaction mixture from step 4 via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the N-methylimidazole hydrochloride salt.
-
Filter the salt and wash with diethyl ether.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification: The crude product is a mixture of diastereomers. Purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The separation of diastereomers may be challenging and may require specialized chiral chromatography techniques.[3][4][5][6]
Note on Diastereomer Separation: The phosphorus center in the resulting phosphoramidate is chiral, leading to the formation of a mixture of diastereomers. The biological activity of these diastereomers can differ significantly. Separation can be achieved by careful column chromatography or, more effectively, by HPLC using a chiral stationary phase.[3][4][5][6]
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water to release hydrochloric acid. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a highly effective phosphorylating agent with broad applications in organic synthesis, particularly in the construction of phosphoramidate prodrugs. Its sequential reactivity allows for the controlled introduction of different nucleophiles, enabling the synthesis of complex phosphorylated molecules. The protocols provided in this guide offer a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors. A thorough understanding of the reaction mechanism and careful attention to experimental conditions are paramount for achieving successful and reproducible results.
References
- 1. Phosphorylation | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. santaisci.com [santaisci.com]
Application Note & Protocol: Strategic Synthesis of Phosphotriesters Using p-Chlorophenyl Dichlorophosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary and Strategic Overview
The phosphotriester motif is a cornerstone of modern medicinal chemistry and molecular biology, primarily recognized for its role in oligonucleotide synthesis and the design of phosphate-based prodrugs.[1] The strategic introduction of this linkage allows for the masking of polar phosphate groups, enhancing cell membrane permeability and bioavailability. p-Chlorophenyl dichlorophosphate stands out as a highly effective and versatile phosphorylating agent for this purpose. Its two reactive chloride leaving groups can be displaced sequentially, enabling the controlled synthesis of both symmetrical and, more importantly, unsymmetrical phosphotriesters.
This document provides a comprehensive guide to the use of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and critical parameters for success. We will cover the core reaction mechanism, detailed protocols for synthesis, purification strategies, and essential safety considerations for handling this reactive compound.
The Chemical Rationale: Mechanism of Phosphotriester Formation
The efficacy of this compound lies in the high reactivity of the P-Cl bonds toward nucleophilic attack by alcohols. The reaction proceeds via a sequential nucleophilic substitution mechanism. The electron-withdrawing nature of the chlorine atoms and the p-chlorophenyl group renders the phosphorus atom highly electrophilic.
The synthesis of an unsymmetrical phosphotriester involves two distinct steps:
-
Formation of the Monochlorophosphate Intermediate: The first equivalent of an alcohol (R¹OH), often in the presence of a base like pyridine, attacks the dichlorophosphate. This displaces one chloride ion to form a p-chlorophenyl phosphorodichloridate intermediate. This step is typically rapid.
-
Formation of the Final Phosphotriester: The second, different alcohol (R²OH) is then introduced. It attacks the monochlorophosphate intermediate, displacing the second chloride and forming the target unsymmetrical phosphotriester.
The p-chlorophenyl group serves as a stable protecting group during synthesis and can be removed later if necessary, a feature extensively used in early oligonucleotide synthesis methodologies.[2][3]
Diagram 1: Reaction mechanism for unsymmetrical phosphotriester synthesis.
Critical Safety & Handling Protocols for this compound
Trustworthiness Pillar: Before any experimental work, a thorough understanding of the hazards is paramount. This compound is a corrosive and moisture-sensitive compound that reacts violently with water, liberating toxic gas.[4][5] All handling must be performed within a certified chemical fume hood.
| Hazard Category | Handling Protocol & Personal Protective Equipment (PPE) | First Aid Measures |
| Corrosivity | Causes severe skin burns and eye damage.[5] Wear chemical safety goggles (EN166 standard), a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6][7] | Eyes: Immediately flush with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[4][6] Skin: Remove contaminated clothing immediately and flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7] |
| Reactivity | Reacts violently with water and is moisture-sensitive.[4][5] Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container in a cool, dry, corrosives-designated area.[6][7] Use anhydrous solvents and glassware dried overnight in an oven. | Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][6] |
| Toxicity | Harmful if swallowed.[5] Do not breathe vapors or mists.[6] | Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cups of water or milk. Seek immediate medical attention.[4][6] |
| Spills | Absorb spill with inert, dry material (e.g., vermiculite, dry sand).[6] Do not use water. Collect in a suitable, labeled container for hazardous waste disposal. Ensure adequate ventilation. | N/A |
Experimental Guide: Synthesis of an Unsymmetrical Phosphotriester
This protocol details the synthesis of a model unsymmetrical phosphotriester. The principles are broadly applicable to various alcoholic substrates, including protected nucleosides or drug molecules bearing a hydroxyl group.
Expertise Pillar: The choice of pyridine as the solvent is strategic. It serves three roles: it is an effective solvent for the reactants, it acts as a base to neutralize the HCl byproduct generated during the reaction, and it can act as a nucleophilic catalyst, accelerating the displacement of chloride. Anhydrous conditions are non-negotiable; any moisture will rapidly hydrolyze the starting material and intermediates, drastically reducing yield and complicating purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Handle with extreme care as per Section 3. |
| Alcohol 1 (e.g., Ethanol) | Anhydrous, ≥99.5% | Major Chemical Supplier | |
| Alcohol 2 (e.g., Benzyl alcohol) | Anhydrous, ≥99% | Major Chemical Supplier | |
| Pyridine | Anhydrous, ≥99.8% | Major Chemical Supplier | Store over molecular sieves. |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | For work-up. |
| Saturated Sodium Bicarbonate | ACS Grade | In-house preparation | For aqueous wash. |
| Brine (Saturated NaCl) | ACS Grade | In-house preparation | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | For drying. |
| Round-bottom flasks, magnetic stirrer, syringes, septa | N/A | Glassware Supplier | Must be oven-dried before use. |
Step-by-Step Synthesis Protocol
Diagram 2: High-level experimental workflow for phosphotriester synthesis.
-
System Preparation: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa. Place the flask under a positive pressure of dry nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous pyridine (100 mL) via a dry syringe. Cool the flask to 0 °C in an ice-water bath.
-
Step 1 - Monochloride Formation: Slowly add this compound (e.g., 10 mmol, 1 equiv.) to the cold, stirring pyridine. Then, add the first alcohol (e.g., Ethanol, 10 mmol, 1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction Monitoring (Step 1): Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the monochlorophosphate intermediate can be monitored by ³¹P NMR if desired, observing the shift from the dichlorophosphate starting material.
-
Step 2 - Triester Formation: Slowly add the second alcohol (e.g., Benzyl alcohol, 10.5 mmol, 1.05 equiv.) to the reaction mixture at 0 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours or until TLC/³¹P NMR analysis indicates the consumption of the intermediate.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with cold 1M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and finally, brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude phosphotriester.
Purification and Characterization
The crude product is typically purified using silica gel column chromatography.
-
Technique: Flash column chromatography is highly effective.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Post-Purification Analysis: The purity of the final fractions should be confirmed by TLC. The identity and structure of the phosphotriester must be confirmed by:
-
³¹P NMR: This is the most definitive technique. A single peak in the characteristic phosphotriester region confirms the product's formation.
-
¹H and ¹³C NMR: To confirm the incorporation of the correct alcohol moieties.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the product.
-
Applications in Drug Development & Research
The phosphotriester approach, while largely succeeded by the phosphoramidite method for routine oligonucleotide synthesis, remains a valuable tool.[8][] Its principles are foundational, and the resulting phosphotriesters are critical intermediates in several areas:
-
Prodrugs: Many antiviral and anticancer nucleotide analogues suffer from poor membrane permeability due to the negative charge of the phosphate group. Converting them into neutral phosphotriesters creates prodrugs that can more easily enter cells, where endogenous enzymes (phosphotriesterases) can cleave the ester groups to release the active monophosphate drug.[1][10][11]
-
Custom Synthesis: For specialized applications requiring non-standard backbones or labeled phosphate groups, the phosphotriester method offers a robust and adaptable synthetic route.[12]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reagents or solvents were not anhydrous.- this compound was hydrolyzed before use. | - Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.- Use freshly opened or properly stored anhydrous solvents.- Use a fresh bottle of the dichlorophosphate. |
| Multiple Products Observed by TLC/NMR | - Incomplete reaction of the intermediate.- Formation of symmetrical phosphotriester byproducts.- Hydrolysis during work-up. | - Increase reaction time or slightly warm the reaction (e.g., to 40 °C) after the second alcohol addition.- Ensure slow, controlled addition of the first alcohol at 0 °C to favor monochloride formation.- Perform aqueous work-up quickly and with cold solutions. |
| Difficulty Removing Pyridine | - Insufficient washing with acid. | - Increase the number or concentration of the HCl washes during the work-up procedure. |
References
- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of barium salts of protected deoxyribonucleoside-3' p-chlorophenyl phosphates for construction of oligonucleotides by the phosphotriester method: high-yield synthesis of dinucleotide blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 10. Purification and properties of the phosphotriesterase from Pseudomonas diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New effective method for the synthesis of oligonucleotides via phosphotriester intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phosphoramidate Prodrugs Using p-Chlorophenyl Dichlorophosphate: An Application Note and Protocol
Introduction: The Strategic Advantage of Phosphoramidates in Drug Delivery
Phosphoramidate prodrugs, particularly those developed under the ProTide (Pro-nucleotide) technology, represent a cornerstone in modern medicinal chemistry, enabling the effective delivery of nucleoside monophosphates into cells.[1][2] This strategy brilliantly circumvents the often inefficient and rate-limiting initial phosphorylation step of nucleoside analogues, a common mechanism of drug resistance.[2][3] By masking the charged phosphate group with an aryl moiety and an amino acid ester, the resulting phosphoramidate is rendered lipophilic, facilitating its passage across the cell membrane.[1] Once inside the cell, the prodrug is metabolized by intracellular enzymes to release the active nucleoside monophosphate.[4]
This application note provides a detailed protocol for the synthesis of phosphoramidate prodrugs utilizing p-chlorophenyl dichlorophosphate as a key phosphorylating agent. This reagent offers a balance of reactivity and stability, making it a valuable tool for researchers in drug development. The electron-withdrawing nature of the chloro-substituent on the phenyl ring can influence the reactivity of the phosphorus center and the stability of the resulting prodrug.[5]
Overall Synthetic Strategy
The synthesis is a two-step process. First, this compound is reacted with an amino acid ester to form a key intermediate, an aryloxyphosphorochloridate. This intermediate is then reacted, without extensive purification, with a nucleoside (or other hydroxyl-containing molecule) to yield the final phosphoramidate product.
Caption: General workflow for phosphoramidate synthesis.
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive liquid that causes severe skin burns and eye damage.[6][7][8] It reacts with water, potentially liberating toxic gases.[8][9] All manipulations must be conducted in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from moisture.[7][9]
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[6] | Wear protective gloves, clothing, and eye/face protection.[7] |
| Reacts with water and moisture.[7][9] | Handle under inert atmosphere; use anhydrous solvents.[9] |
| Corrosive.[6] | Store in a designated corrosives area.[7] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of phosphoramidate prodrugs.[5][10] It is designed for the synthesis of a gemcitabine phosphoramidate as an illustrative example.
Materials and Reagents:
-
This compound (CAS: 772-79-2)
-
L-Alanine ethyl ester hydrochloride (CAS: 1115-59-9)
-
Gemcitabine (or other nucleoside analogue)
-
Triethylamine (TEA), freshly distilled
-
N-Methylimidazole (NMI), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate, hexane (for chromatography)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Flash chromatography system
Part 1: Synthesis of p-Chlorophenyl(ethoxy-L-alaninyl)phosphorochloridate Intermediate
This procedure is adapted from similar syntheses of phosphorochloridates.[5][10]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend L-Alanine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add triethylamine (2.0 eq.) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is generated.
-
Phosphorylating Agent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold amino acid ester solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Work-up (optional): The resulting phosphorochloridate intermediate is typically used in the next step without purification. If desired, the triethylamine hydrochloride can be filtered off under an inert atmosphere. The crude filtrate containing the phosphorochloridate is then used directly.
Causality and Experimental Choice: The reaction is performed at low temperatures to control the high reactivity of the dichlorophosphate and prevent side reactions, such as the formation of the bis-aminoacyl product. Triethylamine acts as a base to neutralize the HCl generated during the reaction and to deprotonate the amino acid ester hydrochloride salt.[5]
Part 2: Coupling of the Phosphorochloridate Intermediate with Gemcitabine
-
Nucleoside Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the nucleoside analogue (e.g., gemcitabine, 0.8 eq.) in an appropriate anhydrous solvent (e.g., anhydrous pyridine or THF).
-
Coupling: To the nucleoside solution, add N-methylimidazole (NMI, 2.0 eq.) as a catalyst and base.[3] Then, add the freshly prepared crude solution of p-chlorophenyl(ethoxy-L-alaninyl)phosphorochloridate from Part 1 dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The appearance of a new signal corresponding to the phosphoramidate product (typically a doublet of diastereomers) indicates reaction progression.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality and Experimental Choice: N-Methylimidazole is an effective nucleophilic catalyst that activates the phosphorochloridate for reaction with the hydroxyl group of the nucleoside.[3] Using a slight excess of the phosphorochloridate can drive the reaction to completion, but a large excess should be avoided to simplify purification.
Part 3: Purification of the Final Phosphoramidate Product
The crude product from Part 2 will be a mixture of two diastereomers at the phosphorus center. These can often be separated by flash column chromatography.
-
Chromatography: Purify the crude residue by silica gel flash chromatography.[10]
-
Eluent System: A gradient of ethyl acetate in hexane or methanol in DCM is typically effective. The exact solvent system will need to be optimized based on the polarity of the specific phosphoramidate product.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated on a standard silica gel column.[11] The separation can be monitored by TLC. For more challenging separations, specialized chiral stationary phases or preparative HPLC may be necessary.[12][13]
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: A simplified representation of the two-step reaction mechanism.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are strictly anhydrous. The presence of moisture will hydrolyze the highly reactive this compound.
-
Formation of Bis-substituted Byproduct: Adding the dichlorophosphate solution slowly at -78°C is critical to favor the mono-substitution product.
-
Incomplete Coupling in Step 2: Ensure the nucleoside is completely dissolved. If solubility is an issue, a different anhydrous solvent like DMF may be required. The activity of the NMI catalyst is also crucial.
-
Difficult Diastereomer Separation: If baseline separation is not achieved by standard flash chromatography, consider using a different stationary phase (e.g., C18 for reversed-phase) or a preparative HPLC with a chiral column.[11][12]
Conclusion
The use of this compound provides an effective and adaptable method for the synthesis of phosphoramidate prodrugs. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can successfully synthesize the key phosphorochloridate intermediate and couple it with a variety of nucleoside analogues. While the generation of diastereomers necessitates a robust purification strategy, the overall approach is a powerful tool in the development of next-generation therapeutics.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of a gemcitabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scielo.br [scielo.br]
- 10. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. santaisci.com [santaisci.com]
- 12. Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Organophosphate Agrochemicals Utilizing p-Chlorophenyl Dichlorophosphate
Abstract
p-Chlorophenyl dichlorophosphate (PCPDP) is a highly versatile and reactive intermediate pivotal in the synthesis of a wide array of organophosphorus compounds, particularly agrochemicals.[1][2] Its utility stems from the two reactive P-Cl bonds, which can be sequentially substituted by various nucleophiles, such as alcohols, phenols, and amines, allowing for the controlled and stepwise construction of complex organophosphate esters.[3][4] This document provides a comprehensive guide for researchers and chemical development professionals on the strategic use of PCPDP as a phosphorylating agent for the synthesis of organophosphate pesticides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical safety considerations for handling these hazardous materials.
Introduction: The Strategic Role of this compound
Organophosphate (OP) agrochemicals represent a major class of insecticides that have been widely used in agriculture and public health since the mid-20th century.[5][6] Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[5][7] The efficacy and toxicological profile of an OP pesticide are dictated by the organic groups attached to the central phosphorus atom.
This compound (CAS No: 772-79-2) serves as an ideal starting material for creating diverse OP structures.[8] The p-chlorophenyl group provides a stable aromatic core, while the two chlorine atoms act as excellent leaving groups, enabling facile, stepwise nucleophilic substitution. This allows for the synthesis of unsymmetrical phosphate triesters, which is crucial for tuning the biological activity and selectivity of the final agrochemical product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 772-79-2 | [8] |
| Molecular Formula | C₆H₄Cl₃O₂P | [8] |
| Molecular Weight | 245.4 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | - |
| Hazard | Causes severe skin burns and eye damage | [8] |
Core Synthetic Strategy: Stepwise Nucleophilic Substitution
The fundamental strategy for utilizing PCPDP involves a two-step, one-pot reaction sequence. This approach leverages the differential reactivity of the P-Cl bonds to first introduce a simple alkyl or aryl group, followed by the introduction of a more complex, biologically active moiety.
Caption: High-level workflow for the two-step synthesis of organophosphate agrochemicals from PCPDP.
This stepwise approach is critical for maximizing the yield of the desired unsymmetrical product and minimizing the formation of symmetrical byproducts. The choice of base, solvent, and reaction temperature at each stage is paramount for controlling the reaction pathway.
Mechanistic Considerations
The reactions proceed via a nucleophilic substitution at the tetrahedral phosphorus center. The general mechanism involves the attack of a nucleophile (ROH or ArOH) on the electrophilic phosphorus atom, leading to a pentacoordinate transition state, followed by the expulsion of a chloride ion. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: Generalized reaction mechanism for the two-step synthesis.
Experimental Protocols
Disclaimer: The following protocols involve highly toxic and corrosive materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
General Protocol: Synthesis of an O-Alkyl-O-(3,5,6-trichloropyridin-2-yl) p-chlorophenyl phosphate
This protocol is adapted from analogous procedures for the stepwise reaction of phosphorodichloridates and serves as a template for synthesizing compounds structurally related to insecticides like Chlorpyrifos.[3][9]
Materials:
-
This compound (PCPDP)
-
Anhydrous Ethanol (or other suitable alcohol)
-
3,5,6-Trichloro-2-pyridinol
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (dried in an oven)
Step 1: Synthesis of p-Chlorophenyl Ethyl Phosphorochloridate (Intermediate)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagents: In the flask, dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 5 mL per 1 g of PCPDP). Cool the solution to 0 °C in an ice bath.
-
Reaction: Prepare a solution of anhydrous ethanol (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled PCPDP solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, cooled addition is crucial to favor the monosubstitution reaction and prevent the formation of the undesired diethyl p-chlorophenyl phosphate. Pyridine acts as an acid scavenger for the HCl produced.[3]
-
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed. The intermediate is used directly in the next step without isolation.
Step 2: Coupling with 3,5,6-Trichloro-2-pyridinol
-
Reagents: In a separate flask, dissolve 3,5,6-trichloro-2-pyridinol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.
-
Reaction: Add the solution of the pyridinol dropwise to the reaction mixture from Step 1 at room temperature.
-
Completion: Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) and stir for 6-12 hours. Again, monitor for completion by TLC or NMR.
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove the pyridine hydrochloride salt. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an oil. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure organophosphate product.
Table 2: Generalized Reaction Parameters
| Parameter | Step 1 | Step 2 | Rationale |
| Temperature | 0 °C to RT | RT to Reflux | Control selectivity in Step 1; drive reaction to completion in Step 2. |
| Base | Pyridine/TEA | Pyridine/TEA | Neutralizes HCl byproduct, preventing side reactions and driving equilibrium. |
| Solvent | Anhydrous DCM/Toluene | Anhydrous DCM/Toluene | Aprotic solvent to prevent hydrolysis of P-Cl bonds. |
| Stoichiometry | 1:1 (PCPDP:Alcohol) | 1:1 (Intermediate:Pyridinol) | Ensures stepwise substitution and maximizes yield of the target unsymmetrical product. |
| Typical Yield | - | 60-85% (after purification) | Dependant on specific substrates and purification efficiency. |
Safety and Handling
Authoritative Grounding: this compound is classified as a substance that causes severe skin burns and eye damage.[8] Organophosphate pesticides are potent neurotoxins that function as acetylcholinesterase inhibitors.[5][6] Exposure can lead to a range of symptoms from headache and nausea to severe muscle twitching, respiratory distress, and death.[5]
-
Engineering Controls: All manipulations must be performed in a high-efficiency chemical fume hood to prevent inhalation of corrosive vapors and toxic dusts.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a full-face shield.
-
Skin Protection: Wear a chemically resistant lab coat and an apron. Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood.
-
-
Spill & Waste Management:
-
Have appropriate spill kits ready (e.g., sodium bicarbonate for neutralization, absorbent materials).
-
All chemical waste, including contaminated glassware and PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix with other waste streams.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention for any exposure. Inform medical personnel of the specific chemical involved (organophosphate).
-
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex agrochemicals. The stepwise substitution protocol detailed herein provides a robust framework for researchers to develop novel organophosphate insecticides with tailored biological activities. The success of these syntheses hinges on the precise control of reaction conditions and an unwavering commitment to rigorous safety protocols due to the hazardous nature of the reagents and products involved. By understanding the underlying chemical principles and adhering to the established procedures, scientists can effectively leverage this key intermediate in the discovery and development of next-generation crop protection agents.
References
- 1. 4-Chlorophenyl phosphorodichloridate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. cabq.gov [cabq.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
The Cornerstone of Activation: Leveraging p-Chlorophenyl Dichlorophosphate in Modern Drug Discovery
Introduction: The Prodrug Revolution and the Challenge of Phosphorylation
In the landscape of modern drug discovery, particularly in the development of antiviral and anticancer agents, nucleoside analogs represent a cornerstone of therapeutic intervention. Their efficacy, however, is critically dependent on their intracellular conversion to the corresponding triphosphate, a process initiated by cellular kinases. This multi-step phosphorylation can be inefficient and is a common mechanism of drug resistance. To circumvent this critical limitation, the "ProTide" (prodrug-nucleotide) strategy has emerged as a transformative approach. This technology delivers a pre-phosphorylated nucleoside analog into the cell, bypassing the need for the initial, often rate-limiting, phosphorylation step.[1][2] At the heart of this elegant solution lies a class of highly reactive phosphorylating agents, with p-chlorophenyl dichlorophosphate standing out as a versatile and efficient reagent for the construction of these intricate prodrug architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmaceutical applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use in the synthesis of phosphoramidate prodrugs, and discuss its role in the development of clinically significant therapeutics.
Chemical Properties and Reactivity Profile
This compound (4-chlorophenyl phosphorodichloridate) is a bifunctional phosphorylating agent possessing two reactive P-Cl bonds. The presence of the electron-withdrawing p-chlorophenyl group enhances the electrophilicity of the phosphorus atom, making it highly susceptible to nucleophilic attack by hydroxyl groups, such as the 5'-hydroxyl of a nucleoside.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₃O₂P | [3] |
| Molecular Weight | 245.43 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 142 °C / 11 mmHg | |
| Density | 1.508 g/mL at 25 °C |
The stepwise reactivity of the two P-Cl bonds allows for a controlled, sequential introduction of different nucleophiles. This is the key to constructing the characteristic phosphoramidate structure of ProTides, which typically consists of an aryl group, an amino acid ester, and the nucleoside analog, all linked to a central phosphorus atom.
Core Application: Synthesis of Phosphoramidate Prodrugs (ProTides)
The primary application of this compound in drug discovery is in the synthesis of phosphoramidate prodrugs of nucleoside analogs.[1] This approach masks the negative charges of the phosphate group, rendering the molecule more lipophilic and facilitating its passive diffusion across the cell membrane. Once inside the cell, the prodrug is enzymatically cleaved to release the active nucleoside monophosphate.
General Synthetic Strategy
The synthesis of a phosphoramidate prodrug using this compound generally proceeds in two steps:
-
Formation of the Phosphorochloridate Intermediate: The 5'-hydroxyl group of the nucleoside analog attacks the this compound, displacing one chloride ion to form a nucleoside-p-chlorophenyl phosphorochloridate intermediate. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Introduction of the Amino Acid Ester: The second chloride on the phosphorus is then displaced by the amino group of an amino acid ester, yielding the final phosphoramidate prodrug.
This sequential displacement allows for the precise construction of the desired prodrug moiety.
Caption: General workflow for ProTide synthesis.
Detailed Experimental Protocol: Synthesis of a Zidovudine (AZT) Phosphoramidate Prodrug
This protocol provides a representative example of the synthesis of a phosphoramidate prodrug of Zidovudine (AZT) using this compound and L-alanine methyl ester.
Materials:
-
Zidovudine (AZT)
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N-Methylimidazole (NMI)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Preparation of the Phosphorochloridate Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction with the Nucleoside: In a separate flask, dissolve Zidovudine (1.0 equivalent) in anhydrous pyridine. Slowly add this solution to the cooled solution of this compound. Stir the reaction mixture at -78 °C for 1 hour.
-
In-situ Formation of the Phosphoramidate: In a third flask, suspend L-alanine methyl ester hydrochloride (1.5 equivalents) in anhydrous dichloromethane and add triethylamine (2.0 equivalents). Stir at room temperature for 30 minutes to generate the free amine. Cool this mixture to 0 °C.
-
Coupling Reaction: Slowly add the L-alanine methyl ester solution to the reaction mixture containing the in-situ generated AZT-p-chlorophenyl phosphorochloridate at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. The diastereomeric products may be separable by careful chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum will show characteristic shifts for the phosphoramidate diastereomers.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial reaction is highly exothermic and the phosphorochloridate intermediate is sensitive to moisture and can be unstable at higher temperatures. Low temperatures control the reaction rate and minimize side reactions.
-
Anhydrous Conditions: this compound and the phosphorochloridate intermediate are highly reactive towards water, which would lead to the formation of undesired phosphate and pyrophosphate byproducts.
-
Use of Pyridine and Triethylamine: Pyridine acts as a nucleophilic catalyst in the first step, while triethylamine is a non-nucleophilic base used to neutralize the HCl generated in both steps, driving the reaction to completion.
-
Inert Atmosphere: Prevents the reaction of the reagents with atmospheric moisture.
Application in the Synthesis of Approved Drugs
The ProTide technology, which heavily relies on reagents like this compound, has led to the development of several groundbreaking antiviral drugs.
-
Sofosbuvir (Sovaldi®): A cornerstone in the treatment of Hepatitis C, Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog. Its synthesis involves the use of a phosphorochloridate to create the crucial phosphoramidate linkage.[5]
-
Tenofovir Alafenamide (Vemlidy®, Genvoya®): An anti-HIV and anti-HBV drug, tenofovir alafenamide is another successful example of the ProTide approach. The phosphonamidate moiety is constructed using similar phosphorylation chemistry.[5]
-
Remdesivir (Veklury®): An antiviral drug used in the treatment of COVID-19, Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog. The synthesis of its phosphoramidate component utilizes principles of phosphorylation chemistry where aryl dichlorophosphates are key reagents.
Caption: Intracellular activation pathway of a ProTide drug.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate safety precautions.[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use water to clean up spills as it reacts violently.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound is a powerful and indispensable reagent in modern medicinal chemistry, particularly for the synthesis of phosphoramidate prodrugs. Its tailored reactivity allows for the efficient construction of complex ProTide molecules that have revolutionized the treatment of viral diseases. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements is essential for its safe and effective use in drug discovery and development. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the full potential of this versatile phosphorylating agent in the quest for new and improved therapeutics.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Flame Retardants Using p-Chlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of flame retardants derived from p-chlorophenyl dichlorophosphate. This document is designed for professionals in research and development, offering in-depth insights into the chemical principles, detailed experimental protocols, and performance characteristics of these important halogenated organophosphorus compounds. We will explore the mechanistic aspects of their flame retardancy, present step-by-step synthesis procedures, and summarize key performance data to facilitate their application in various polymer systems.
Introduction: The Role of Phosphorus-Based Flame Retardants
Phosphorus-containing flame retardants are a critical class of additives used to enhance the fire safety of polymeric materials. Their efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases.[1][2][3]
-
Condensed-Phase Action : Upon heating, phosphorus compounds can decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer matrix to form a stable, insulating layer of char.[2][4] This char barrier limits the evolution of flammable volatile compounds and shields the underlying material from heat.[2][4]
-
Gas-Phase Action : Volatile phosphorus-containing radicals (such as PO• and PO₂•) can be released into the flame. These radicals act as scavengers, quenching the high-energy H• and OH• radicals that propagate the combustion chain reaction.[2]
This compound is a versatile precursor for creating oligomeric and polymeric phosphate flame retardants. Its reactivity allows for incorporation into various polymer backbones or use as an additive, making it a valuable building block for designing high-performance, halogenated flame-retardant systems.
Chemical Profile: this compound
This compound (CAS No. 772-79-2) is a reactive organophosphorus compound with the chemical formula C₆H₄Cl₃O₂P.[1] It serves as a key intermediate in the synthesis of aryl phosphate esters, which are effective flame retardants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 245.43 g/mol | |
| Appearance | Colorless liquid | [2] |
| Density | 1.508 g/mL at 25 °C | |
| Boiling Point | 142 °C at 11 mmHg | |
| Flash Point | 106 °C (223 °F) | [2] |
| Solubility | Reacts with water |
Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a controlled laboratory environment.
HAZARD WARNINGS:
-
Corrosive : Causes severe skin burns and eye damage.[1][2][5]
-
Water Reactive : Reacts with water and moisture, potentially liberating toxic gases such as hydrogen chloride.[2][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[2][5]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and wear suitable protective clothing.[2][5]
-
Respiratory Protection : Work in a well-ventilated chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[2]
Handling and Storage:
-
Handling : Do not get in eyes, on skin, or on clothing. Avoid breathing vapor or mist. Handle under an inert atmosphere (e.g., nitrogen).[5][6]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. The storage area should be designated for corrosive materials.[5] Store under nitrogen to prevent degradation from moisture.[5]
First Aid Measures:
-
Eye Contact : Immediately flush with plenty of water for at least 15-30 minutes, also under the eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.[5]
Synthesis of Polymeric Flame Retardants: Application Protocols
The dichlorophosphate functionality of this compound allows for polycondensation reactions with diols, such as bisphenols, to create oligomeric or polymeric phosphate flame retardants. The following protocols are representative of this synthetic approach.
Protocol 1: Synthesis of a Polyphosphate from this compound and Bisphenol A
This protocol describes the synthesis of a polyphosphate via inverse phase transfer catalysis (IPTC), a method suitable for creating these polymers.[3]
Materials:
-
This compound
-
Bisphenol A
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous alkaline solution (e.g., sodium hydroxide)
Experimental Procedure:
-
Preparation of Reactant Solutions :
-
Prepare a solution of Bisphenol A in the aqueous alkaline solution.
-
Prepare a solution of this compound in the organic solvent.
-
-
Reaction Setup :
-
Combine the two solutions in a reaction vessel equipped with a mechanical stirrer.
-
Add the phase transfer catalyst to the biphasic mixture.
-
-
Polycondensation :
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography or by observing the consumption of the starting materials.
-
-
Work-up and Purification :
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude polymeric product.
-
Purify the polymer by precipitation from a suitable solvent system (e.g., dissolving in dichloromethane and precipitating in methanol). The purification process is crucial to remove impurities, such as residual P-Cl groups, which can affect the thermal stability and performance of the flame retardant.[7][8][9]
-
-
Drying :
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization:
The structure and properties of the synthesized polyphosphate should be confirmed using various analytical techniques:
-
FTIR Spectroscopy : To identify the characteristic functional groups (e.g., P=O, P-O-C).
-
NMR Spectroscopy (¹H, ³¹P, ¹³C) : To elucidate the detailed chemical structure and confirm the formation of the phosphate linkages.[3]
-
Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution of the polymer.[3]
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability and char yield of the flame retardant.
Workflow for Polyphosphate Synthesis
Caption: Experimental workflow for polyphosphate synthesis.
Performance Evaluation of Derived Flame Retardants
The effectiveness of a flame retardant is quantified through standardized fire safety tests. The following table summarizes typical performance data for polymers incorporating aryl phosphate-based flame retardants.
Table 2: Flame Retardant Performance Data
| Polymer Matrix | Flame Retardant Additive | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Poly(lactic acid) (PLA) | Bio-based Polyphosphonate | 4 | 33.7 | V-0 | [10] |
| Poly(lactic acid) (PLA) | Bio-based Polyphosphonate | 6 | 35.4 | V-0 | [10] |
| Epoxy Resin | Phosphonate Additive | 14 | 33.8 | V-0 | [11] |
| Epoxy Resin | Bio-based P-N Additive | 15 | >30 | V-0 | [12] |
| Polyethylene | ATH:RP:EG (1:1:1) | 15 | 25.4 | V-0 | [13] |
| Polyethylene | EG-g-DOPO | 20 | 30.6 | V-0 | [13] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; ATH: Aluminum Hydroxide; RP: Red Phosphorus; EG: Expandable Graphite; DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.
Cone Calorimetry:
Cone calorimetry is a powerful tool for assessing the fire behavior of materials under conditions that simulate a real fire. Key parameters measured include:
-
Time to Ignition (TTI) : The time it takes for a material to ignite when exposed to a specific heat flux.
-
Heat Release Rate (HRR) , particularly the Peak Heat Release Rate (PHRR) : The rate at which heat is evolved during combustion. A lower PHRR indicates a less intense fire.
-
Total Heat Release (THR) : The total amount of heat generated during the entire combustion process.
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP) : The amount of smoke generated, which is critical for visibility and toxicity in a fire scenario.
The incorporation of phosphorus-based flame retardants typically leads to a significant reduction in PHRR and THR, as well as an increase in char formation.[10][13]
Mechanism of Flame Retardancy
The flame retardants synthesized from this compound operate through a combination of condensed- and gas-phase mechanisms.
Caption: Dual-action flame retardancy mechanism.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of effective halogenated organophosphorus flame retardants. By following established safety protocols and synthetic procedures, researchers can develop novel polyphosphate and polyphosphonate additives. These materials have demonstrated significant potential in enhancing the fire resistance of a wide range of polymers, contributing to the development of safer materials for various industrial applications. The dual-action mechanism, combining condensed-phase char formation and gas-phase radical trapping, provides a robust pathway to achieving high levels of flame retardancy.
References
- 1. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
- 8. Preparation and Purification of a Flame-Retardant Polyphenylphosphonate Containing 4,4'-Dihydroxybenzophenone | Academic Journals and Conferences [science2016.lp.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins - European Coatings [european-coatings.com]
- 12. Facile Synthesis of a Novel Bio-Based P-N Containing Flame Retardant for Effectively Reducing the Fire Hazards of Epoxy Resin [techscience.com]
- 13. mdpi.com [mdpi.com]
Step-by-step protocol for alcohol phosphorylation with p-chlorophenyl dichlorophosphate
Application Note & Protocol
Topic: Step-by-Step Protocol for Alcohol Phosphorylation with p-Chlorophenyl Dichlorophosphate
Audience: Researchers, scientists, and drug development professionals.
Phosphorylation of Alcohols Using this compound: A Detailed Guide
Abstract
The introduction of a phosphate moiety to an alcohol is a fundamental transformation in chemical biology and drug development, often improving solubility, bioavailability, or enabling further biological interactions.[1][2] This guide provides a comprehensive, step-by-step protocol for the phosphorylation of primary and secondary alcohols using this compound. This P(V) reagent offers a direct and efficient route to the corresponding phosphate esters. We will delve into the causality behind experimental choices, the reaction mechanism, critical safety procedures, and purification strategies to ensure a self-validating and reproducible workflow.
Safety First: Hazard Analysis and Mitigation
Warning: this compound is a corrosive, water-reactive, and toxic chemical that must be handled with extreme caution in a certified chemical fume hood.[3][4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[3][4][5][6]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation before use.[3][5]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin exposure.[3][5]
-
-
Handling and Storage:
-
Handle exclusively within a chemical fume hood to avoid inhalation of corrosive vapors.[3][5][6]
-
The reagent reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[4][6] It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, corrosives-designated area.[3][4][5][6]
-
Ensure an eyewash station and safety shower are immediately accessible.[3][5][6]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4][5][6]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[3][4][5][6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cups of milk or water if the person is conscious. Seek immediate medical attention.[3][4][6]
-
Reaction Principle and Mechanism
The phosphorylation of an alcohol (R-OH) with this compound proceeds via a nucleophilic substitution at the phosphorus center. The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing one of the chloride ions.
Role of Pyridine: Pyridine serves multiple crucial roles in this reaction:
-
Solvent: It is an effective solvent for both the alcohol and the phosphorylating agent.
-
Acid Scavenger: The reaction generates two equivalents of hydrogen chloride (HCl). Pyridine is a base that neutralizes the HCl, forming pyridinium hydrochloride. This prevents the acid from catalyzing side reactions or degrading acid-sensitive functional groups.[7]
-
Nucleophilic Catalyst (Potential): Pyridine can react with the dichlorophosphate to form a highly reactive phosphorylpyridinium intermediate, which is then more susceptible to attack by the alcohol.[7]
The reaction initially forms a phosphorodichloridate ester, which is subsequently hydrolyzed during the aqueous workup to yield the desired monoalkyl phosphate product. The p-chlorophenyl group is a good leaving group, facilitating this hydrolysis.
Caption: Reaction mechanism of alcohol phosphorylation.
Experimental Workflow Overview
The entire process, from setup to final product analysis, follows a logical sequence designed to ensure safety, reaction efficiency, and product purity.
Caption: High-level experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline for the phosphorylation of a primary or secondary alcohol. Quantities should be adjusted based on the specific substrate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount | Notes |
| Substrate Alcohol (R-OH) | - | 10.0 | 1.0 | - | Must be anhydrous. |
| This compound | 245.43 | 11.0 | 1.1 | 2.70 g | Handle with extreme care.[3][4] |
| Anhydrous Pyridine | 79.10 | - | - | 50 mL | Use a freshly opened bottle or distilled. |
| Deionized Water | 18.02 | - | - | As needed | For workup. |
| 1 M Hydrochloric Acid (HCl) | - | - | - | As needed | For work-up. |
| Dichloromethane (DCM) | 84.93 | - | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed | For drying. |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Flame-dry the glassware under vacuum and backfill with inert gas to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
In the prepared flask, dissolve the alcohol (1.0 eq.) in anhydrous pyridine.
-
Cool the resulting solution to 0°C using an ice-water bath.
Reaction Execution: 5. Slowly add this compound (1.1 eq.) to the stirred solution via syringe over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5°C during the addition. 6. A white precipitate of pyridinium hydrochloride will form almost immediately.[8] 7. After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. 8. Remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-4 hours).
Work-up and Purification: 9. Once the reaction is complete, cool the flask back down to 0°C. 10. Slowly and carefully quench the reaction by adding ice-cold water. This step hydrolyzes the remaining phosphorylating agent and the intermediate phosphorodichloridate. 11. Remove the pyridine by rotary evaporation under reduced pressure. 12. To the remaining residue, add deionized water and extract the aqueous phase with dichloromethane (DCM) to remove the p-chlorophenol byproduct. 13. Wash the aqueous layer with 1 M HCl to remove any final traces of pyridine. 14. The desired phosphate ester product is typically water-soluble and will remain in the aqueous layer. The purification of phosphate esters can be complex and substrate-dependent.[9][10] Options include:
- Barium Salt Precipitation: Add barium hydroxide to the aqueous solution until it is alkaline to precipitate the phosphate as a barium salt, which can then be filtered.[8]
- Ion-Exchange Chromatography: This is a highly effective method for purifying charged molecules like phosphate esters.
- Reverse-Phase Chromatography: For less polar substrates, C18 chromatography may be effective.
Characterization: 15. Confirm the structure and purity of the final product using ³¹P NMR (a characteristic shift will be observed for the phosphate group), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagent (hydrolyzed). | Use a fresh bottle of this compound or purify by distillation. |
| Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is properly flame-dried. | |
| Formation of Di- or Tri-alkyl Phosphate | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of the phosphorylating agent. |
| Incorrect stoichiometry. | Use only a slight excess (1.05-1.1 eq.) of the dichlorophosphate. | |
| Difficult Purification | Emulsion during workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
| Product co-elutes with impurities. | Explore alternative purification methods like ion-exchange or precipitation. |
Conclusion
The phosphorylation of alcohols using this compound is a robust and effective method for synthesizing monoalkyl phosphates. While the reagent requires careful handling due to its hazardous nature, the protocol is straightforward and offers high yields when executed under anhydrous conditions with proper temperature control. The key to success lies in the meticulous exclusion of moisture and the careful execution of the workup procedure to isolate the water-soluble product. This method remains a valuable tool for chemists in pharmaceutical and biological research.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. arcjournals.org [arcjournals.org]
- 9. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 10. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
Reaction Conditions for the Synthesis of Phosphoramidates using p-Chlorophenyl Dichlorophosphate with Amine Nucleophiles
An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the reaction between p-chlorophenyl dichlorophosphate and amine nucleophiles to synthesize phosphoramidates and related compounds. Phosphoramidate linkages are critical in medicinal chemistry, particularly in the design of nucleotide prodrugs (ProTides) and other bioactive molecules.[1][2] this compound serves as a robust and versatile phosphorylating agent for this transformation. This document elucidates the underlying reaction mechanism, explores critical experimental parameters, provides step-by-step protocols, and addresses essential safety considerations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this chemistry in their work.
Introduction: The Significance of this compound
This compound, (4-ClC₆H₄O)P(O)Cl₂, is a bifunctional organophosphorus reagent widely used in the synthesis of phosphotriesters and phosphoramidates.[3] Its utility stems from the sequential and differential reactivity of its two P-Cl bonds. The p-chlorophenyl group serves as a stable, protecting group for one of the phosphate oxygens, which can be removed under specific conditions later in a synthetic sequence. The two chlorine atoms act as excellent leaving groups, readily displaced by nucleophiles such as alcohols or amines.
This reagent is particularly valuable in the construction of phosphoramidates, a class of compounds where a nitrogen atom is directly bonded to a phosphorus atom.[4][5][6] These motifs are found in a range of biologically active molecules, from antiviral and anticancer prodrugs to flame retardants and ligands for catalysis.[1][4] Understanding and controlling the reaction conditions for P-N bond formation is therefore paramount for the successful synthesis of these target molecules.
Properties of this compound
A thorough understanding of the reagent's physical and chemical properties is the foundation of safe and effective experimental design.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₃O₂P | [7] |
| Molecular Weight | 245.43 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid | [9][10] |
| Boiling Point | 142 °C at 11 mmHg; 114-116 °C at 1 mmHg | [9][11] |
| Density | 1.508 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.539 | [9] |
| Key Hazards | Corrosive, Reacts violently with water, Moisture sensitive | [7][9][12] |
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic phosphorus atom, displacing a chloride ion. This process is generally considered to follow a concerted S_N2-type mechanism at the phosphorus center.[13][14]
The reaction can be performed stepwise. The first amine nucleophile attacks to form a phosphoramidochloridate intermediate. A second nucleophile (which can be the same amine, a different amine, or an alcohol) can then displace the second chloride.
Diagram: General Reaction Mechanism
Caption: Nucleophilic substitution at the phosphorus center.
Core Experimental Parameters: A Scientist's Guide
Optimizing the reaction requires careful consideration of several interconnected parameters. The choices made directly impact yield, purity, and reaction time.
Choice of Solvent
The solvent must be inert to the highly reactive dichlorophosphate and should adequately dissolve the reactants.
-
Recommended Solvents: Anhydrous aprotic solvents are standard.
-
Dichloromethane (DCM): A common choice due to its excellent dissolving power for a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[15] However, with highly nucleophilic or unhindered amines, slow reaction with DCM can occur, leading to impurity formation, especially upon scale-up or during prolonged reaction times.[16][17]
-
Tetrahydrofuran (THF): Another excellent aprotic solvent. It is less reactive than DCM towards amines. Rigorous drying is essential as THF is hygroscopic, and any water will rapidly hydrolyze the dichlorophosphate.
-
Acetonitrile (MeCN): A polar aprotic solvent suitable for these reactions.[13] Its polarity can help solubilize amine hydrochloride salts formed during the reaction.
-
Toluene/Hexanes: Nonpolar solvents can be used, particularly if the reactants are sufficiently soluble.[18] They are less likely to participate in side reactions.
-
-
Causality: The primary role of the solvent is to provide a medium for the reaction. Aprotic solvents are crucial because protic solvents (like alcohols or water) are themselves nucleophiles and would compete with the amine, leading to undesired phosphate esters or hydrolysis of the starting material.[9]
Role of a Base (HCl Scavenger)
Each substitution of a chloride by an amine liberates one equivalent of hydrochloric acid (HCl). This acid will protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is essential to act as an HCl scavenger.
-
Recommended Bases:
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These sterically hindered tertiary amines are common choices. They are strong enough to neutralize HCl but are too bulky to compete as nucleophiles in attacking the phosphorus center.[19]
-
Pyridine: Can be used as both a base and a solvent. It is also known to catalyze phosphorylation reactions.
-
-
Stoichiometry: At least one equivalent of base is required for each P-Cl bond being substituted. Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure complete neutralization.
Temperature Control
The reaction of this compound with amines is typically exothermic.
-
Initial Addition: The reaction is almost always initiated at a low temperature (e.g., 0 °C or -78 °C) by slowly adding one reagent to the other.[2] This is a critical control point to prevent a rapid exotherm that could lead to side reactions and degradation of starting materials.
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature and stirred until completion. In some cases, particularly with less reactive (e.g., sterically hindered or aromatic) amines, gentle heating may be required to drive the reaction to completion.[20]
Stoichiometry and Order of Addition
The ratio of reactants determines the final product.
-
For Monosubstitution (Phosphoramidochloridate): Use of ~1 equivalent of the amine nucleophile relative to the dichlorophosphate is required. It is common to add the amine slowly to a solution of the dichlorophosphate to favor the monosubstituted product.
-
For Disubstitution (Diamidophosphate): At least 2 equivalents of the amine nucleophile are needed. If two different amines are to be added, the reaction is done sequentially. The more reactive amine is typically added first, followed by the addition of the second amine.
Detailed Experimental Protocols
Safety First: this compound is corrosive, causes severe skin burns and eye damage, and reacts violently with water.[7][11][12][21] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[11][12] All glassware must be rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
General Protocol for the Synthesis of a Symmetrical Diamidophosphate
This protocol describes the reaction of this compound with two equivalents of a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine (2.1 eq) and triethylamine (2.2 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Slow Addition: Add the amine/triethylamine solution dropwise to the stirred dichlorophosphate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Rationale: This slow addition is critical to control the reaction exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting dichlorophosphate is consumed.
-
Work-up: a. Cool the reaction mixture back to 0 °C. b. Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure phosphorodiamidate.
Diagram: Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. 4-Chlorophenyl Phosphorodichloridate | 772-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]
- 15. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 16. scispace.com [scispace.com]
- 17. reddit.com [reddit.com]
- 18. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
Troubleshooting & Optimization
Managing moisture sensitivity of p-chlorophenyl dichlorophosphate in experiments
Technical Support Center: p-Chlorophenyl Dichlorophosphate
A Guide to Managing Moisture Sensitivity in Experimental Applications
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing this highly reactive reagent. This compound is a powerful phosphorylating agent used in the synthesis of various molecules, including nucleotide anti-viral prodrugs and other pharmaceutical agents.[1][2] However, its utility is matched by its significant moisture sensitivity. This document moves beyond simple instructions to explain the causality behind each experimental choice, ensuring your protocols are robust and self-validating.
The core challenge in handling this compound stems from its violent reaction with water.[3][4] The phosphorus-chlorine bonds are highly electrophilic and readily undergo hydrolysis. This reaction is not only detrimental to your yield, as it consumes the reagent, but it is also highly exothermic and produces corrosive byproducts like hydrochloric acid and phosphoric acid, posing significant safety risks.[5][6] Mastering anhydrous techniques is therefore not just a matter of improving results, but a prerequisite for safe and successful experimentation.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses specific issues that may arise during or after a reaction involving this compound.
Issue 1: Low or No Product Yield
-
Potential Cause: The most common culprit is the premature hydrolysis of the this compound reagent due to exposure to moisture. This can happen if glassware was not adequately dried, solvents were not anhydrous, or the inert atmosphere was compromised.
-
Recommended Solution:
-
Verify Solvent Anhydrousness: Before starting, verify the water content of your solvent. While qualitative tests exist (like the sodium/benzophenone ketyl radical indicator), quantitative measurement using Karl Fischer titration is the gold standard for ensuring moisture levels are sufficiently low (typically <50 ppm).[7]
-
Re-evaluate Glassware Preparation: Ensure all glassware is rigorously dried immediately before use, either by oven-drying for several hours at >150°C or by flame-drying under vacuum.[8][9] Allow the glassware to cool to room temperature under a stream of dry inert gas, not in ambient air where moisture can re-adsorb onto the surfaces.
-
Check Inert Gas Setup: Inspect all connections in your Schlenk line or balloon setup for potential leaks.[8] A small, continuous positive pressure of inert gas should be maintained throughout the experiment.
-
Issue 2: Uncontrolled Exothermic Reaction During Workup/Quenching
-
Potential Cause: This is an extremely hazardous situation often caused by improper quenching technique. Like its analogue phosphorus oxychloride (POCl₃), the hydrolysis of this compound can be deceptively sluggish at low temperatures (e.g., 0°C).[10][11] Adding a quenching agent (like water) to a cold reaction mixture can lead to an accumulation of unreacted dichlorophosphate. As the mixture warms, a sudden, delayed, and violent runaway reaction can occur.[11]
-
Recommended Solution:
-
Employ Reverse Quenching: The cardinal rule is to always add the reaction mixture slowly to the quenching solution , never the other way around.[10]
-
Control the Temperature: The quenching solution (e.g., a stirred mixture of ice/water or a buffered aqueous solution) should be maintained at a temperature that allows for controlled, instantaneous reaction. Paradoxically, quenching in a vessel at room temperature or even slightly warmed (e.g., 35-40°C) can be safer than at 0°C, as it ensures each drop of the dichlorophosphate reacts as it is added, preventing accumulation.[10][11]
-
Ensure Vigorous Stirring: High turbulence at the point of addition is critical to rapidly disperse the reaction mixture and dissipate heat.
-
Issue 3: Formation of Insoluble Gummy or Solid Byproducts
-
Potential Cause: This can result from the formation of complex phosphate salts or polymeric materials. The acidic byproducts of hydrolysis (HCl, phosphoric acid) can react with other components in your mixture, or the product itself may be insoluble in the quenching medium.
-
Recommended Solution:
-
pH Adjustment: After the initial quench is complete and safe, carefully adjust the pH of the aqueous layer. Your desired product may be more soluble at a specific pH.
-
Solvent Addition: The addition of a suitable organic co-solvent during workup may help dissolve the product and prevent the formation of inorganic salt precipitates.[10]
-
Dilution: Diluting the quench mixture with more water can sometimes help dissolve inorganic salts that have precipitated out.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the proactive handling and management of this compound.
Q1: How should I properly store this compound? A1: The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). [17, 24] For long-term storage, a cool, dry, and well-ventilated location, such as a desiccator or a refrigerator designated for corrosives (0-5°C), is recommended. [17, 36] It is often supplied in bottles with a Sure/Seal™ septum, which allows for removal of the liquid via syringe without compromising the internal atmosphere. [4]
Q2: What is the best inert gas to use, Nitrogen or Argon? A2: Both nitrogen and argon are commonly used to create an inert atmosphere. [3]
-
Nitrogen is less expensive and suitable for most applications.
-
Argon is denser than air and more truly inert, as nitrogen can, in rare cases, react with certain reagents (e.g., lithium metal). [1] The higher density of argon provides a more effective "blanket" over the reaction. [1] For highly sensitive reactions, argon is the superior choice, but for routine handling of this compound, nitrogen is generally sufficient.
Q3: What are the primary methods for drying solvents, and which should I choose? A3: The choice of drying method depends on the solvent and the required level of dryness.
-
Batch Drying with Desiccants: Stirring the solvent with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) or molecular sieves is a common method for pre-drying but may not achieve the lowest moisture levels. [5, 18]
-
Distillation from a Reactive Drying Agent: This is a highly effective method. The solvent is refluxed over a reagent that reacts irreversibly with water and then distilled. [5, 10] The choice of agent is critical and solvent-dependent.
-
Solvent Purification Systems (SPS): These systems pass solvent through columns of activated alumina and other materials to remove water and oxygen. [1, 10] They are a safer and more convenient alternative to thermal distillation stills. [10]
| Drying Agent | Compatible Solvents | Incompatible Solvents | Mechanism |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons (hexane, toluene), some halogenated solvents (DCM), ethers | Alcohols, acids, esters | Irreversible reaction with water to form Ca(OH)₂ and H₂ gas. [14, 18] |
| Sodium/Benzophenone | Ethers (THF, diethyl ether), hydrocarbons | Halogenated solvents, ketones, esters, alcohols | Irreversible reaction. Benzophenone forms a deep blue ketyl radical in the absence of water, acting as a visual indicator of dryness. [18] |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, halogenated solvents, nitriles | Alcohols, ketones, amines, acids | Extremely efficient, irreversible reaction to form phosphoric acid. [14, 18] |
| Molecular Sieves (3Å or 4Å) | Broad compatibility, good for storage | --- | Reversible physical adsorption of water into pores. Must be activated by heating under vacuum before use. [5, 10] |
Q4: How do I properly transfer the liquid reagent from the supplier bottle to my reaction flask? A4: The goal is to transfer the liquid without exposing it to the atmosphere. The two primary methods are by syringe or cannula transfer. [7, 13] The syringe technique is common for smaller volumes.
-
Prepare the Syringe: Use a gas-tight syringe and a long needle. Dry the syringe and needle in an oven and allow them to cool in a desiccator, or flush them thoroughly with dry inert gas (at least 10 times) immediately before use. [7, 15]
-
Pressurize the Reagent Bottle: Puncture the septum on the Sure/Seal™ bottle with a needle connected to your inert gas line to create a slight positive pressure. [4, 7]
-
Withdraw the Reagent: Puncture the septum with your prepared syringe needle. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than needed. [7]
-
Remove Gas Bubbles & Create Buffer: Invert the syringe and push the gas bubble out. Then, with the needle tip still in the headspace of the reagent bottle, withdraw a small "buffer" of inert gas (approx. 20% of the syringe volume). [8, 15] This buffer protects the reagent inside the needle from exposure to air during transfer.
-
Transfer to Reaction Flask: Quickly transfer the syringe to your reaction flask (which is already under a positive pressure of inert gas) and pierce the septum. First, inject the inert gas buffer, then slowly deliver the liquid reagent. [8, 15]
Core Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for preparing a reaction vessel to exclude atmospheric moisture and oxygen.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask with a sidearm, condenser, addition funnel). Ensure all joints are properly greased or fitted with Teflon sleeves. [7]
-
Place a magnetic stir bar in the reaction flask.
-
Heat the assembled glassware in an oven (≥150°C) for at least 4 hours (or overnight) to remove adsorbed water.
-
-
Assembly and Purging:
-
While the glassware is still hot, remove it from the oven and immediately assemble it on the Schlenk line. Clamp it securely.
-
Attach rubber septa to all open ports. [7]
-
Connect the sidearm to the Schlenk line manifold via heavy-walled tubing.
-
Perform at least three "purge-and-refill" cycles: evacuate the flask using the vacuum on the manifold for several minutes, then backfill with dry nitrogen or argon. [13] This process removes the bulk of the atmospheric gases.
-
After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored via an oil bubbler on the manifold.
-
-
Solvent and Reagent Addition:
-
Add anhydrous solvent to the cooled flask via a cannula or a dry, gas-flushed syringe. [7, 13]
-
Add any solid reagents via a solids addition tube under a positive flow of inert gas.
-
Add liquid reagents, such as this compound, using the syringe transfer technique described in FAQ #4.
-
Protocol 2: Safe Quenching of Reactions Containing Excess this compound
This protocol is designed to mitigate the risk of a runaway reaction during workup.
-
Prepare the Quenching Vessel:
-
In a separate flask large enough to contain at least 5-10 times the volume of your reaction mixture, prepare the quenching solution. A common choice is a vigorously stirred slurry of crushed ice and water, or a dilute aqueous solution of a weak base like sodium bicarbonate.
-
Ensure the flask is equipped with a large magnetic stir bar and is placed in a secondary container (e.g., an ice bath) for thermal control.
-
-
Perform the Reverse Quench:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Using a cannula or a syringe, slowly add the reaction mixture dropwise into the vortex of the vigorously stirred quenching solution. NEVER add the quenching solution to the reaction mixture. [10]
-
Monitor the temperature of the quenching vessel. If the temperature rises significantly, slow or pause the addition until it subsides.
-
-
Ensure Complete Hydrolysis:
-
After the addition is complete, rinse the reaction flask with a small amount of a compatible, dry organic solvent (e.g., THF, diethyl ether) and add this rinse to the quenching vessel.
-
Allow the quenched mixture to stir for an adequate period (e.g., 30-60 minutes) to ensure all reactive phosphorus species have been fully hydrolyzed.[10]
-
-
Workup:
-
Proceed with standard aqueous workup procedures, such as separation of layers, extraction with an organic solvent, and washing of the combined organic layers with water and brine.
-
References
- 1. 4-CHLOROPHENYL PHOSPHORODICHLORIDATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
Technical Support Center: Troubleshooting Side Reactions of p-Chlorophenyl Dichlorophosphate
Welcome to the technical support center for p-chlorophenyl dichlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive phosphorylating agent. Here, we address common side reactions encountered during experimentation, providing in-depth troubleshooting advice and preventative strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to anticipate challenges, interpret unexpected results, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction with a primary alcohol is showing low yield and multiple byproducts. What is the likely cause?
A1: The most common issue when reacting this compound with alcohols is competing side reactions due to the presence of moisture and the high reactivity of the reagent. The primary culprit is often the hydrolysis of this compound.
Root Cause Analysis:
This compound reacts violently with water.[1] Even trace amounts of moisture in your solvent, glassware, or on the surface of your starting materials can lead to the formation of p-chlorophenyl dichlorophosphoric acid and subsequently p-chlorophenyl phosphoric acid. These species can either fail to react with your alcohol or lead to the formation of undesired pyrophosphates.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Handle the this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.
-
-
Optimize Reaction Temperature:
-
Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of this compound and minimize side reactions. A slow, dropwise addition of the dichlorophosphate to the alcohol solution is recommended.
-
-
Use of a Hindered Base:
-
A non-nucleophilic, hindered base like 2,6-lutidine or proton sponge can be more effective than pyridine in scavenging the HCl byproduct without competing as a nucleophile.
-
Troubleshooting Guide: Specific Functional Group Interactions
Issue 1: Reaction with Amines - Formation of Phosphoramidates and Unexpected Byproducts
Q: I am trying to synthesize a phosphoramidate from a primary amine and this compound, but I am observing significant amounts of a bis-aminated product and other impurities. How can I improve the selectivity for the mono-phosphoramidate?
A: This is a classic selectivity challenge. The high reactivity of this compound means that after the first amine displaces a chloride to form the desired phosphoramidochloridate intermediate, the second chloride is still highly susceptible to nucleophilic attack by another molecule of the amine.
Mechanistic Insight:
The reaction proceeds in two steps. The first equivalent of amine forms the phosphoramidochloridate. This intermediate can then either react with the intended second nucleophile (e.g., an alcohol in a subsequent step) or with another molecule of the starting amine.
Mitigation Strategies:
-
Stoichiometry and Order of Addition:
-
Use a slight excess (1.1-1.2 equivalents) of this compound relative to the amine.
-
Slowly add the amine to the solution of this compound at low temperature (-78 °C to 0 °C). This maintains a low concentration of the amine, favoring the formation of the mono-substituted intermediate.
-
-
In-situ Generation of a Less Reactive Phosphorylating Agent:
-
React this compound with a less nucleophilic amine-like 1H-1,2,4-triazole in the presence of a base to form p-chlorophenyl phosphoroditriazolide.[2] This intermediate is more stable and reacts more selectively with the primary amine.
-
Experimental Protocol: Two-Step Phosphoramidate Synthesis
-
Dissolve 1H-1,2,4-triazole (2.2 eq.) and a hindered base like diisopropylethylamine (DIPEA) (2.1 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and slowly add this compound (1.0 eq.).
-
Stir the reaction for 30-60 minutes at room temperature to form the phosphoroditriazolide intermediate.
-
In a separate flask, dissolve your primary amine (1.05 eq.) in anhydrous acetonitrile.
-
Slowly add the amine solution to the activated phosphorylating agent at 0 °C and let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
Issue 2: Reactions with Thiols - Thiol Ester Formation and Disulfide Byproducts
Q: My attempt to phosphorylate a molecule containing a free thiol group resulted in a complex mixture. Is the thiol group interfering?
A: Yes, thiol groups are excellent nucleophiles and can readily react with this compound to form thiophosphates.[3][4] Furthermore, oxidative side reactions can lead to the formation of disulfides, especially if the reaction is not performed under an inert atmosphere.
| Functional Group | Relative Reactivity with this compound | Common Side Products | Mitigation Strategy |
| Primary Alcohols | Moderate | Pyrophosphates, elimination products | Low temperature, hindered base |
| Primary Amines | High | Bis-aminated products | Slow addition, use of activating agents |
| Thiols | High | Thiophosphates, disulfides | Protection of the thiol group |
| Water | Very High | Hydrolysis products (phosphoric acids) | Strict anhydrous conditions |
Troubleshooting Steps:
-
Protection of the Thiol Group: The most effective strategy is to protect the thiol group before the phosphorylation step. Common protecting groups for thiols that are stable to phosphorylation conditions include:
-
Trityl (Tr): Removed with mild acid.
-
t-Butyl (tBu): Cleaved with strong acid.
-
S-acetyl (SAc): Removed with base.
The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in your molecule.[5][6][7]
-
-
Inert Atmosphere: Always conduct reactions involving free thiols under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation to disulfides.
Issue 3: Hydrolysis and Reagent Decomposition
Q: I opened a new bottle of this compound, and my reaction still failed. How can I check the quality of the reagent?
A: this compound is highly susceptible to hydrolysis and can decompose even during storage if not handled properly.[1] A simple way to check for significant decomposition is through a ³¹P NMR spectrum.
-
Fresh Reagent: A clean ³¹P NMR spectrum should show a major peak for this compound.
-
Decomposed Reagent: The presence of additional peaks indicates the formation of hydrolysis products like p-chlorophenyl dichlorophosphoric acid and other phosphate species.
Best Practices for Handling and Storage:
-
Purchase this compound in small quantities and from reputable suppliers.
-
Store the reagent under an inert atmosphere, preferably in a desiccator or glove box.
-
Once opened, use the reagent quickly or store it under argon in a sealed container with a septum.
References
Technical Support Center: Optimizing p-Chlorophenyl Dichlorophosphate Couplings
Welcome to the technical support center for optimizing phosphorylation reactions using p-chlorophenyl dichlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the synthesis of phosphate triesters, particularly in the context of oligonucleotide and prodrug synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental role of temperature in couplings with this compound?
Answer: Temperature is a critical parameter that directly influences both the rate and outcome of the phosphorylation reaction. The coupling proceeds via the activation of a nucleophile (typically an alcohol) by a base, followed by its attack on the highly electrophilic phosphorus center of this compound.
-
At Low Temperatures (e.g., -40°C to 0°C): The reaction is generally more selective. Lower kinetic energy minimizes side reactions such as hydrolysis of the dichlorophosphate by trace water, degradation of acid-sensitive protecting groups, or the formation of pyrophosphate byproducts.[1] Many protocols for sensitive substrates, like those in oligoribonucleotide synthesis, initiate at very low temperatures (-40°C) to ensure controlled, stepwise coupling.[1]
-
At Ambient to Elevated Temperatures (e.g., 25°C to 80°C): Increasing the temperature accelerates the rate of the desired coupling reaction, which can be beneficial for sluggish reactions involving sterically hindered nucleophiles. However, this also proportionally increases the rate of undesired side reactions.[2] Thermal degradation of sensitive reagents or products can become a significant issue at higher temperatures.[3] For robust substrates, reactions might be run at ambient temperature or slightly warmed to drive the reaction to completion, but this requires careful monitoring.
The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the integrity of all components in the reaction mixture.
Q2: My reaction is very slow or stalls completely. Should I just increase the temperature?
Answer: While increasing the temperature is a common strategy to accelerate slow reactions, it should be a carefully considered step rather than a default action. Before raising the temperature, verify the following:
-
Reagent Quality: Is the this compound fresh? This reagent is highly sensitive to moisture and can hydrolyze, reducing its activity. Ensure it is handled under strictly anhydrous conditions.
-
Solvent Purity: Are your solvents (e.g., pyridine, dichloromethane, acetonitrile) truly anhydrous? Water is a competing nucleophile that consumes the phosphorylating agent.
-
Base Stoichiometry and Type: Is the base (e.g., pyridine, N-methylimidazole (NMI)) pure and present in sufficient quantity? Pyridine often serves as both the solvent and the base, while catalytic NMI can significantly accelerate the reaction even at low temperatures.
-
Nucleophile Reactivity: Sterically hindered or electronically deactivated alcohols will react more slowly.
If these factors are optimized and the reaction remains sluggish, a gradual and controlled increase in temperature is warranted. For example, allow the reaction to proceed from -40°C to 0°C or from 0°C to room temperature over several hours. Monitor the reaction progress closely by TLC, LC-MS, or ³¹P NMR to track the consumption of the starting material and the appearance of byproducts. An uncontrolled temperature increase can lead to a complex mixture of products that is difficult to purify.[4]
Q3: I'm observing significant byproduct formation, especially a peak consistent with a pyrophosphate. Is temperature the culprit?
Answer: Yes, temperature can be a major contributing factor to the formation of pyrophosphate and other side products. Pyrophosphates can form when the activated monophosphate intermediate reacts with another molecule of the phosphorylating agent or another activated intermediate instead of the intended nucleophile.
-
Mechanism of Side Reactions: Higher temperatures provide the activation energy needed for these alternative, undesired reaction pathways to occur.[4] Hydrolysis of the P-Cl bonds is also accelerated at higher temperatures, leading to the formation of phosphoric acid derivatives that can complicate the reaction and purification.
-
Troubleshooting Strategy: To minimize pyrophosphate formation, it is crucial to maintain a low reaction temperature, especially during the initial addition of the this compound. Adding the reagent slowly to the solution of the nucleophile and base at a low temperature (e.g., -20°C to 0°C) ensures that it reacts preferentially with the target alcohol, which is present in higher concentration than any potential contaminants like water.
The diagram below illustrates the competition between the desired coupling and a common side reaction pathway.
References
Technical Support Center: Phosphorylation Reactions with p-Chlorophenyl Dichlorophosphate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for phosphorylation reactions utilizing p-chlorophenyl dichlorophosphate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of your experiments and prevent the formation of undesired byproducts, particularly pyrophosphates. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the scientific integrity and success of your work.
Troubleshooting Guide: Pyrophosphate Formation and Other Side Reactions
This section addresses specific problems you may encounter during your phosphorylation reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: I've purified my reaction mixture, but I see a significant byproduct that I suspect is a pyrophosphate derivative of my substrate. How can I confirm this, and what causes its formation?
Answer:
Confirmation:
The presence of pyrophosphate byproducts can be confirmed using several analytical techniques:
-
³¹P NMR Spectroscopy: The most definitive method. Your desired monophosphate product will have a characteristic chemical shift, while a pyrophosphate derivative will show a more complex splitting pattern (typically a set of two doublets, an AB system) due to P-O-P coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the monophosphate and pyrophosphate products based on their different molecular weights.
-
High-Performance Liquid Chromatography (HPLC): An unexpected, more polar peak eluting earlier than your product could be the pyrophosphate. You can confirm this by treating a small aliquot of your crude reaction mixture with an inorganic pyrophosphatase enzyme, which should lead to the disappearance or reduction of the suspected peak.
Causality of Pyrophosphate Formation:
Pyrophosphate formation is primarily a consequence of the high reactivity of the phosphorodichloridate intermediate in the presence of phosphate or pyrophosphate anions. The mechanism can be broken down into a few key steps:
-
Reaction with the Nucleophile: Your starting material (e.g., a nucleoside) reacts with this compound to form a highly reactive phosphorodichloridate intermediate.
-
Hydrolysis: If there is any residual water in your reaction, it can hydrolyze the this compound or the phosphorodichloridate intermediate to generate phosphate anions.
-
Condensation: These phosphate anions can then act as nucleophiles, attacking the activated phosphorodichloridate intermediate to form a pyrophosphate linkage.
The presence of excess phosphorylating agent and trace amounts of water are the primary drivers of this side reaction.
Question 2: My phosphorylation reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What could be the issue?
Answer:
A sluggish reaction can be due to several factors:
-
Insufficient Activation: The nucleophilicity of your starting material might be low. The use of a suitable base is crucial not only to scavenge HCl but also to deprotonate your nucleophile, making it more reactive.
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic solvents like pyridine, acetonitrile, or dichloromethane are generally preferred.
-
Low Temperature: While lower temperatures can help control side reactions, they can also significantly slow down the desired phosphorylation.
Troubleshooting Steps:
-
Optimize the Base: Ensure you are using a sufficient excess of a dry, high-purity tertiary amine base like pyridine or triethylamine[1]. The base should be added before the phosphorylating agent.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent or a different solvent system altogether. Gentle warming might also help, but this should be done cautiously to avoid promoting side reactions.
-
Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. A balance needs to be struck between reaction rate and byproduct formation.
Question 3: How can I minimize water content in my reaction to prevent hydrolysis and subsequent pyrophosphate formation?
Answer:
Strict anhydrous conditions are paramount for successful phosphorylation with this compound. Here is a detailed protocol to minimize water contamination:
Experimental Protocol: Setting Up an Anhydrous Phosphorylation Reaction
-
Glassware Preparation:
-
Thoroughly wash all glassware and dry it in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure your nucleophilic substrate is thoroughly dried, for instance, by co-evaporation with anhydrous toluene or by drying under high vacuum.
-
This compound should be of high purity. If necessary, distill it under reduced pressure before use.
-
Dry tertiary amine bases like pyridine or triethylamine by refluxing over and distilling from calcium hydride.
-
-
Reaction Setup:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Dissolve the dried substrate in the anhydrous solvent.
-
Add the dry tertiary amine base.
-
Cool the reaction mixture to the desired temperature (often 0 °C or -78 °C) before the dropwise addition of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pyridine in phosphorylation reactions with this compound?
A1: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction[1]. This is crucial because HCl can cause acid-catalyzed degradation of sensitive substrates. Secondly, pyridine can act as a nucleophilic catalyst by reacting with the phosphorylating agent to form a highly reactive pyridinium intermediate, which then readily reacts with the alcohol.
Q2: Are there alternative bases to pyridine?
A2: Yes, other tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. The choice of base can influence the reaction rate and selectivity. Pyridine is often a good choice due to its ability to also act as a solvent and a catalyst.
Q3: What are the best methods for purifying the final phosphorylated product and removing pyrophosphate byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and the pyrophosphate byproduct.
-
Column Chromatography: Reversed-phase chromatography is often more effective than normal-phase silica gel for separating these polar compounds.
-
Ion-Exchange Chromatography: This is a very powerful technique for separating molecules based on charge. Since the pyrophosphate has a greater negative charge than the monophosphate, they can be effectively separated.
-
Enzymatic Treatment: For applications where the pyrophosphate is an impurity in the final product, treatment with an inorganic pyrophosphatase can hydrolyze the pyrophosphate to the monophosphate, simplifying the purification.
Q4: How should I store this compound?
A4: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
Visualizing the Reaction and Troubleshooting
To better understand the chemical processes and the troubleshooting logic, the following diagrams have been created.
Caption: Reaction pathway for phosphorylation and pyrophosphate byproduct formation.
Caption: Troubleshooting workflow for addressing pyrophosphate formation.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| This compound | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material, but a large excess can increase the likelihood of side reactions. |
| Tertiary Amine Base (e.g., Pyridine) | 2.0 - 3.0 equivalents | Ensures complete neutralization of HCl and can act as a catalyst. |
| Reaction Temperature | -78 °C to 0 °C initially, then warm to room temp | Lower temperatures control the initial exothermic reaction and minimize side reactions. |
| Water Content | < 50 ppm in solvents | Minimizes hydrolysis of the phosphorylating agent and the formation of phosphate anions that lead to pyrophosphates. |
References
Technical Support Center: Removal of p-Chlorophenol Byproduct from Reaction Mixtures
Welcome to the technical support center for the effective removal of p-chlorophenol from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter p-chlorophenol as a byproduct and require robust, reliable methods for its removal to ensure product purity and safety. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to assist you in selecting and implementing the most appropriate purification strategy for your specific application.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the challenges and strategies for removing p--chlorophenol.
Q1: Why is the removal of p-chlorophenol from my reaction mixture critical?
A1: p-Chlorophenol is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its toxicity, potential for bioaccumulation, and adverse health effects, including carcinogenic properties.[1][2] In pharmaceutical and chemical synthesis, its presence, even in trace amounts, can compromise the purity, safety, and efficacy of the final product. Regulatory agencies have stringent limits on such impurities, making its removal a critical step in process development and manufacturing. From a chemical perspective, its reactive phenolic hydroxyl group can participate in unwanted side reactions, affecting yield and stability.
Q2: What are the primary challenges in separating p-chlorophenol from a reaction mixture?
A2: The primary challenges stem from its physicochemical properties. With a boiling point of approximately 220°C, it can be difficult to separate from other high-boiling components via standard distillation.[3][4] Its moderate polarity allows it to be soluble in a range of organic solvents, which can complicate liquid-liquid extractions, especially if the desired product has similar solubility. Furthermore, its acidic nature (pKa ~9.4) requires careful pH control during aqueous extractions to ensure efficient separation without affecting acid-labile functional groups in the target molecule.
Q3: What are the main categories of techniques available for p-chlorophenol removal?
A3: The available techniques can be broadly categorized into four main types:
-
Phase-Separation Techniques: These rely on partitioning p-chlorophenol between two immiscible phases. This includes liquid-liquid extraction (LLE) and crystallization.
-
Chromatographic Techniques: These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and column chromatography are common examples.
-
Adsorption Methods: These involve the use of solid materials (adsorbents) with a high affinity for p-chlorophenol, effectively trapping it from the solution.[5][6]
-
Destructive (Degradation) Techniques: These methods, such as Advanced Oxidation Processes (AOPs), chemically transform p-chlorophenol into less harmful compounds.[7][8][9] These are more common in wastewater treatment but can be adapted for bulk processing in some cases.
Q4: How do I choose the best method for my specific application?
A4: The choice of method depends on several factors: the scale of your reaction, the nature of your desired product and solvent system, the concentration of p-chlorophenol, and the required final purity. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a p-chlorophenol removal method.
II. Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Poor Separation Efficiency with Acid-Base Liquid-Liquid Extraction
Q: I'm performing a liquid-liquid extraction with an aqueous base to remove p-chlorophenol, but a significant amount remains in my organic layer. What's going wrong?
A: This is a common issue that can be traced back to several factors related to the acidity of p-chlorophenol and the extraction conditions.
Causality and Explanation:
p-Chlorophenol is a weak acid. To efficiently extract it into an aqueous phase, you must deprotonate it to form the water-soluble p-chlorophenoxide salt. This requires the pH of the aqueous solution to be significantly above the pKa of p-chlorophenol. Using a weak base like sodium bicarbonate is often insufficient for complete deprotonation.[10]
Troubleshooting Steps:
-
Verify the pH of the Aqueous Phase: Use a pH meter or pH paper to check the pH of your aqueous layer after mixing. For effective extraction, the pH should be at least 2 units above the pKa of p-chlorophenol. A stronger base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is generally required.[10]
-
Increase the Number of Extractions: Instead of one large-volume extraction, perform multiple extractions with smaller volumes of the basic solution. This is thermodynamically more efficient at partitioning the solute.
-
Check for Emulsions: Emulsions can trap your organic layer, preventing clean separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Consider Your Solvent: Ensure your organic solvent is immiscible with water. Solvents like dichloromethane (DCM) or ethyl acetate are standard, but highly polar solvents might retain some of the phenolate salt.
Experimental Protocol: Optimized Acid-Base Extraction
-
Combine your reaction mixture (dissolved in an organic solvent like DCM) in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer (containing the sodium p-chlorophenoxide).
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.
-
Combine the aqueous extracts. To confirm the presence of p-chlorophenol, you can acidify a small aliquot with HCl, which should cause the p-chlorophenol to precipitate or make the solution cloudy.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to obtain your purified product.
Issue 2: Co-elution of p-Chlorophenol with My Product During Column Chromatography
Q: I'm using silica gel column chromatography, but my product and p-chlorophenol are eluting at very similar retention times. How can I improve the separation?
A: Co-elution occurs when the polarity of your product and p-chlorophenol are too similar in the chosen solvent system. The key is to exploit subtle differences in their chemical properties to alter their interaction with the stationary phase.
Causality and Explanation:
Silica gel is a polar stationary phase. Both your product and p-chlorophenol interact with it via hydrogen bonding and dipole-dipole interactions. To improve separation, you need to either change the mobile phase to better differentiate between them or modify the stationary phase's properties.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of an isocratic (constant composition) mobile phase, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help resolve compounds with close Rf values.[11][12]
-
Solvent Selectivity: Try different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the elution order.
-
-
Modify the Mobile Phase with an Additive:
-
Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid to the mobile phase can suppress the ionization of any acidic compounds, potentially altering their interaction with the silica and improving separation.
-
Basic Modifier: Conversely, adding a small amount of a base like triethylamine can be effective, especially if your target compound is basic.
-
-
Consider a Different Stationary Phase: If mobile phase optimization fails, consider a different stationary phase.
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel. In this case, the elution order is reversed, with more polar compounds eluting first. A water/acetonitrile or water/methanol mobile phase is typically used.[11][13]
-
Alumina: Alumina can sometimes provide different selectivity compared to silica.
-
Issue 3: Incomplete Removal of p-Chlorophenol Using Activated Carbon
Q: I've treated my reaction mixture with activated carbon, but analytical tests show that p-chlorophenol is still present. How can I improve the adsorption efficiency?
A: The effectiveness of activated carbon adsorption depends on several factors, including the type of carbon, contact time, pH, and the presence of other competing adsorbates.
Causality and Explanation:
Activated carbon removes organic molecules through physisorption, where molecules are attracted to its large surface area via van der Waals forces. The efficiency of this process is influenced by the properties of both the adsorbent and the adsorbate. For phenolic compounds, adsorption is generally more favorable at a pH slightly below their pKa, as the neutral form is less soluble and more likely to adsorb.[1][6]
Troubleshooting Steps:
-
Optimize pH: Adjust the pH of your solution to be slightly acidic (e.g., pH 3-6) before adding the activated carbon. This can significantly enhance the adsorption of p-chlorophenol.[6]
-
Increase Contact Time and Agitation: Ensure the mixture is stirred vigorously to maximize the contact between the p-chlorophenol and the carbon particles. Increase the treatment time; equilibrium can sometimes take several hours to be reached.[6]
-
Increase Adsorbent Dosage: Simply increasing the amount of activated carbon can provide more binding sites and improve removal efficiency.[14]
-
Test Different Grades of Activated Carbon: Activated carbons vary in their surface area, pore size distribution, and surface chemistry. A different grade may have a higher affinity for p-chlorophenol.
-
Perform a Second Treatment: If a single treatment is insufficient, filtering off the first batch of carbon and treating the solution with a fresh batch can remove residual amounts.
Comparative Data: p-Chlorophenol Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Partitioning based on acidity | Scalable, cost-effective, rapid | Requires pH-stable product, can form emulsions | High concentrations, large-scale synthesis |
| Column Chromatography | Differential adsorption | High resolution, applicable to diverse compounds | Solvent-intensive, can be slow, difficult to scale | Lab-scale purification, high-purity requirements |
| Adsorption (Activated Carbon) | Surface adsorption | Low cost, simple procedure | Can be non-selective, may require optimization | Bulk removal from organic solutions, wastewater treatment |
| Advanced Oxidation | Chemical degradation | Complete destruction of the impurity | Can damage the target product, requires specialized equipment | Primarily for waste streams, not in-process purification |
III. Safety and Handling of p-Chlorophenol
Q: What are the primary safety precautions I should take when handling p-chlorophenol and waste containing it?
A: p-Chlorophenol is a hazardous substance that requires careful handling to avoid exposure.
Key Safety Information:
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[15][16] It can cause severe irritation to the skin, eyes, and respiratory tract.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17] Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust if handling the solid form.[15] If it comes into contact with skin, wash immediately with plenty of soap and water.[16]
-
Disposal: Dispose of p-chlorophenol and any contaminated materials as hazardous waste according to your institution's and local regulations. Do not discharge into the environment, as it is toxic to aquatic life.[18]
IV. Analytical Methods for Detection
Q: How can I accurately quantify the amount of residual p-chlorophenol in my sample after purification?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying p-chlorophenol.
Protocol: HPLC Analysis of p-Chlorophenol
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is required.[13][19]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric or acetic acid) to ensure sharp peaks.[13][20] A common gradient might start at 30% acetonitrile and ramp up to 80% over 20 minutes.[19]
-
Detection: The UV detector should be set to 280 nm, which is a common wavelength for detecting phenolic compounds.[13][19]
-
Calibration: Prepare a series of standard solutions of p-chlorophenol of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute your purified sample to a concentration that falls within the range of your calibration curve. Inject the sample and measure the peak area corresponding to p-chlorophenol. Use the calibration curve to determine its concentration.
Caption: Workflow for quantifying p-chlorophenol using HPLC.
References
- 1. banglajol.info [banglajol.info]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Adsorptive removal of chlorophenols from aqueous solution by low cost adsorbent--Kinetics and isotherm analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical oxidation of p-chlorophenol by UV/H2O2 and photo-Fenton process. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Removal of 4-Chlorophenol from Aqueous Solutions Using Graphene Oxide Nanoporous Adsorbent [wwjournal.ir]
- 15. ICSC 0850 - p-CHLOROPHENOL [inchem.org]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. lobachemie.com [lobachemie.com]
- 19. cdc.gov [cdc.gov]
- 20. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Phosphorylation with p-Chlorophenyl Dichlorophosphate
Welcome to the technical support center for reactions involving p-chlorophenyl dichlorophosphate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile phosphorylating agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your experiments. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the phosphorylation of an alcohol using this compound.
Question: My reaction yield is consistently low. What are the most likely causes?
Low yields can be frustrating, but they are often traceable to a few key factors.[1] Let's break down the common culprits:
-
Moisture Contamination: this compound is highly sensitive to moisture.[2][3] Any water present in your reaction setup (glassware, solvent, reagents, or even exposure to humid air) will hydrolyze the starting material, rendering it inactive for your desired phosphorylation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and store the this compound under an inert atmosphere, such as nitrogen or argon.[2]
-
-
Inadequate Base Strength or Nucleophilicity: The choice of base is critical. A base that is too weak may not efficiently deprotonate the alcohol, leading to a slow or incomplete reaction. Conversely, a base that is sterically hindered may also slow down the reaction.
-
Sub-optimal Reaction Temperature: Like many reactions, temperature plays a crucial role. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could lead to decomposition of the starting material or product.
-
Solution: The optimal temperature can be substrate-dependent. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of your desired product.
-
Solution: Careful control of reaction conditions, such as temperature and the order of reagent addition, can minimize side reactions. Using a more selective catalyst system, like DMAP, can also help.[4]
-
Question: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity?
The formation of byproducts is a common challenge. Here's how to address it:
-
Understanding the Mechanism: The reaction proceeds through a nucleophilic attack of the alcohol on the phosphorus center of the this compound. The base plays a dual role: it deprotonates the alcohol to make it a better nucleophile and neutralizes the HCl byproduct.[8] A highly nucleophilic base can compete with the alcohol, leading to byproducts.
-
Strategic Base Selection:
-
Pyridine: Often used as both a solvent and a base, pyridine can act as a nucleophilic catalyst.[8][9] However, its basicity is moderate.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is effective at scavenging HCl. However, it is not a catalyst.
-
4-Dimethylaminopyridine (DMAP): An excellent nucleophilic catalyst that significantly accelerates the phosphorylation step.[4][5][10] It is typically used in catalytic amounts (0.05-0.2 equivalents) in conjunction with a stoichiometric amount of a weaker, non-nucleophilic base like TEA.[4] This combination often provides the best balance of reactivity and selectivity.
-
The following diagram illustrates the catalytic cycle of DMAP in a similar acylation reaction, which highlights its role in activating the phosphorylating agent.
Caption: Catalytic cycle of DMAP in phosphorylation.
Question: My reaction seems to stall before completion. What steps can I take?
A stalled reaction can be indicative of several issues:
-
Reagent Degradation: As mentioned, this compound is moisture-sensitive.[2][3] If it has been improperly stored, it may have degraded.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if possible.
-
-
Insufficient Catalyst: If using a catalytic system like DMAP, ensure you have added a sufficient amount.
-
Solution: While catalytic, the amount of DMAP can be crucial. You can try incrementally increasing the catalyst loading.
-
-
Product Inhibition: In some cases, the product itself or a byproduct can inhibit the reaction.
-
Solution: This is more complex to diagnose and may require a more detailed mechanistic investigation. However, ensuring efficient stirring and maintaining a homogeneous reaction mixture can sometimes help.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing your phosphorylation reaction.
What is the optimal order of addition for the reagents?
Generally, it is best to dissolve the alcohol and the base in an anhydrous solvent first. Then, slowly add the this compound solution dropwise at a low temperature (e.g., 0 °C). This method helps to control the initial exothermic reaction and minimizes the formation of byproducts.
How do I choose the right solvent for my reaction?
The ideal solvent should be:
-
Anhydrous: To prevent hydrolysis of the phosphorylating agent.
-
Inert: It should not react with any of the reagents.
-
Able to dissolve all reactants: To ensure a homogeneous reaction mixture.
Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
What are the key safety precautions when working with this compound?
This compound is a corrosive and moisture-sensitive chemical.[11][12] Always handle it in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]
Experimental Protocols
Here are detailed, step-by-step methodologies for the phosphorylation of a primary alcohol using different base systems.
Protocol 1: Phosphorylation using Pyridine
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) to anhydrous pyridine (used as both solvent and base) at 0 °C.
-
Reagent Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Phosphorylation using Triethylamine and Catalytic DMAP
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation: Comparison of Base Efficiency
The choice of base can significantly impact the reaction's efficiency. The following table summarizes typical observations for the phosphorylation of a generic primary alcohol.
| Base System | Typical Reaction Time | Typical Yield | Key Considerations |
| Pyridine | 4-6 hours | 60-75% | Slower reaction times, can be difficult to remove during workup.[8] |
| Triethylamine (TEA) | 3-5 hours | 70-85% | Faster than pyridine, but may still be sluggish with hindered alcohols. |
| TEA with catalytic DMAP | 1-3 hours | 85-95% | Significantly faster reaction rates and higher yields due to the catalytic effect of DMAP.[4][7] |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the phosphorylation reaction.
Caption: General experimental workflow for phosphorylation.
References
- 1. reddit.com [reddit.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Application of Efficient Catalyst DMAP [en.highfine.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A POSSIBLE ROLE FOR PYRIDINE NUCLEOTIDE IN COUPLING MECHANISM OF OXIDATIVE PHOSPHORYLATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 11. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Stabilizing p-chlorophenyl dichlorophosphate for storage and handling
Welcome to the technical support center for p-chlorophenyl dichlorophosphate (PCPDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the storage, handling, and use of this highly reactive phosphorylating agent. Our goal is to ensure the scientific integrity of your experiments by maintaining the stability and purity of PCPDP.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. This compound is extremely sensitive to moisture.[1] It reacts readily with water in the atmosphere or in solvents to form p-chlorophenyl phosphoric acid dichloride and ultimately phosphoric acid, releasing hydrochloric acid as a byproduct. This degradation compromises the reagent's purity and its effectiveness in phosphorylation reactions.
Q2: What are the visible signs of this compound degradation?
A2: Visual signs of degradation can include a change in color from clear and colorless to yellow or brown, fuming upon opening the container (due to the release of HCl gas from hydrolysis), and the presence of solid precipitates (hydrolysis products). A pungent, acidic odor is also indicative of degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool (0-5°C), dry place in a tightly sealed, corrosion-resistant container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] It is crucial to minimize exposure to atmospheric moisture.
Q4: Can I use a chemical stabilizer with this compound?
A4: Currently, there are no established, commercially available chemical stabilizers that are added directly to pure this compound for long-term storage without interfering with its intended reactivity. The most effective stabilization strategy is rigorous exclusion of moisture. For some organophosphorus compounds in specific formulations, stabilizers are used, but these are not applicable to the pure reagent. For instance, tributylamine has been used to extend the shelf life of certain nerve agents.[3] However, for laboratory applications of this compound, the focus should be on maintaining an inert and anhydrous environment.
Q5: What are suitable desiccants to use in a desiccator for storing this compound?
A5: For desiccator storage, use a high-capacity desiccant such as phosphorus pentoxide (P₄O₁₀) or indicating silica gel. For drying solvents to be used with this compound, activated molecular sieves (3Å or 4Å) are highly effective and compatible.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Yield in Phosphorylation Reaction
-
Question: I am getting a low yield or no product in my phosphorylation reaction using this compound. What could be the cause?
-
Answer: Low yields in phosphorylation reactions with this compound are often traced back to reagent degradation, suboptimal reaction conditions, or side reactions.
-
Reagent Quality: The primary suspect is degraded this compound due to moisture exposure. Ensure the reagent is fresh and has been stored under strictly anhydrous conditions. It is recommended to use a newly opened bottle or a properly stored aliquot.
-
Solvent and Glassware: Any residual moisture in your reaction solvent or on the surface of your glassware will consume the reagent. Ensure all solvents are freshly dried, preferably over activated molecular sieves, and that all glassware is flame-dried or oven-dried immediately before use.
-
Reaction Temperature: Phosphorylation reactions can be temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product or starting materials. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature and reaction time.
-
Nucleophile Reactivity: The reactivity of your alcohol, amine, or other nucleophile is a critical factor. Less reactive nucleophiles may require longer reaction times, higher temperatures, or the use of a non-nucleophilic base to facilitate the reaction.
-
Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions. Ensure precise measurement of both the this compound and your substrate.
-
Issue 2: Formation of Multiple Products or Byproducts
-
Question: My reaction is producing multiple spots on TLC, and I am struggling to isolate my desired phosphorylated product. What are the likely side reactions?
-
Answer: The formation of multiple products often points to side reactions involving this compound or subsequent reactions of the desired product.
-
Di- and Tri-substitution: this compound has two reactive chloride atoms. Depending on the stoichiometry and reaction conditions, you may get a mixture of mono- and di-substituted products. Careful control of the molar equivalents of your nucleophile is crucial.
-
Reaction with Solvent: If you are using a solvent that can act as a nucleophile (e.g., an alcohol), it may compete with your substrate, leading to undesired byproducts. Use inert, anhydrous solvents such as dichloromethane, chloroform, or acetonitrile.
-
Hydrolysis during Workup: The workup procedure can introduce water, leading to the hydrolysis of any remaining this compound or even the product itself, depending on its stability. Perform aqueous workups quickly and at low temperatures if possible.
-
Degradation of Sensitive Substrates: If your substrate contains acid-sensitive functional groups, the HCl generated during the reaction can cause degradation. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl and prevent this.
-
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage
The most effective method for stabilizing this compound is to prevent its exposure to moisture.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon) with a drying tube
-
Schlenk flask or septum-sealed bottle
-
Syringes and needles
-
Glove box or glove bag (recommended)
Procedure:
-
Inert Atmosphere: If possible, handle the reagent inside a glove box or glove bag with a dry nitrogen or argon atmosphere.
-
Aliquotting: For frequently used reagent, it is best to aliquot the contents of a new bottle into smaller, septum-sealed vials under an inert atmosphere. This minimizes the exposure of the bulk reagent to air.
-
Storage: Store the sealed vials in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide) at the recommended temperature (0-5°C).
-
Dispensing: When dispensing the reagent, use a dry syringe and needle to pierce the septum and withdraw the desired amount. Introduce dry inert gas into the vial to maintain a positive pressure and prevent air from entering.
Protocol 2: Quality Control of this compound by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique to assess the purity of this compound and detect degradation products.[1][2]
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent
-
NMR tube with a cap
-
Internal standard (optional, for quantification), e.g., triphenyl phosphate
Procedure:
-
Sample Preparation: In a glove box or under an inert atmosphere, carefully add a small amount (e.g., 20-30 µL) of the this compound to an NMR tube.
-
Solvent Addition: Add approximately 0.5 mL of anhydrous CDCl₃ to the NMR tube.
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation:
-
Pure this compound will show a sharp singlet. The chemical shift will be in the characteristic range for dichlorophosphates.
-
The presence of hydrolysis products, such as p-chlorophenyl phosphoric acid dichloride, will appear as separate peaks at different chemical shifts.
-
By integrating the peaks, you can determine the relative purity of the reagent. For absolute quantification, a calibrated internal standard is required.[6][7][8]
-
Protocol 3: Purity Analysis by GC-MS after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of this compound, typically after derivatization to a more volatile and stable compound.
Materials:
-
This compound sample
-
Anhydrous derivatizing agent (e.g., methanol or 1-propanol)[9]
-
Anhydrous non-nucleophilic base (e.g., pyridine)
-
Anhydrous extraction solvent (e.g., hexane or ethyl acetate)
-
GC-MS instrument
Procedure:
-
Derivatization: In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of this compound in an anhydrous solvent. Add an excess of the derivatizing alcohol and a non-nucleophilic base. Allow the reaction to proceed to completion.
-
Workup: Quench the reaction with a small amount of water and extract the derivatized product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze the resulting solution by GC-MS.
-
Data Interpretation: The derivatized this compound will have a characteristic retention time and mass spectrum. Impurities and degradation products will appear as separate peaks, which can be identified by their mass spectra. Quantification can be performed using an internal or external standard.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for handling and using this compound.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Molecular Sieves: An Ultimate Guide-OIM Chemical [oimchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Monitoring p-Chlorophenyl Dichlorophosphate Reactions: A Comparative Analysis of TLC and LC-MS
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, organophosphorus compounds are of paramount importance. p-Chlorophenyl dichlorophosphate (PCPDP) is a key reagent, frequently employed as a powerful phosphorylating agent for the synthesis of a wide array of phosphate esters.[1] The very reactivity that makes PCPDP a versatile synthetic tool also necessitates meticulous monitoring of its reactions. Incomplete reactions or the formation of undesired byproducts, such as hydrolyzed species, can compromise the yield, purity, and safety of the final product.
This guide provides a comprehensive comparison of two ubiquitous analytical techniques for monitoring these reactions: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my objective is not merely to present protocols, but to delve into the causality behind the methodological choices. We will explore these techniques from a practical, field-tested perspective, enabling researchers, scientists, and drug development professionals to make informed decisions about which method best suits their specific needs, balancing the demand for speed, precision, and structural elucidation.
Analyte Profile: Understanding this compound (PCPDP)
Before selecting an analytical method, it is crucial to understand the physicochemical properties of the target analyte. PCPDP (Molar Mass: ~245.43 g/mol ) is a polar molecule due to the electronegative oxygen and chlorine atoms attached to the central phosphorus atom.[2] Its most significant characteristic is its susceptibility to hydrolysis. The P-Cl bonds are readily cleaved by water or other nucleophiles, leading to the formation of p-chlorophenyl dichloric acid and subsequently p-chlorophenyl phosphoric acid. This reactivity profile dictates our analytical strategy; the chosen method must be able to resolve the highly polar starting material from its various reaction products and potential hydrolytic byproducts.
Method 1: Thin-Layer Chromatography (TLC) – The Rapid Screening Workhorse
TLC is an indispensable tool for the real-time, qualitative assessment of a reaction's progress. Its speed, low cost, and simplicity make it the first line of analysis in any synthetic lab.[3] The principle is based on the differential partitioning of components between a stationary phase (typically polar) and a mobile phase (typically non-polar to moderately polar).[4]
Causality Behind the TLC Protocol
For a molecule like PCPDP, we leverage its polarity. Using a polar stationary phase like silica gel, PCPDP will have a strong affinity for the plate and thus a low retention factor (Rf) in a non-polar mobile phase. As the reaction proceeds, the PCPDP is consumed and a new, often less polar, product is formed. This new product will travel further up the plate, resulting in a higher Rf value. This clear separation between the starting material spot and the product spot provides an immediate visual confirmation of the reaction's progress.
Detailed Experimental Protocol for TLC Monitoring
-
Plate Selection (Stationary Phase):
-
Method: Use standard silica gel 60 F254 plates. The 'F254' indicates the inclusion of a fluorescent indicator that allows for visualization under UV light at 254 nm.
-
Rationale: Silica gel is highly polar and provides excellent separation for a wide range of organophosphorus compounds.[5] The aromatic ring in PCPDP and many of its derivatives allows for easy visualization by UV shadowing.
-
-
Mobile Phase (Eluent) Selection & Optimization:
-
Method: Begin with a solvent system of 30% ethyl acetate in hexane (v/v). Prepare this mixture fresh.
-
Rationale: This starting ratio provides a moderately polar mobile phase. Non-polar compounds travel far up the plate, while highly polar compounds remain near the baseline.[6] If the starting material (PCPDP) has an Rf value that is too low (<0.1), increase the polarity by incrementally increasing the percentage of ethyl acetate. Conversely, if the product spot has an Rf that is too high (>0.8), decrease the polarity by reducing the ethyl acetate percentage. The goal is to achieve an Rf of ~0.2-0.3 for the starting material to allow ample room for product spots to appear at higher Rf values.
-
-
Sample Preparation & Application:
-
Method: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the diluted sample onto the pencil-drawn baseline of the TLC plate. It is crucial to also spot the pure starting material (PCPDP standard) and a "co-spot" (starting material and reaction mixture applied to the same spot) for unambiguous identification.
-
Rationale: Dilution prevents overloading the plate, which can lead to streaking and poor separation. The starting material standard serves as a definitive reference for Rf comparison, while the co-spot confirms if the spot in the reaction lane is indeed the starting material.
-
-
Development & Visualization:
-
Method: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization Steps:
-
UV Light: First, visualize the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle these spots with a pencil.
-
Chemical Staining: Subsequently, use a chemical stain for compounds that are not UV-active. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice. Dip the plate in the stain and gently heat with a heat gun.
-
-
Rationale: Chamber saturation with solvent vapors ensures a uniform solvent front and reproducible Rf values.[6] UV visualization is non-destructive. The KMnO₄ stain is a strong oxidizing agent and will react with any compound that can be oxidized (e.g., alcohols, double bonds, or even the phosphate ester itself under harsh heating), appearing as yellow/brown spots on a purple background. This provides a secondary, often more sensitive, method of detection.
-
Data Interpretation
The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot. The Retention Factor (Rf) is calculated for each spot:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A complete reaction is indicated by the total consumption of the starting material spot in the reaction mixture lane.
TLC Workflow Diagram
Caption: Workflow for monitoring reactions using TLC.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Definitive Answer
When qualitative data is insufficient and definitive structural confirmation or quantification is required, LC-MS is the gold standard.[7] It couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[7] This combination provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a direct indicator of its molecular weight.
Causality Behind the LC-MS Protocol
For PCPDP and its derivatives, we typically employ reversed-phase (RP) chromatography. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[6] The highly polar PCPDP will elute early from the column, while less polar products will be retained longer. This is the inverse of the behavior seen in normal-phase TLC. The mass spectrometer then ionizes the eluting compounds, allowing for their detection and identification based on their unique m/z values. For PCPDP (C₆H₄Cl₃O₂P), the expected monoisotopic mass is approximately 243.90 Da.[2]
Detailed Experimental Protocol for LC-MS Monitoring
-
LC System & Column Selection:
-
Method: Utilize a standard HPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar compounds. The smaller particle size enhances separation efficiency and peak resolution.
-
-
Mobile Phase & Gradient Elution:
-
Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
Rationale: Acetonitrile is a common organic modifier in RP-LC. Formic acid is added to acidify the mobile phase, which improves peak shape and promotes protonation of the analytes, making them suitable for positive-ion electrospray ionization (ESI).[8] A gradient is used to ensure that both early-eluting polar compounds (like hydrolyzed PCPDP) and later-eluting non-polar products are efficiently eluted from the column in a single run.
-
-
Sample Preparation:
-
Method: Take a small aliquot (~1-2 µL) from the reaction mixture and dilute it significantly with acetonitrile or a 50:50 mixture of acetonitrile/water to a final concentration in the low µg/mL to ng/mL range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Rationale: Significant dilution is necessary to avoid saturating the MS detector. Filtering removes any particulate matter that could clog the sensitive LC system.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full Scan mode from m/z 100 to 500.
-
Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules like phosphate esters.[8] Positive ion mode will detect the protonated molecule [M+H]⁺. A full scan allows for the detection of all ions within a specified mass range, making it ideal for identifying the starting material, expected product, and any unexpected byproducts.
-
Data Interpretation
Analysis of the data involves examining the total ion chromatogram (TIC). Each peak in the TIC represents a compound eluting from the LC column. By extracting the mass spectrum for each peak, one can identify the compound by its m/z value.
-
PCPDP: Look for a peak at its characteristic retention time with an ion cluster corresponding to [M+H]⁺ (~m/z 245) and its isotopic pattern due to the three chlorine atoms.
-
Product: Look for a new peak at a different retention time with an m/z corresponding to the expected product's molecular weight.
-
Byproducts: The full scan data can reveal the presence of hydrolysis products or other impurities.
LC-MS Workflow Diagram
Caption: Workflow for reaction monitoring via LC-MS.
Head-to-Head Comparison: TLC vs. LC-MS
The choice between TLC and LC-MS is dictated by the specific requirements of the analytical task.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning on a planar surface | Chromatographic separation followed by mass-based detection |
| Information | Qualitative (Rf value) | Quantitative, Structural (Retention Time, m/z, Fragmentation) |
| Sensitivity | Microgram (µg) to Nanogram (ng) range[3][5] | Picogram (pg) to Femtogram (fg) range[9][10] |
| Selectivity | Moderate; relies on differential polarity | Very High; separates by chromatography and identifies by mass |
| Speed | Very Fast (5-20 minutes per analysis) | Moderate (5-15 minutes per sample, plus setup/calibration) |
| Cost | Very Low (pennies per plate) | Very High (requires significant capital investment and maintenance) |
| Ease of Use | Simple, minimal training required | Complex, requires skilled operator |
| Best For | Rapid, real-time reaction progress checks; quick purity assessment | Definitive compound identification; analysis of complex mixtures; byproduct profiling; quantification |
In practice, these techniques are not mutually exclusive but are often used synergistically. A synthetic chemist will typically run multiple TLC plates throughout a reaction to quickly gauge its progress. Once TLC indicates the reaction is complete, an LC-MS analysis is performed on the final crude and purified material to confirm the product's identity, assess its purity with high accuracy, and identify any byproducts that were not visible by TLC.
Conclusion and Recommendations
For the routine monitoring of reactions involving This compound , a dual approach is the most efficient and scientifically rigorous strategy.
-
Employ TLC as your primary, high-frequency monitoring tool. Its unparalleled speed and low cost allow for frequent checks on the reaction without significant resource expenditure. It provides a clear and immediate visual answer to the most important question during a synthesis: "Is my starting material gone yet?"
-
Utilize LC-MS as the definitive, confirmatory technique. When the reaction appears complete by TLC, or if unexpected spots appear, LC-MS provides the unambiguous data needed for confirmation. It is essential for the final characterization of the product, for troubleshooting problematic reactions by identifying byproducts, and for generating the high-quality data required for publications, patents, and regulatory filings.
By understanding the fundamental principles, strengths, and limitations of both TLC and LC-MS, researchers can deploy these powerful analytical tools effectively, leading to more efficient process development, higher purity products, and a deeper understanding of the chemical transformations they are conducting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Unambiguous Signature: A Guide to NMR Techniques for Confirming Phosphotriester Synthesis
For researchers, synthetic chemists, and professionals in drug development, the successful synthesis of a target molecule is only half the battle. Confirmation of its structure is paramount, and when it comes to phosphotriesters—a critical functional group in antisense oligonucleotides, flame retardants, and organophosphate chemistry—Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous characterization.[1] This guide provides an in-depth comparison of NMR techniques, grounded in experimental data and field-proven insights, to empower you with the knowledge to confidently verify the synthesis of your phosphotriester compounds.
The Central Role of NMR in Phosphotriester Analysis
Phosphotriesters possess a unique set of NMR-active nuclei (¹H, ¹³C, and ³¹P) that provide a comprehensive picture of the molecule's connectivity and stereochemistry. Unlike other analytical techniques that may only provide mass or elemental composition, NMR offers a detailed atom-by-atom map of the chemical environment, making it an indispensable tool for confirming successful synthesis and identifying potential byproducts.[1][2]
This guide will navigate through the core NMR methodologies, from the direct observation of the phosphorus backbone with ³¹P NMR to the fine-grained detail provided by 2D correlation experiments. We will explore not just the "how" but the "why" behind each technique's application, ensuring a deep understanding of the data you acquire.
³¹P NMR: The First Port of Call
Given that the defining feature of a phosphotriester is the phosphorus atom, ³¹P NMR spectroscopy is the most direct and informative technique for initial analysis.[3] With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp signals and a wide chemical shift range, minimizing spectral overlap and simplifying interpretation.[4][5]
Key Insights from ³¹P NMR:
-
Confirmation of Phosphorus Oxidation State: The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. Phosphotriesters typically resonate in a distinct region, allowing for clear differentiation from starting materials like phosphites or degradation products such as phosphodiesters.[6]
-
Identification of Diastereomers: In chiral phosphotriesters, such as those found in modified oligonucleotides, the phosphorus center is often stereogenic. ³¹P NMR can often resolve the signals of the resulting diastereomers, providing information on the stereoselectivity of the synthesis.[7][8][9]
-
Monitoring Reaction Progress: The simplicity and speed of ³¹P NMR make it an excellent tool for monitoring the progress of a phosphorylation reaction in real-time. The disappearance of the starting material signal and the appearance of the product signal provide a clear indication of reaction completion.[10]
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphotriesters | -20 to +10 |
| H-phosphonates | -10 to +10 |
| Phosphodiesters | -5 to +5 |
| Phosphorothioates | +50 to +70 |
| Phosphites | +120 to +150 |
Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary based on substituents and solvent.
¹H NMR: Elucidating the Organic Scaffold
While ³¹P NMR confirms the nature of the phosphorus center, ¹H NMR provides detailed information about the organic moieties attached to it. The coupling of protons to the phosphorus nucleus (J-coupling) is a key feature that helps to piece together the molecular structure.
Key Insights from ¹H NMR:
-
Structural Confirmation of Ester Groups: The chemical shifts and multiplicities of the proton signals from the alkyl or aryl groups of the phosphotriester confirm their identity and successful incorporation.
-
Through-Bond Connectivity via J-Coupling: Protons on carbons adjacent to the phosphate oxygen (²J-P,H) and those one more bond removed (³J-P,H) will exhibit splitting due to coupling with the ³¹P nucleus. Observing these couplings is a powerful confirmation of the phosphotriester linkage.[5]
-
Stereochemical Information: In some cases, the magnitude of the ³J-P,H coupling constant can provide information about the dihedral angle between the P-O-C-H bonds, offering clues to the conformation and stereochemistry of the molecule.
¹³C NMR: A Deeper Look at the Carbon Framework
Similar to ¹H NMR, ¹³C NMR provides valuable information about the carbon skeleton of the phosphotriester. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (1.1%), modern NMR spectrometers can readily acquire high-quality ¹³C spectra.[11]
Key Insights from ¹³C NMR:
-
Confirmation of Carbon Connectivity: Each unique carbon atom in the molecule will give rise to a distinct signal, confirming the overall carbon framework.
-
P-C Coupling: Carbon atoms coupled to the phosphorus nucleus will appear as doublets in a proton-decoupled ¹³C NMR spectrum. The magnitude of the coupling constant is dependent on the number of bonds separating the two nuclei (¹J-P,C > ²J-P,C > ³J-P,C).[4][12][13] This provides definitive evidence of the proximity of specific carbons to the phosphorus center.
| Coupling Type | Typical Coupling Constant Range (Hz) |
| ¹J-C,H | 125 - 250[11] |
| ²J-P,H | ~10 |
| ³J-P,H | 5 - 20 |
| ¹J-P,C | 135 - 170[12] |
| ²J-P,C | 5 - 10 |
| ³J-P,C | < 5 |
2D NMR: The Definitive Structural Blueprint
For complex phosphotriesters, 1D NMR spectra can become crowded and difficult to interpret. In these cases, 2D NMR techniques are essential for unambiguous structural assignment. These experiments correlate signals from different nuclei, providing a detailed map of the molecule's connectivity.
Heteronuclear Correlation: HSQC and HMBC
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms.[14] It is an incredibly powerful tool for assigning the proton and carbon signals of the organic substituents on the phosphotriester. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[15][16] This is arguably the most crucial 2D NMR experiment for confirming the synthesis of a phosphotriester, as it can show a correlation from the protons of the ester groups to the phosphorus-bound carbon, and vice-versa, definitively establishing the P-O-C linkage.
Experimental Workflow for Phosphotriester Synthesis Confirmation
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a newly synthesized phosphotriester.
Caption: A typical workflow for the NMR-based confirmation of phosphotriester synthesis.
Through-Space Correlations: NOESY and ROESY
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.[17][18] This is particularly useful for determining the three-dimensional structure and stereochemistry of the phosphotriester.[19] For example, a NOESY correlation between a proton on one of the ester groups and a proton on another part of the molecule can confirm a specific conformation or stereochemical arrangement.[20] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[21]
Step-by-Step Protocol: Acquiring High-Quality NMR Data for a Model Phosphotriester
Objective: To acquire a comprehensive set of NMR data to confirm the structure of a synthesized phosphotriester.
Materials:
-
Synthesized and purified phosphotriester (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified phosphotriester in approximately 0.6 mL of a suitable deuterated solvent.
-
Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.[22]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
1D NMR Acquisition:
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. This is typically a quick experiment.
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
-
2D NMR Acquisition:
-
HSQC: Set up and run a standard edited HSQC experiment to correlate one-bond ¹H-¹³C connections.
-
HMBC: Set up and run an HMBC experiment. It is often beneficial to optimize the experiment for a long-range coupling constant of around 8 Hz.[14]
-
NOESY/ROESY (if required): If stereochemical information is needed, set up and run a NOESY or ROESY experiment with an appropriate mixing time (typically 200-800 ms).
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).
-
Analyze the ³¹P spectrum to confirm the chemical shift is in the expected range for a phosphotriester.
-
Integrate the ¹H spectrum and analyze chemical shifts and coupling patterns.
-
Assign all signals in the ¹H and ¹³C spectra using the HSQC and HMBC data.
-
Look for key HMBC correlations that confirm the P-O-C linkages.
-
If applicable, analyze the NOESY/ROESY spectrum to determine through-space proximities and confirm stereochemistry.
-
Conclusion
The suite of NMR techniques available to the modern chemist provides an unparalleled level of detail for the structural confirmation of synthesized phosphotriesters. By systematically applying 1D (³¹P, ¹H, ¹³C) and 2D (HSQC, HMBC, NOESY/ROESY) NMR experiments, researchers can move beyond simple confirmation of presence to a comprehensive and unambiguous determination of connectivity and stereochemistry. This rigorous approach to structural verification is not just good practice; it is a cornerstone of scientific integrity and a critical step in the development of novel molecules for a wide range of applications.
References
- 1. news-medical.net [news-medical.net]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. academic.oup.com [academic.oup.com]
- 7. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. jeol.com [jeol.com]
- 13. sanad.iau.ir [sanad.iau.ir]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. researchgate.net [researchgate.net]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 18. acdlabs.com [acdlabs.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Characterization of Phosphoramidates Synthesized from p-Chlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phosphoramidates in Modern Therapeutics
Phosphoramidates, a class of organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, have become indispensable in medicinal chemistry and drug development.[1] Their prominence is largely due to the success of the ProTide (pronucleotide) approach, a sophisticated prodrug strategy designed to deliver nucleoside monophosphates into cells.[2] This method cleverly bypasses the often inefficient initial phosphorylation step required to activate nucleoside analogue drugs, which are cornerstones of antiviral and anticancer therapies.[2][3] By masking the charged phosphate group, ProTides enhance cell permeability and bioavailability.[2]
A key reagent in the synthesis of these valuable compounds is p-chlorophenyl dichlorophosphate.[4][5] The choice of this specific phosphorylating agent is not arbitrary; the electron-withdrawing nature of the p-chlorophenyl group imparts unique chemical and biological properties to the resulting phosphoramidate prodrugs. This guide provides an in-depth characterization of phosphoramidates synthesized using this reagent, offers a comparative analysis against viable alternatives, and explains the causality behind the experimental choices, equipping researchers with the knowledge to make informed decisions in their drug design and development programs.
Synthesis Using this compound: A Guided Protocol
The synthesis of a nucleoside phosphoramidate using this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The reaction proceeds by sequential displacement of the two chlorine atoms on the phosphorus center.
The rationale for this synthetic pathway is rooted in controlling the reactivity of the phosphorus center. The first step involves the reaction of the most reactive nucleophile (the nucleoside's 5'-hydroxyl group) with one P-Cl bond. The subsequent introduction of the amino acid ester, a less potent nucleophile, is then facilitated. The use of a base like N-methylimidazole (NMI) or pyridine is crucial to catalyze the reaction and to scavenge the HCl byproduct generated during the phosphorylation steps.[6] Anhydrous conditions are paramount, as this compound reacts violently with water.[5]
Experimental Protocol: Synthesis of a Model Nucleoside Phosphoramidate
This protocol describes the synthesis of a phosphoramidate derivative of a generic nucleoside (e.g., Zidovudine, AZT) as a model.
-
Preparation of Reagents:
-
Dissolve the starting nucleoside (1.0 equivalent) in anhydrous pyridine or a mixture of pyridine and dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the dichlorophosphate and prevent side reactions.
-
In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
-
First Phosphorylation Step:
-
Slowly add the this compound solution dropwise to the cooled nucleoside solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The formation of the phosphorochloridate intermediate will be evident by a characteristic shift in the ³¹P NMR spectrum.
-
-
Second Phosphorylation Step (Amine Coupling):
-
In a separate flask, dissolve the desired L-amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride, 3.0 equivalents) in anhydrous pyridine and stir for 15 minutes.
-
Add this solution to the reaction mixture from Step 2 at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight. The excess amino acid ester is used to drive the reaction to completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography. The resulting phosphoramidate is typically a mixture of two diastereomers at the phosphorus center, which may be separable by chromatography.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of nucleoside phosphoramidates.
Rigorous Characterization: A Multi-Technique Approach
The successful synthesis must be validated by a comprehensive characterization of the final product to confirm its identity, purity, and structural integrity. Given the complexity of phosphoramidates—often existing as diastereomeric mixtures—a multi-faceted analytical approach is essential.[7]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method for analyzing phosphoramidates. It provides information on the number of phosphorus-containing species, their chemical environment, and their relative concentrations. The diastereomers of the final product will typically appear as two distinct signals with slightly different chemical shifts.[8]
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of all structural components: the nucleoside, the p-chlorophenyl group, and the amino acid ester moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound. Reversed-phase (RP-HPLC) methods are commonly used to separate the product from starting materials and byproducts.[7][9] The diastereomers can often be resolved, appearing as two closely eluting peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation of the product's molecular weight, validating its identity.[10] It is also invaluable for identifying any impurities detected during HPLC analysis.
Analytical Quality Control Workflow
Caption: Integrated analytical workflow for phosphoramidate characterization.
Table 1: Typical Analytical Data for a Model Phosphoramidate
| Parameter | Technique | Expected Result | Purpose |
| Identity | ³¹P NMR | Two signals around δ 3-5 ppm | Confirms P(V) phosphoramidate structure and shows diastereomers.[6] |
| ¹H NMR | Signals corresponding to nucleoside, aryl, and amino acid protons | Confirms presence of all structural components. | |
| LC-MS | [M+H]⁺ ion corresponding to the calculated exact mass | Unambiguously confirms molecular weight.[10] | |
| Purity | RP-HPLC | Purity ≥98% (sum of two diastereomers) | Quantifies product purity and separates impurities.[7] |
| Structure | ¹³C NMR | Resonances for all unique carbons in the molecule | Provides full structural confirmation. |
Comparative Analysis: Evaluating Alternatives
While this compound is an effective reagent, the field of drug development demands a comparative understanding of alternatives. Different phosphorylating agents and prodrug strategies can profoundly impact synthesis efficiency, stability, and biological activity.
Alternative Phosphorylating Reagents
-
Phenyl Phosphorodichloridate: The unsubstituted parent compound. The absence of the chloro- group makes the phosphorus center slightly less electrophilic, potentially altering reaction kinetics.
-
Other Substituted Aryl Phosphorodichloridates: Introducing different substituents (e.g., nitro, methoxy) on the phenyl ring can modulate the electronic properties, influencing the stability and enzymatic activation rate of the final prodrug.
-
Phosphoramidite Chemistry: A different synthetic paradigm, common in oligonucleotide synthesis, that involves a P(III) intermediate which is subsequently oxidized to the P(V) phosphoramidate.[11][12] This method offers high coupling efficiencies but requires stringent anhydrous conditions.[13]
Alternative Prodrug Strategies
-
Phosphorodiamidates: These compounds feature two P-N bonds, created by reacting a nucleoside monophosphate with two equivalents of an amino acid ester. A key advantage is that the resulting phosphorus center is achiral, eliminating the formation of diastereomeric mixtures.[8][14] This simplifies purification and characterization and removes potential complications from diastereomers having different biological activities or metabolic fates.[8]
Table 2: Performance Comparison of Phosphoramidate Strategies
| Feature | p-Chlorophenyl Phosphoramidates | Phosphorodiamidates | Phosphoramidite-based Synthesis |
| Precursor Reagent | This compound | Nucleoside monophosphate, coupling agents | Nucleoside phosphoramidite monomers |
| Stereochemistry | Forms diastereomers at phosphorus | Achiral phosphorus (no diastereomers)[8] | Forms diastereomers at phosphorus |
| Synthesis Complexity | Moderately complex, moisture-sensitive[5] | Can require more complex coupling chemistry | Highly optimized for automation, but monomers are very sensitive.[13] |
| Potential Advantage | Tunable electronic properties for activation | Simplified purification and biological profile[14] | High coupling efficiency (>99%).[13] |
| Potential Disadvantage | Diastereomer separation can be challenging | May have different enzymatic activation profile | Requires specialized reagents and anhydrous conditions.[13] |
The choice of strategy is dictated by the specific goals of the drug development program. The presence of the p-chlorophenyl group can be advantageous, as its electronic properties can be tuned to control the rate of hydrolysis of the P-OAr bond, which is a key step in the intracellular activation of the prodrug.
Mechanism of Action: The ProTide Activation Pathway
The therapeutic efficacy of phosphoramidate prodrugs hinges on their ability to be efficiently converted into the active nucleoside triphosphate within the target cell. This multi-step bioactivation pathway is a cascade of enzymatic reactions.
-
Ester Hydrolysis: Upon entering the cell, the amino acid ester is cleaved by cellular esterases (e.g., Cathepsin A, Carboxylesterases) to yield a carboxylate intermediate.
-
Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryl group (e.g., p-chlorophenol) and forming an unstable five-membered cyclic intermediate.
-
P-N Bond Cleavage: This cyclic intermediate is then hydrolyzed, breaking the P-N bond and releasing the nucleoside monophosphate (NMP).
-
Subsequent Phosphorylation: Cellular kinases then phosphorylate the NMP to the diphosphate (NDP) and finally to the active triphosphate (NTP), which can then act as an inhibitor of viral or cellular polymerases.
ProTide Metabolic Activation Pathway
Caption: Intracellular activation cascade of a phosphoramidate prodrug.
This pathway highlights the brilliance of the ProTide design. Each component—the aryl group, the amino acid, and the ester—is carefully chosen to ensure stability outside the cell and rapid, efficient enzymatic conversion inside. The properties of the p-chlorophenyl group can influence the rate of Step 2, providing a lever for optimizing the drug's activation profile.
Conclusion
Phosphoramidates synthesized from this compound represent a powerful and versatile platform for the development of advanced therapeutics. Their synthesis, while requiring careful control, is well-established, and a robust suite of analytical techniques ensures the production of well-characterized molecules. The defining feature of these compounds is the diastereomeric center at the phosphorus atom, a direct consequence of the synthetic route.
When compared to alternatives like phosphorodiamidates, which cleverly circumvent the issue of stereoisomerism, the choice to use an aryl phosphorodichloridate strategy must be deliberate. The potential to fine-tune the electronic nature of the leaving group offers a distinct advantage in modulating the rate of metabolic activation. For drug development professionals, a comprehensive understanding of the synthesis, characterization, and comparative performance of these molecules is not merely academic—it is fundamental to the rational design of the next generation of effective and safe medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphorylating Agents: p-Chlorophenyl dichlorophosphate vs. Diphenyl chlorophosphate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and molecular biology, phosphorylation remains a cornerstone transformation. The introduction of a phosphate moiety can profoundly alter a molecule's biological activity, solubility, and metabolic stability, making it a critical step in the synthesis of prodrugs, phosphopeptides, and oligonucleotides.[1][2][3] The choice of phosphorylating agent is paramount, dictating the reaction's efficiency, selectivity, and compatibility with sensitive functional groups.
Among the plethora of available reagents, aryl chlorophosphates have long been utilized for their reactivity. This guide provides an in-depth, objective comparison between two prominent members of this class: the highly reactive p-Chlorophenyl dichlorophosphate and the widely used Diphenyl chlorophosphate . We will dissect their chemical properties, mechanistic nuances, and performance in key applications, supported by experimental data and protocols, to empower you to make the most informed decision for your specific synthetic challenge.
Reagent Profiles: Structure and Intrinsic Reactivity
The fundamental difference between these two reagents lies in a single chlorine atom on one of the phenyl rings, which significantly impacts the electronic character of the phosphorus center.
| Feature | This compound | Diphenyl chlorophosphate |
| Structure | C₆H₄Cl₃O₂P | C₁₂H₁₀ClO₃P[4] |
| Molecular Weight | 245.4 g/mol [5] | 268.63 g/mol [4] |
| Key Feature | Two reactive P-Cl bonds, one p-chlorophenoxy group | One reactive P-Cl bond, two phenoxy groups |
| Electronic Nature | The para-chloro substituent is strongly electron-withdrawing, increasing the electrophilicity of the phosphorus atom. | Phenyl groups are less electron-withdrawing compared to the p-chlorophenyl group. |
| Reactivity | Higher reactivity due to increased electrophilicity and two chloride leaving groups. | Milder, more moderate reactivity.[6] |
This difference in electronic activation is not trivial; it is the primary driver behind their distinct performance profiles in the laboratory.
The Mechanism of Phosphorylation
Both reagents operate via a similar mechanistic pathway: nucleophilic substitution at the pentavalent phosphorus center. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to deprotonate the substrate and neutralize the HCl byproduct.[1]
The key distinction lies in the reactivity of the electrophilic phosphorus center.
Caption: Electronic effects on reagent reactivity.
The electron-withdrawing nature of the p-chlorophenyl group enhances the partial positive charge on the phosphorus atom, making it a harder electrophile and more susceptible to nucleophilic attack compared to diphenyl chlorophosphate. This translates to faster reaction rates, often at lower temperatures, but can come at the cost of selectivity.
Comparative Performance in Key Applications
The choice between these reagents is highly dependent on the substrate and the desired outcome.
Oligonucleotide and Nucleoside Synthesis
This is a domain where aryl dichlorophosphates like p-chlorophenyl phosphorodichloridate shine. In the synthesis of H-phosphonate and phosphotriester intermediates, the high reactivity and difunctional nature of dichlorophosphates are advantageous for rapidly coupling with nucleoside hydroxyl groups. The stepwise displacement of the two chloride atoms allows for the sequential introduction of different nucleosides.
-
This compound : Its high reactivity allows for efficient phosphorylation, but conditions must be carefully controlled to avoid side reactions, such as the formation of symmetrical pyrophosphates. The p-chlorophenyl group is often used as a protecting group for the phosphate intermediate during synthesis.
-
Diphenyl chlorophosphate : While also used in nucleotide chemistry, its monofunctional nature makes it more suitable for phosphorylating a single site or for creating specific prodrugs, like those in ProTide technology.[3] Its milder nature can be beneficial when working with highly sensitive or acid-labile nucleoside analogues.[2]
Phosphorylation of Alcohols and Phenols
In the synthesis of small-molecule phosphate esters, often for prodrug applications, both reagents are effective.[1][3]
-
This compound : Due to its high reactivity, it is excellent for phosphorylating sterically hindered or less reactive alcohols. The initial product is a phosphorodichloridate, which must be subsequently hydrolyzed or reacted with another nucleophile.
-
Diphenyl chlorophosphate : This is often the go-to reagent for general-purpose phosphorylation of primary and secondary alcohols.[6] Its moderate reactivity provides a good balance between reaction time and selectivity, minimizing the risk of over-phosphorylation or degradation of sensitive substrates.[6] The resulting diphenyl phosphate ester is often stable, and the phenyl groups can be removed later via hydrogenolysis if the free phosphate is desired.
Peptide Phosphorylation
Phosphorylation of serine, threonine, and tyrosine residues is critical for studying cell signaling.[7]
-
This compound : Its harshness and high reactivity make it generally unsuitable for the direct phosphorylation of unprotected peptides, where numerous competing nucleophilic sites (e.g., amine, carboxyl, other hydroxyls) exist. Its use is typically confined to the synthesis of protected phosphoamino acid building blocks.
-
Diphenyl chlorophosphate : This reagent has been used for peptide phosphorylation, though it can also lead to side reactions.[8] Milder, more selective methods like phosphoramidite chemistry are now often preferred for complex peptides.[6][8] However, for simpler fragments or in the synthesis of protected building blocks, diphenyl chlorophosphate remains a viable option.[2]
Comparative Data Summary
| Parameter | This compound | Diphenyl chlorophosphate | Justification |
| Reaction Rate | Fast | Moderate | Increased electrophilicity from the p-Cl group. |
| Selectivity | Lower | Higher | Milder conditions reduce side reactions with other functional groups.[6] |
| Substrate Scope | Excellent for hindered/unreactive alcohols. Key for oligonucleotide synthesis. | Broadly applicable, especially for sensitive substrates.[1][6] | |
| Handling | Highly moisture-sensitive. Corrosive byproducts (HCl). | Moisture-sensitive. Corrosive byproducts (HCl).[6] | |
| Side Reactions | Higher risk of over-phosphorylation and pyrophosphate formation. | Lower risk of side reactions compared to more reactive agents.[6] |
Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following general procedures include in-process controls (TLC) and standard purification methods.
General Experimental Workflow
Caption: General workflow for a phosphorylation reaction.
Protocol 1: Phosphorylation of a Primary Alcohol using Diphenyl Chlorophosphate
This protocol is adapted for a general procedure for phosphorylating a primary alcohol.[6]
Materials:
-
Primary Alcohol (1.0 mmol, 1.0 equiv)
-
Diphenyl chlorophosphate (1.1 mmol, 1.1 equiv)
-
Anhydrous Pyridine (or Triethylamine) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)
-
Standard workup and purification reagents (Water, Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve the primary alcohol (1.0 mmol) and anhydrous pyridine (1.5 mmol) in anhydrous DCM (5 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add diphenyl chlorophosphate (1.1 mmol) dropwise to the cooled solution over 5 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Once complete, pour the reaction mixture into ice-water (20 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diphenyl phosphate ester by column chromatography on silica gel.
Protocol 2: Phosphorylation using this compound
This protocol outlines a typical procedure for the first phosphorylation step. Note the stoichiometry reflects the difunctional nature of the reagent.
Materials:
-
Primary Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous Triethylamine (1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Standard workup and purification reagents.
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -20 °C to 0 °C (a dry ice/acetone bath may be used for better temperature control).
-
In a separate, dry flask, prepare a solution of this compound (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous THF (2 mL).
-
Add the reagent solution from step 3 dropwise to the cooled alcohol solution from step 2 over 10 minutes, ensuring the temperature remains low.
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the resulting phosphorodichloridate intermediate is typically used immediately in the next step without full isolation. For workup, the reaction can be cautiously quenched with water, leading to the phosphonic acid, which can then be extracted and purified.
-
Purification of the intermediate or final product is generally achieved by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and diphenyl chlorophosphate is a strategic one based on a trade-off between reactivity and selectivity.
-
Choose this compound when:
-
High reactivity is required for unreactive or sterically hindered substrates.
-
You are performing multi-step oligonucleotide synthesis where the difunctional nature is advantageous.
-
The subsequent reaction steps are compatible with a highly reactive phosphorylating intermediate.
-
-
Choose Diphenyl chlorophosphate when:
Ultimately, the optimal choice is dictated by careful consideration of the substrate's complexity, the desired final product, and the reaction conditions required. For many standard applications involving moderately reactive substrates, the milder and more selective nature of diphenyl chlorophosphate makes it a more reliable and versatile tool in the synthetic chemist's arsenal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Diphenyl chlorophosphate [webbook.nist.gov]
- 5. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Pyrophosphorylation of Functionally Diverse Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing p-chlorophenyl dichlorophosphate with other phosphoramidate coupling reagents
An In-Depth Guide to Phosphoramidate Coupling Reagents: A Comparative Analysis of p-Chlorophenyl dichlorophosphate and Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of phosphoramidates—molecules characterized by a crucial phosphorus-nitrogen (P-N) bond—is a frequent and critical task. These moieties are central to a wide range of biologically active compounds, from oligonucleotide therapeutics to ProTide antiviral prodrugs.[1][2] The efficiency and fidelity of phosphoramidate bond formation hinge on the choice of coupling reagent.
This guide provides a detailed comparison of a classic, potent phosphorylating agent, this compound, with several classes of modern coupling reagents. We will delve into the mechanistic underpinnings, practical advantages, and potential drawbacks of each, supported by experimental insights to help you select the optimal reagent for your specific synthetic challenge.
The Central Role of the Coupling Reagent
The formation of a phosphoramidate bond involves the reaction of a phosphoric acid derivative with an amine. Direct condensation is inefficient; therefore, a "coupling reagent" is employed to activate the phosphorus center, transforming it into a highly electrophilic intermediate that readily reacts with the amine nucleophile. The ideal reagent should provide rapid, high-yielding coupling with minimal side reactions and easily removable byproducts.
A Classic Workhorse: this compound
This compound (p-CDP) is a powerful and direct phosphorylating agent.[3] It belongs to the family of phosphorodichloridates and is known for its high reactivity.
Chemical Properties and Reactivity p-CDP is a colorless liquid that is highly sensitive to moisture.[4] Its reactivity stems from the two chlorine atoms, which are excellent leaving groups, and the electron-withdrawing p-chlorophenyl group, which further enhances the electrophilicity of the phosphorus atom.
Mechanism of Action The reaction proceeds through a two-step nucleophilic substitution. First, one equivalent of an amine attacks the phosphorus center, displacing a chloride ion to form a phosphoramidochloridate intermediate. This intermediate is still reactive and is subsequently attacked by a second nucleophile (often a hydroxyl group from a nucleoside in ProTide synthesis) to displace the second chloride, forming the desired product. The p-chlorophenyl group typically remains as a protecting group that is cleaved in a later step.
Advantages:
-
High Reactivity: The inherent reactivity of the P-Cl bonds leads to fast reaction times.
-
Cost-Effective: It is a relatively inexpensive reagent compared to more complex, modern alternatives.
Disadvantages:
-
Byproduct Formation: The reaction generates two equivalents of hydrochloric acid (HCl), which must be scavenged by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent side reactions or degradation of acid-sensitive substrates.
-
Moisture Sensitivity: As a highly reactive acid chloride, it hydrolyzes rapidly in the presence of water, requiring strictly anhydrous conditions.[4]
-
Handling: It is corrosive and causes severe skin burns and eye damage, necessitating careful handling under a fume hood with appropriate personal protective equipment.[3][4]
Modern Alternatives: A Comparative Overview
Over the years, numerous coupling reagents have been developed, many originating from the field of peptide synthesis, to overcome the limitations of classic reagents like p-CDP.[5] These alternatives often offer milder reaction conditions, greater functional group tolerance, and more benign byproducts.
Phosphonium Salt Reagents (e.g., PyBOP, BOP)
Phosphonium salts are among the most effective and widely used coupling reagents.[5] PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a prominent example.[6]
Mechanism of Action Unlike the direct phosphorylation by p-CDP, phosphonium reagents activate a carboxylic acid (or in this context, a phosphate monoester) by forming a highly reactive OBt (1-hydroxybenzotriazole) active ester. This intermediate is then displaced by the amine. The key advantage is that the activation happens in situ, and the reaction conditions are generally milder. The original BOP reagent is highly effective but generates the carcinogenic byproduct HMPA; PyBOP was developed as a safer alternative that avoids this issue.[6][7]
Comparison with p-CDP:
-
Byproducts: PyBOP generates tris(pyrrolidino)phosphine oxide and HOBt, which are generally less problematic and easier to remove than HCl.[8]
-
Mildness: The reaction is typically performed under neutral or slightly basic conditions, making it suitable for acid-sensitive substrates.
-
Racemization: PyBOP is known to have a low propensity for causing racemization in chiral substrates.[8]
-
Cost: Significantly more expensive than p-CDP.[8]
Uronium/Aminium Salt Reagents (e.g., HBTU, HATU)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are another class of exceptionally efficient coupling reagents.[9][10]
Mechanism of Action Similar to phosphonium salts, uronium reagents activate a phosphate via an HOBt (for HBTU) or HOAt (for HATU) leaving group, which is then displaced by the amine.[9][11] HATU is generally considered more reactive and efficient than HBTU, particularly for sterically hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt group.[10]
Comparison with p-CDP:
-
Efficiency: HATU is one of the most efficient coupling reagents available, often providing higher yields for difficult couplings compared to other reagents.[10]
-
Side Reactions: A potential side reaction with uronium salts is the guanidinylation of the primary amine if an excess of the coupling reagent is used relative to the phosphate component.[10]
-
Cost: HATU is one of the most expensive coupling reagents, typically reserved for challenging syntheses.
Carbodiimides (e.g., DCC, DIC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents used for forming amide and ester bonds, and have also been applied to phosphonopeptide synthesis.[12]
Mechanism of Action Carbodiimides activate a phosphate by forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, react with an additive like HOBt to form the more stable OBt active ester, which then couples with the amine.
Comparison with p-CDP:
-
Byproducts: The main drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and can complicate product purification. DIC is often preferred as its corresponding urea is more soluble.
-
Cost: Carbodiimides are very inexpensive.
-
Efficiency: Generally less reactive than phosphonium or uronium salts, often requiring longer reaction times or heating.
Data-Driven Performance Comparison
The optimal choice of reagent depends on a balance of reactivity, cost, substrate tolerance, and purification considerations.
| Reagent Class | Example(s) | Reagent Type | Key Byproducts | Advantages | Disadvantages | Relative Cost |
| Phosphorodichloridate | p-CDP | Direct Phosphorylating Agent | HCl, p-chlorophenol | High reactivity, low cost | Corrosive, moisture-sensitive, harsh byproducts | Low |
| Phosphonium Salt | PyBOP | In-situ Activating Agent | Tris(pyrrolidino)phosphine oxide, HOBt | High yields, mild conditions, low racemization, safer than BOP[8] | High cost, potential for side reactions if not pure | High |
| Uronium/Aminium Salt | HBTU, HATU | In-situ Activating Agent | Tetramethylurea, HOBt/HOAt | Very high efficiency (especially HATU), rapid kinetics[10] | High cost, potential for amine capping[10] | Very High |
| Carbodiimide | DCC, DIC | In-situ Activating Agent | Insoluble urea (DCC), Soluble urea (DIC) | Very low cost, widely available | Lower reactivity, purification issues with DCC byproduct[12] | Very Low |
| Other | DPPA | Azide-based | Diphenyl phosphate | Effective for phosphonopeptides | Potentially explosive azide reagent | Medium |
Experimental Protocol: In-House Comparison of Coupling Reagents
To empower researchers to make an evidence-based decision for their specific system, we provide a generalized protocol for a comparative analysis of coupling efficiency.
Objective: To compare the yield and purity of a target phosphoramidate synthesized using p-CDP, PyBOP, and DIC/HOBt.
Materials:
-
Phosphate source (e.g., a protected nucleoside monophosphate)
-
Amine source (e.g., an amino acid ester)
-
Coupling Reagents: p-CDP, PyBOP, DIC, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)
-
Analytical tools: HPLC, LC-MS, ³¹P NMR
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the phosphate source (1.0 eq) and amine (1.1 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).
-
Parallel Reactions: Aliquot the solution from Step 1 into three separate reaction vessels.
-
Vessel A (p-CDP): Cool to 0 °C. Add TEA (2.2 eq). Slowly add a solution of p-CDP (1.05 eq) in the same solvent.
-
Vessel B (PyBOP): Add HOBt (1.2 eq, if desired for additional suppression of side reactions), PyBOP (1.2 eq), and finally DIPEA (3.0 eq).
-
Vessel C (DIC): Add HOBt (1.2 eq) and DIC (1.2 eq).
-
-
Reaction Monitoring: Stir all reactions at room temperature (or the optimized temperature for each). Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h). ³¹P NMR is particularly useful for observing the formation of phosphorus-containing intermediates and the final product.
-
Workup and Analysis: Once a reaction is complete, quench appropriately (e.g., with water or a mild acid/base wash). Extract the product, dry the organic layer, and concentrate in vacuo.
-
Evaluation: Dissolve a known quantity of each crude product and analyze by quantitative HPLC. Compare the peak area of the desired product against a standard to determine the yield and assess purity from the integration of byproduct peaks.
Conclusion
The choice of a phosphoramidate coupling reagent is a critical parameter that dictates the success of a synthetic campaign.
-
This compound remains a viable option for cost-sensitive, large-scale syntheses where its high reactivity is advantageous and its harsh byproducts can be managed. Its use is most appropriate for robust substrates that are not sensitive to acidic conditions.
-
Phosphonium (PyBOP) and Uronium (HATU) reagents represent the state-of-the-art for high-efficiency, mild couplings. They are the reagents of choice for complex, acid-sensitive, or sterically hindered substrates where maximizing yield and purity is paramount, despite their higher cost.[8][10]
-
Carbodiimides (DIC) offer a cost-effective compromise, particularly when used with additives like HOBt, but may require more optimization and are generally less potent than phosphonium or uronium salts.
By understanding the distinct mechanistic pathways, byproduct profiles, and performance characteristics of these reagents, researchers can make informed decisions, moving beyond a one-size-fits-all approach to a tailored strategy that ensures the efficient and reliable synthesis of valuable phosphoramidate targets.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. PyBOP - Wikipedia [en.wikipedia.org]
- 7. BOP reagent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Peptide Coupling Reagents: The Established Efficacy of Phosphonium Salts versus the Obscurity of p-Chlorophenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, a cornerstone of modern drug discovery and biochemical research, hinges on the efficient and precise formation of amide bonds. The selection of a coupling reagent is a critical decision that dictates the success of a synthesis, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the widely-used and well-characterized phosphonium-based coupling reagents against the lesser-known p-chlorophenyl dichlorophosphate, clarifying their respective places in the synthetic chemist's toolbox.
The Crucial Role of Coupling Reagents in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions that are incompatible with the delicate nature of protected amino acids. Coupling reagents are indispensable activators that convert the carboxylic acid's hydroxyl group into a good leaving group, thereby facilitating nucleophilic attack by the amine under mild conditions. An ideal coupling reagent should promote rapid bond formation, minimize the risk of racemization at the chiral α-carbon of the amino acid, and generate byproducts that are easily removed.
Phosphonium-Based Coupling Reagents: The Gold Standard in Peptide Synthesis
Phosphonium salts have emerged as a dominant class of coupling reagents due to their high reactivity, reliability, and favorable safety profiles in modern iterations.
Mechanism of Action
Phosphonium-based reagents, in the presence of a tertiary base such as diisopropylethylamine (DIPEA), activate a carboxylic acid by forming a highly reactive acylphosphonium intermediate. This intermediate then reacts with an additive, typically 1-hydroxybenzotriazole (HOBt), which is often incorporated into the reagent's structure, to generate a more stable active ester. This active ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond with minimal risk of racemization.[1][2]
Caption: General mechanism of phosphonium-based coupling reagents.
A Tale of Two Reagents: BOP and PyBOP
-
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): Introduced in the 1970s, BOP was a highly effective coupling reagent, lauded for its rapid reaction rates and ability to minimize side reactions like the dehydration of asparagine and glutamine residues.[3][4][5] However, its use has been largely abandoned due to the formation of hexamethylphosphoramide (HMPA), a known carcinogen, as a stoichiometric byproduct.[2][5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Developed as a safer alternative to BOP, PyBOP replaces the dimethylamino groups with pyrrolidino moieties.[1][2] This structural modification prevents the formation of HMPA, instead generating a non-carcinogenic phosphine oxide byproduct.[2] PyBOP exhibits comparable or even superior coupling efficiency to BOP, making it a workhorse reagent in both solid-phase and solution-phase peptide synthesis.[1][3]
Performance Data Summary
The following table summarizes representative performance data for phosphonium-based reagents under typical solid-phase peptide synthesis (SPPS) conditions.
| Reagent | Typical Coupling Time | Typical Yield | Racemization Potential | Key Feature |
| BOP | 15-60 minutes | >99% | Low | High efficiency but produces carcinogenic HMPA byproduct.[3][5] |
| PyBOP | 15-60 minutes | >99% | Low | Safer alternative to BOP with comparable or better performance.[1][2] |
| HBTU/HATU | 5-20 minutes | >99% | Low to Moderate | Uronium/Aminium salts; very fast but risk of guanidinylation side reaction.[1] |
Note: Actual performance may vary depending on the specific amino acid sequence, solvent, and reaction conditions.
Experimental Protocol: A Typical SPPS Coupling Cycle with PyBOP
This protocol outlines a standard coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
PyBOP (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in DMF. Add DIPEA and allow the solution to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).
-
Deprotection: Proceed to the next Fmoc deprotection step to prepare for the subsequent coupling cycle.
Caption: A typical SPPS coupling workflow using PyBOP.
Phosphate-Based Reagents: The Case of this compound
While phosphonium salts are well-established, other phosphorus-containing compounds have been explored for carboxylic acid activation. Dichlorophosphate esters represent one such class.
General Principle of Activation
A dichlorophosphate, such as phenyl dichlorophosphate (PDCP), can activate a carboxylic acid by forming a mixed phosphoric-carboxylic anhydride.[6] This anhydride is a more reactive species than the parent carboxylic acid, susceptible to nucleophilic attack by an amine. The reaction would likely proceed with the elimination of two equivalents of hydrochloric acid, necessitating the presence of a non-nucleophilic base.
This compound: A Theoretical Reagent in Peptide Synthesis
Despite its existence as a chemical entity, This compound is not a recognized or commonly used coupling reagent in modern peptide synthesis. [7][8] A thorough review of scientific literature reveals a lack of established protocols, efficacy data, or comparative studies for its use in this application. Consequently, direct experimental data on its performance—yields, reaction times, and, critically, racemization levels—is not available.
Hypothetical Mechanism and Practical Considerations
Based on the reactivity of similar compounds, a plausible mechanism would involve the formation of a mixed anhydride, which would then react with the amine.
Caption: Hypothetical mechanism for this compound.
While this reagent might be inexpensive, several potential drawbacks would need to be addressed through rigorous investigation:
-
Byproduct Formation: The reaction would generate hydrochloric acid, which must be scavenged by a base, and a phosphate monoester byproduct that could complicate purification.
-
Side Reactions: The highly reactive nature of such an activating agent could lead to undesired side reactions with sensitive amino acid side chains.
-
Racemization: The stability of the mixed anhydride intermediate is unknown. If it has a long lifetime or promotes the formation of oxazolone intermediates, significant racemization could occur.
Head-to-Head Comparison and Expert Recommendations
| Feature | Phosphonium Reagents (e.g., PyBOP) | This compound |
| Mechanism | Forms acylphosphonium, then OBt active ester.[2] | Theoretical: Forms a mixed phosphoric-carboxylic anhydride. |
| Efficacy | High yields (>99%) routinely achieved.[3] | Not Available |
| Reaction Speed | Fast (15-60 minutes).[1] | Not Available |
| Racemization | Low, well-characterized.[1] | Not Available (Potentially High) |
| Byproducts | Non-carcinogenic phosphine oxide, easily removed.[2] | Theoretical: Phosphate esters and HCl. |
| Safety | PyBOP is considered a safe and stable reagent.[2] | Reacts with water; corrosive HCl produced.[7] |
| Documentation | Extensive literature, well-established protocols. | No established protocols for peptide synthesis found. |
Conclusion and Recommendations
For researchers and drug development professionals seeking reliable, efficient, and high-fidelity peptide synthesis, the choice is clear. Phosphonium-based reagents, particularly PyBOP, represent the authoritative, field-proven standard. Their performance is extensively documented, their mechanisms are well understood, and they provide a superior balance of reactivity and safety, ensuring the stereochemical integrity of the final peptide product.
While this compound may theoretically be capable of activating a carboxylic acid, its use as a peptide coupling reagent is unsubstantiated in the scientific literature. Its application would require extensive foundational research to establish protocols, evaluate efficacy, and, most importantly, quantify the risk of racemization. For any project where peptide purity and stereochemical integrity are paramount, relying on established and validated reagents like PyBOP is the only scientifically sound approach.
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. BOP reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: Unveiling the Advantages of p-Chlorophenyl Dichlorophosphate Over Carbodiimides
For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a daily endeavor. At the heart of many of these syntheses, particularly in the realms of peptide chemistry and pharmaceutical development, lies the crucial step of forming an amide bond. The choice of coupling reagent for this transformation is a critical decision, profoundly influencing yield, purity, and the stereochemical integrity of the final product. For decades, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) have been the workhorses of amide bond formation. However, their limitations have paved the way for alternative reagents that offer cleaner reactions and superior outcomes. This guide provides a comprehensive comparison of the classic carbodiimide approach with a powerful phosphorus-based alternative: p-chlorophenyl dichlorophosphate, offering insights into its mechanistic advantages and practical benefits.
The Incumbent: A Critical Look at Carbodiimide-Mediated Coupling
Carbodiimides have long been favored for their accessibility and versatility in promoting the condensation of a carboxylic acid and an amine.[1] Their mechanism hinges on the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[2][3]
Mechanism of Carbodiimide Action
Caption: Carbodiimide-mediated activation and coupling.
Despite their widespread use, carbodiimides are fraught with several disadvantages that can compromise the efficiency and purity of a synthesis:
-
Byproduct Precipitation: The most notorious drawback of DCC is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents.[4][5] This insolubility complicates purification, especially in solid-phase peptide synthesis (SPPS), where it can lead to resin fouling and product contamination. While other carbodiimides like diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were developed to address this, byproduct removal can still be a challenge.[5][6]
-
Side Reactions: The highly reactive O-acylisourea intermediate is prone to undesirable side reactions. A common issue is the intramolecular rearrangement to a stable N-acylurea, an unreactive species that terminates the desired reaction pathway.[7] In peptide synthesis, this intermediate can also promote the dehydration of asparagine and glutamine side chains to nitriles.[8]
-
Racemization: Perhaps the most significant drawback in the synthesis of chiral molecules, particularly peptides, is the risk of racemization at the activated chiral center.[8] This loss of stereochemical integrity can be a critical failure in the development of stereospecific drugs. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often required. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization.[1][8]
-
Safety Concerns: DCC is a known potent allergen and requires careful handling to avoid sensitization.[5]
The Challenger: The Superior Profile of this compound
Phosphorus-based coupling reagents have emerged as powerful alternatives to carbodiimides, and this compound stands out for its efficiency and clean reaction profile. Its mechanism of action differs fundamentally from that of carbodiimides, leading to significant advantages.
Mechanism of this compound Action
This reagent activates the carboxylic acid by forming a mixed phosphoric anhydride intermediate. This activated species is highly reactive towards the amine, leading to efficient amide bond formation and the generation of a water-soluble phosphate byproduct.
Caption: Activation and coupling via a mixed phosphoric anhydride.
The key advantages of using this compound over carbodiimides are:
-
Soluble Byproduct: The primary byproduct is a phosphate derivative which is generally soluble in organic solvents and can be easily removed by aqueous extraction.[4] This simplifies the purification process immensely, avoiding the filtration issues associated with DCU and making it highly compatible with both solution-phase and solid-phase synthesis.
-
Reduced Racemization: Phosphorus-based reagents, including the closely related diphenyl chlorophosphate, are reported to cause minimal racemization.[4][9] This is a critical advantage for the synthesis of peptides and other chiral molecules where maintaining stereochemical purity is paramount. The mechanism of activation is less prone to the formation of oxazolone intermediates that are a primary cause of racemization in carbodiimide-mediated couplings.
-
High Reactivity and Yields: As a powerful activating agent, this compound is capable of promoting high-yield amide bond formation, even with sterically hindered substrates.[4]
Head-to-Head Comparison: Performance and Practical Considerations
While direct, side-by-side quantitative comparisons in the literature are limited, we can synthesize data from various studies, including those on the closely related diphenyl chlorophosphate, to evaluate the performance of each reagent class.[4]
| Feature | This compound | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Reagent Class | Organophosphorus | Carbodiimide |
| Byproduct | p-Chlorophenyl phosphate | N,N'-Dicyclohexylurea (DCU) |
| Byproduct Solubility | Generally soluble in organic solvents | Insoluble in most common organic solvents[4] |
| Racemization | Minimal racemization reported[4][9] | Prone to racemization; often requires additives[4][8] |
| Primary Advantage | Low racemization and soluble byproduct | Low cost and long history of use[4] |
| Primary Disadvantage | Less documented with quantitative data | Insoluble byproduct complicates purification[4] |
The choice of coupling reagent has a direct impact on the overall experimental workflow, particularly the purification strategy.
Caption: Comparative experimental workflows.
Experimental Protocols
The following are generalized, self-validating protocols for amide bond formation using both DCC and this compound.
Protocol 1: General Procedure for Carbodiimide (DCC)-Mediated Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF, 0.1-0.5 M) at 0 °C, add DCC (1.1 equiv.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, cool the reaction mixture to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Purification: The filtrate is then subjected to a standard aqueous workup (e.g., washing with dilute acid, then dilute base, then brine). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for this compound-Mediated Amide Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or dichloromethane, 0.1-0.5 M). Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 equiv.).
-
Activation: Cool the solution to 0 °C and add this compound (1.1 equiv.) dropwise. Stir the mixture at 0 °C for 30-60 minutes to form the mixed anhydride intermediate.
-
Coupling: Add the amine (1.1 equiv.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound and carbodiimides is a strategic one, dictated by the specific demands of the synthesis.
-
Carbodiimides (DCC, DIC, EDC): Remain a viable, cost-effective option for routine amide bond formation, especially when coupled with additives like HOBt or OxymaPure to suppress side reactions. They are well-suited for syntheses where the starting materials are robust and the potential challenges of byproduct removal are acceptable.
-
This compound: Emerges as a superior reagent in scenarios that demand high fidelity and simplified purification. It is the recommended choice for:
-
Peptide Synthesis: Where minimizing racemization is of utmost importance to ensure the biological activity of the final product.
-
Synthesis of Sensitive or Complex Molecules: Where harsh workup conditions or byproduct contamination could lead to degradation or complex purification challenges.
-
Solid-Phase Synthesis: Where the solubility of the byproduct is critical to prevent resin contamination and ensure high purity of the cleaved product.
-
By understanding the distinct advantages offered by this compound, researchers can enhance the efficiency and success rate of their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Aryl Dichlorophosphates in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research. While the phosphoramidite and H-phosphonate methods dominate the current landscape, a historical perspective on the evolution of this field reveals the critical role of earlier techniques. This guide provides an in-depth comparative analysis of the phosphotriester method, with a specific focus on the use of aryl dichlorophosphates as condensing agents, and contrasts it with the contemporary phosphoramidite and H-phosphonate approaches. By understanding the causality behind the progression of these synthetic strategies, researchers can gain a deeper appreciation for the nuances of oligonucleotide chemistry.
Introduction: The Quest for a Stable Phosphate Linkage
The central challenge in oligonucleotide synthesis is the creation of a stable phosphodiester bond between nucleosides in a controlled and efficient manner. Early methods were hampered by the reactivity of the phosphate group, leading to side reactions and low yields. The phosphotriester approach, pioneered by Robert Letsinger in the late 1960s, represented a significant leap forward by introducing a protecting group on the phosphate oxygen, thereby preventing unwanted branching during synthesis.[1] This innovation paved the way for more robust and reproducible oligonucleotide synthesis.
At the heart of the phosphotriester method lies the activation of a phosphodiester component to facilitate its reaction with the hydroxyl group of another nucleoside. Aryl dichlorophosphates emerged as key reagents in this process, serving as effective condensing agents to drive the formation of the desired phosphotriester linkage.
The Phosphotriester Method: A Closer Look at Aryl Dichlorophosphates
The phosphotriester method involves the reaction of a 5'-protected nucleoside with a 3'-phosphodiester component in the presence of a condensing agent. Aryl dichlorophosphates, such as 2-chlorophenyl phosphorodichloridate , were instrumental in this process.[2]
Mechanism of Action
The synthesis cycle in the phosphotriester approach using an aryl dichlorophosphate can be conceptualized as follows:
-
Activation: The aryl dichlorophosphate reacts with the 3'-phosphodiester of a protected nucleoside to form a highly reactive phosphoryl chloride intermediate.
-
Coupling: This activated intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is typically attached to a solid support. This reaction forms a protected phosphotriester bond.
-
Capping (Optional but Recommended): Any unreacted 5'-hydroxyl groups are capped, usually with acetic anhydride, to prevent the formation of deletion mutants in the final product.
-
Deprotection (Post-Synthesis): After the desired sequence is assembled, the protecting groups from the phosphate (the aryl group), the nucleobases, and the 5'-terminus are removed to yield the final oligonucleotide.
Caption: General workflow of the phosphotriester method using an aryl dichlorophosphate.
Experimental Protocol: Solid-Phase Synthesis of Oligothymidylates
The following is a generalized protocol for the manual solid-phase synthesis of a short oligothymidylate sequence using the phosphotriester approach with an aryl dichlorophosphate as the condensing agent. This protocol is based on early methodologies and is provided for illustrative and comparative purposes.[2]
Materials:
-
Solid support (e.g., polystyrene) functionalized with the initial nucleoside.
-
5'-O-Dimethoxytrityl (DMT)-thymidine-3'-O-(2-chlorophenyl)phosphate.
-
2-Chlorophenyl phosphorodichloridate.
-
1-Methylimidazole.
-
Anhydrous pyridine.
-
Dichloroacetic acid (DCA) in dichloromethane (DCM) for deblocking.
-
Acetic anhydride/lutidine/THF for capping.
-
Thiophenoxide solution for deprotection of the phosphate group.
-
Concentrated ammonium hydroxide for final deprotection.
Procedure:
-
Deblocking: The solid support is treated with a solution of DCA in DCM to remove the 5'-DMT protecting group. The support is then washed extensively with anhydrous pyridine.
-
Coupling: The protected thymidine phosphotriester monomer is dissolved in anhydrous pyridine and activated by the addition of 2-chlorophenyl phosphorodichloridate and 1-methylimidazole. This activated mixture is then added to the solid support and allowed to react.
-
Washing: The solid support is washed with anhydrous pyridine to remove unreacted reagents.
-
Capping: A solution of acetic anhydride in lutidine/THF is added to the support to cap any unreacted 5'-hydroxyl groups.
-
Repeat: The cycle of deblocking, coupling, washing, and capping is repeated until the desired oligonucleotide sequence is assembled.
-
Deprotection:
-
The support is first treated with a thiophenoxide solution to remove the 2-chlorophenyl protecting groups from the phosphate backbone.
-
Subsequently, the support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the thymine base.
-
-
Purification: The crude oligonucleotide is purified by chromatography (e.g., HPLC).
Comparative Analysis: Phosphotriester vs. Phosphoramidite and H-Phosphonate Methods
The phosphotriester method, while a significant advancement in its time, has been largely superseded by the phosphoramidite and H-phosphonate methods due to several key performance differences.
| Feature | Phosphotriester (Aryl Dichlorophosphate) | Phosphoramidite | H-Phosphonate |
| Coupling Reagent | Aryl Dichlorophosphate | Phosphoramidite Monomer + Activator (e.g., Tetrazole) | H-phosphonate Monomer + Activator (e.g., Pivaloyl Chloride) |
| Phosphorus Oxidation State | P(V) | P(III) | P(III) |
| Coupling Time | Several hours per cycle[2] | ~1-5 minutes per cycle | ~2-10 minutes per cycle |
| Coupling Efficiency | ~90-95% per cycle[3] | >99% per cycle | ~98-99% per cycle |
| Reagent Stability | Aryl dichlorophosphates are moisture-sensitive. | Phosphoramidites are highly sensitive to moisture and oxidation. | H-phosphonate monomers are relatively stable. |
| Deprotection | Requires harsh conditions (e.g., thiophenoxide) to remove the aryl protecting group.[1] | Mild deprotection conditions. | Mild deprotection conditions. |
| Side Reactions | Sulfonylation of the 5'-hydroxyl group if sulfonyl chlorides are used as condensing agents. | Formation of (n+1) species due to premature detritylation.[4] | Side reactions can occur during the oxidation step.[5] |
| Automation Friendliness | Less amenable to full automation due to longer reaction times and more complex reagent handling. | Highly amenable to automation. | Amenable to automation. |
The Rise of P(III) Chemistry: A Paradigm Shift
The major drawback of the phosphotriester method was the relatively slow coupling reaction time. The introduction of P(III) chemistry with the phosphite-triester method, which evolved into the modern phosphoramidite and H-phosphonate approaches, was a game-changer.[6] P(III) reagents are significantly more reactive than their P(V) counterparts, leading to a dramatic reduction in coupling times and a significant increase in coupling efficiency. This higher efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the coupling efficiency at each step.
Caption: Evolution of major oligonucleotide synthesis chemistries.
Conclusion: Lessons from the Past, Innovations for the Future
The use of aryl dichlorophosphates in the phosphotriester method was a critical step in the journey towards routine, automated oligonucleotide synthesis. This approach successfully addressed the problem of phosphate branching and laid the groundwork for solid-phase synthesis. However, the inherent limitations of P(V) chemistry, namely slower reaction kinetics and the need for harsh deprotection conditions, ultimately led to its replacement by the more efficient P(III)-based phosphoramidite and H-phosphonate methods.
For today's researchers, understanding the principles of the phosphotriester method provides valuable context for appreciating the elegance and efficiency of modern synthetic techniques. While aryl dichlorophosphates are no longer the reagents of choice for routine oligonucleotide synthesis, the chemical principles they helped to establish remain fundamental to the field. The continuous drive for faster, more efficient, and more versatile methods for creating synthetic nucleic acids ensures that the evolution of oligonucleotide synthesis is an ongoing story.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Solid support synthesis of oligothymidylates using phosphorochloridates and 1-alkylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. notes [diyhpl.us]
A Researcher's Guide to Spectroscopic Comparison of Starting Material and Phosphorylated Product
The reversible phosphorylation of proteins is a cornerstone of cellular regulation, acting as a molecular switch that governs a vast array of biological processes.[1][2] For researchers in drug development and molecular biology, accurately identifying and quantifying this post-translational modification is paramount. This guide provides an in-depth comparison of key spectroscopic techniques used to distinguish between a starting material and its phosphorylated product, offering insights into the principles, experimental considerations, and data interpretation for each method.
Mass Spectrometry: The Gold Standard for Phosphorylation Analysis
Mass spectrometry (MS) has become the preferred method for characterizing phosphorylated proteins, largely supplanting older techniques due to its high specificity and sensitivity.[1][3] MS can definitively confirm phosphorylation and pinpoint the exact location of the modification on a protein.[1][3][4]
Core Principle: Detecting the Mass Shift
The fundamental principle behind using MS for phosphorylation analysis is the detection of a specific mass increase. The addition of a phosphate group (HPO₃) to a peptide or protein results in a mass increase of 79.98 Da.[5]
Key MS-Based Techniques
-
Peptide Mapping (MALDI-TOF and LC-MS): In this approach, the protein of interest is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.[3][5] This peptide mixture is then analyzed by MS. The resulting mass spectrum is compared to the theoretical spectrum of the unphosphorylated protein. Peptides that show an 80 Da mass shift are identified as being phosphorylated.[5]
-
Tandem Mass Spectrometry (MS/MS): To identify the precise site of phosphorylation, tandem MS (also known as MS²) is employed.[3] Phosphorylated peptides identified in the initial MS scan are isolated and fragmented. The fragmentation pattern of the phosphopeptide is then analyzed to determine the exact amino acid residue (serine, threonine, or tyrosine) that carries the phosphate group.[3] Common fragmentation techniques include Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Electron Capture Dissociation (ECD).[3] ETD and ECD are often preferred as they are less likely to cause the loss of the phosphate group during fragmentation.[3]
Data Interpretation: What to Look For
| Observation | Interpretation |
| A peak in the mass spectrum that is 80 Da higher than a predicted peptide mass. | Indicates the presence of a singly phosphorylated peptide.[5] |
| A prominent neutral loss of 98 Da (H₃PO₄) in a CID MS/MS spectrum. | A characteristic fragmentation pattern of a phosphopeptide, providing strong evidence of phosphorylation.[3] |
| Specific fragment ions (b- and y-ions) in an MS/MS spectrum that retain the 80 Da mass shift. | Allows for the precise localization of the phosphate group on the peptide sequence. |
Experimental Workflow: Phosphopeptide Analysis
Caption: General workflow for phosphopeptide analysis by mass spectrometry.
Protocol: Phosphopeptide Enrichment and LC-MS/MS Analysis
-
Protein Digestion: The protein sample is denatured, reduced, and alkylated, followed by digestion with a protease like trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is often necessary.[2][6] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography are common methods used to selectively capture phosphopeptides.[2][7][8]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and introduced into the mass spectrometer.[7][8] The instrument is typically operated in a data-dependent acquisition mode, where it automatically selects precursor ions for MS/MS fragmentation.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences and pinpoint the sites of phosphorylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View
NMR spectroscopy offers a powerful, non-destructive method for studying phosphorylation in atomic detail.[9][10] It can provide quantitative information on the extent of phosphorylation and characterize the structural and dynamic changes that occur upon modification.[9]
Core Principle: Probing the Nuclear Environment
The addition of a negatively charged phosphate group alters the local electronic environment of atomic nuclei near the phosphorylation site. This change in the chemical environment leads to shifts in the resonance frequencies (chemical shifts) of these nuclei in the NMR spectrum.
Key NMR Techniques
-
³¹P NMR: This is the most direct method for observing phosphorylation, as it directly detects the phosphorus atom in the phosphate group.[11] The chemical shift of the ³¹P signal can provide information about the chemical nature of the phosphate group (e.g., phosphomonoester, phosphodiester).[12][13][14]
-
¹H, ¹⁵N, and ¹³C NMR: Phosphorylation induces chemical shift perturbations in the amide protons (¹H) and nitrogen (¹⁵N) of the protein backbone, as well as in the carbon atoms (¹³C) of the amino acid side chains.[15] By comparing the ¹H-¹⁵N HSQC or ¹³C-related spectra of the starting material and the phosphorylated product, one can map the location of the modification and assess its impact on the protein's structure.[9][15]
Data Interpretation: What to Look For
| Spectroscopic Technique | Observation | Interpretation |
| ³¹P NMR | Appearance of a new peak in the phosphate region of the spectrum (typically 0-10 ppm for phosphomonoesters).[12][14] | Direct evidence of phosphorylation. |
| ¹H-¹⁵N HSQC | Shifting of specific cross-peaks in the spectrum. | Indicates a change in the chemical environment of the corresponding amino acid residues, often those at or near the phosphorylation site. |
| ¹³C NMR | Changes in the chemical shifts of Cα and Cβ carbons of serine and threonine residues. | Provides residue-specific information about the phosphorylation event.[15] |
Experimental Workflow: NMR Analysis of Phosphorylation
Caption: Workflow for comparative NMR analysis of phosphorylation.
Protocol: Monitoring Phosphorylation by NMR
-
Sample Preparation: Prepare highly pure and concentrated samples of both the unphosphorylated starting material and the phosphorylated product in a suitable NMR buffer. For protein NMR, isotopic labeling (¹⁵N and/or ¹³C) is typically required.
-
Data Acquisition: Acquire the desired NMR spectra (e.g., ³¹P, ¹H-¹⁵N HSQC) for both samples under identical experimental conditions (temperature, pH, etc.).
-
Spectral Comparison: Overlay the spectra of the starting material and the product to identify chemical shift changes.
-
Assignment: For ¹H-¹⁵N HSQC spectra, the assignment of backbone resonances is necessary to map the observed perturbations to specific residues in the protein sequence.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and convenient method for identifying the presence of specific functional groups in a molecule.[16] It can be used to detect the characteristic vibrations of the phosphate group, providing evidence of phosphorylation.[16]
Core Principle: Molecular Vibrations
The chemical bonds within a molecule vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to these vibrations. The resulting IR spectrum is a unique "fingerprint" of the molecule's functional groups.[16]
Key Vibrational Modes for Phosphate
The phosphate group gives rise to several characteristic absorption bands in the IR spectrum:
-
P=O Stretch: A strong absorption band typically observed in the range of 1310-1200 cm⁻¹.[16][17]
-
P-O-C Stretch: These vibrations usually appear in the 1088-920 cm⁻¹ region.[18][19]
-
O-P-O Bending: These vibrations are found at lower wavenumbers, often in the 670-500 cm⁻¹ range.[18][20]
Data Interpretation: What to Look For
| Observation | Interpretation |
| Appearance of a strong new absorption band around 1250 cm⁻¹. | Suggests the presence of a P=O bond, indicative of phosphorylation. |
| New bands in the 1100-900 cm⁻¹ region. | Corresponds to the stretching vibrations of P-O single bonds.[19][20] |
Protocol: FTIR Analysis of Phosphorylation
-
Sample Preparation: The sample (either in solid or liquid form) is prepared for analysis. Common methods include preparing a KBr pellet, casting a thin film on an IR-transparent window, or using an Attenuated Total Reflectance (ATR) accessory.[21]
-
Background Spectrum: A background spectrum of the empty sample holder or the solvent is collected.
-
Sample Spectrum: The spectrum of the sample is then recorded.
-
Data Analysis: The background is subtracted from the sample spectrum, and the resulting spectrum is analyzed for the characteristic absorption bands of the phosphate group. A comparison with the spectrum of the unphosphorylated starting material will highlight the new peaks corresponding to the phosphate moiety.
Summary Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Confirms phosphorylation, identifies modification site, can be quantitative.[1][2][3] | High sensitivity and specificity, suitable for complex mixtures.[2] | Can be destructive, ionization efficiency of phosphopeptides can be low. |
| NMR Spectroscopy | Site-specific information, quantitative, provides structural and dynamic insights.[9][10] | Non-destructive, provides detailed atomic-level information. | Requires large amounts of pure sample, can be time-consuming, requires isotopic labeling for proteins.[22] |
| IR Spectroscopy | Confirms presence of phosphate functional groups. | Rapid, relatively inexpensive, easy to use. | Provides limited structural information, less sensitive than MS or NMR, can be difficult to interpret in complex molecules due to overlapping peaks. |
Conclusion
The choice of spectroscopic technique for comparing a starting material and its phosphorylated product depends on the specific research question. Mass spectrometry is the go-to method for definitive identification and site localization. NMR spectroscopy provides unparalleled detail on the quantitative and structural consequences of phosphorylation. IR spectroscopy offers a quick and straightforward way to confirm the presence of the phosphate group. Often, a combination of these techniques provides the most comprehensive understanding of the phosphorylation event.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. How Mass Spectrometry Enables High-Precision Quantification of Phosphorylated Proteins? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
- 6. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 9. Multiple Site-Specific Phosphorylation of IDPs Monitored by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-based investigation into protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 31P [nmr.chem.ucsb.edu]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. researchgate.net [researchgate.net]
- 15. Sensitivity-Enhanced 13 C-NMR Spectroscopy for Monitoring Multisite Phosphorylation at Physiological Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characteristic infrared absorption frequencies of organophosphorus compounds—I The phosphoryl (PO) group | Semantic Scholar [semanticscholar.org]
- 18. scisoc.confex.com [scisoc.confex.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. emerginginvestigators.org [emerginginvestigators.org]
- 22. Unambiguous Tracking of Protein Phosphorylation by Fast High‐Resolution FOSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with p-Chlorophenyl Dichlorophosphate
For researchers and drug development professionals, the synthesis of novel phosphate and phosphonate-containing compounds is a cornerstone of therapeutic innovation, particularly in the realm of prodrugs and nucleotides. The choice of phosphorylating agent is critical, and p-chlorophenyl dichlorophosphate remains a widely used reagent due to its reactivity and utility. However, the very reactivity that makes it effective also necessitates a rigorous and multi-faceted approach to assessing the purity of the final active pharmaceutical ingredient (API). Residual impurities, including unreacted starting materials, hydrolysis products, or side-reaction species, can significantly impact the safety, efficacy, and stability of a drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust purity assessment of molecules synthesized using this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to design a self-validating, orthogonal analytical strategy.
Understanding the Impurity Landscape
Before selecting an analytical technique, we must first understand what we are looking for. The use of this compound can introduce a predictable profile of potential impurities that must be monitored and controlled.
-
Starting Material Carryover: Unreacted this compound.
-
Hydrolysis Products: The reagent is sensitive to moisture, leading to the formation of this compound and subsequently p-chlorophenol and phosphoric acid.
-
Side-Reaction Products: Formation of pyrophosphate or oligomeric phosphate species.
-
Isomers: Positional isomers that may form depending on the substrate.
A robust purity assessment strategy does not rely on a single method but employs orthogonal techniques that provide complementary information, ensuring that all potential impurities are identified and quantified.
Orthogonal Analytical Approaches for Purity Determination
We will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR). Each offers unique advantages and, when used in concert, provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone of purity analysis in most pharmaceutical labs due to its high throughput, reproducibility, and quantitative power. For organophosphate compounds, reverse-phase HPLC with UV detection is the most common approach.
Causality Behind Method Choices:
-
Column: A C18 column is the standard choice, offering excellent hydrophobic retention for the aromatic p-chlorophenyl moiety and its derivatives.[1][2]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to resolve compounds with varying polarities, from the relatively nonpolar product to more polar hydrolysis byproducts.[1][3] A mild acid (e.g., 0.1% acetic acid) is often added to suppress the ionization of phosphate groups and ensure sharp, symmetrical peaks.[4]
-
Detector: A Diode-Array Detector (DAD) or UV detector is highly effective.[1][3] The aromatic ring in the target molecule and key impurities provides strong chromophores, typically analyzed at wavelengths between 210 nm and 285 nm.[2][3][4]
Experimental Protocol: HPLC-DAD Purity Assay
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.[4]
-
Detection Wavelength: 230 nm.[1]
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in acetonitrile/water (50:50).
-
Analysis: Perform injections of a blank (diluent), a reference standard, and the sample. Purity is determined by area percent, and impurities are quantified against the main peak or a qualified reference standard.
Caption: HPLC-DAD workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Thermally Stable Impurities
While many organophosphate products are not suitable for GC due to thermal lability, GC-MS is an invaluable tool for detecting volatile impurities like residual p-chlorophenol. It offers superior sensitivity and specificity for identifying unknown peaks through mass spectral library matching. This technique is often performed on reaction intermediates or byproducts.
Causality Behind Method Choices:
-
Derivatization: For less volatile or polar analytes, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability, making them amenable to GC analysis.[5]
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is standard for analyzing a broad range of semi-volatile organic compounds.[6]
-
Detector: A mass spectrometer is the detector of choice, providing both quantitative data (in Selected Ion Monitoring mode) and structural information for peak identification (in Scan mode).[6][7]
Experimental Protocol: GC-MS for Volatile Impurity Profiling
-
System Preparation: Agilent 7890B GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Injector: Splitless mode, 275 °C.
-
Oven Program:
-
Initial: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Mode: Full Scan (m/z 50-400) for identification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. If derivatization is needed, use a standard silylation agent like BSTFA.
-
Analysis: Inject the sample and compare the resulting chromatogram and mass spectra to a library of known impurities and reference standards.
Caption: GC-MS workflow for volatile impurity identification.
Quantitative ³¹P-NMR: The Gold Standard for Absolute Purity
For phosphorus-containing compounds, ³¹P-NMR is an exceptionally powerful tool. Since the ³¹P nucleus has 100% natural abundance and a wide chemical shift range, each unique phosphorus environment in a sample typically produces a distinct, sharp signal.[8][9][10] Quantitative ³¹P-NMR (q³¹P-NMR) is an absolute method, meaning it can determine purity without the need for a specific reference standard of the compound itself.
Causality Behind Method Choices:
-
Internal Standard: A certified reference material containing phosphorus, with a chemical shift well-resolved from the analyte signals (e.g., phosphonoacetic acid), is used as the internal standard.[11]
-
Relaxation Delay (D1): To ensure accurate integration, the delay between pulses must be sufficiently long (typically 5-7 times the longest T1 relaxation time of any phosphorus nucleus in the sample) to allow for complete relaxation of all signals.
-
Decoupling: Inverse-gated proton decoupling is used to suppress P-H coupling (simplifying the spectrum) while eliminating the Nuclear Overhauser Effect (NOE), which would otherwise lead to inaccurate signal integration.[9]
-
Solvent: An aprotic deuterated solvent like DMSO-d₆ is often preferred to avoid deuterium exchange with any acidic protons on the analyte or standard, which could affect signal intensity.[10][11]
Experimental Protocol: Absolute Purity by q³¹P-NMR
-
System Preparation: Bruker 400 MHz Avance III HD spectrometer or equivalent, equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the compound and ~10 mg of a certified internal standard (e.g., phosphonoacetic acid) into an NMR tube.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling.
-
Relaxation Delay (D1): 30 seconds (determine experimentally if T1 values are unknown).
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Number of Scans (NS): 64 or higher for good signal-to-noise.
-
-
Processing: Apply a line broadening factor (e.g., 0.3 Hz) and manually phase and baseline correct the spectrum.
-
Analysis: Integrate the signal for the main compound and the internal standard. Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where: I = Integral, N = Number of ³¹P nuclei, MW = Molecular Weight, W = Weight, P_std = Purity of the standard.
References
- 1. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
- 2. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Deactivation and Disposal of p-Chlorophenyl dichlorophosphate
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of p-Chlorophenyl dichlorophosphate (CAS No. 772-79-2). The inherent reactivity and hazardous nature of this compound demand a systematic and informed approach to its disposal. This guide moves beyond simple checklists to explain the chemical rationale behind these critical safety protocols, ensuring a self-validating system of laboratory safety.
Critical Hazard Assessment and Mitigation
This compound is a highly reactive organophosphate that poses multiple immediate hazards. Its primary dangers stem from its corrosivity and violent reactivity with water.[1][2][3] Understanding these properties is fundamental to mitigating risk during handling and disposal.
1.1. Summary of Primary Hazards
The compound is classified as a hazardous material requiring stringent safety measures.[1][4]
| Hazard Classification | GHS Hazard Statement | Rationale and Implications |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][4][5] | This is a primary hazard. Contact with living tissue causes immediate and severe chemical burns.[6] The effect is irreversible alteration of tissue at the point of contact. |
| Water Reactivity | Reacts violently with water, liberating toxic gas.[1][2][3] | Contact with moisture (including humidity in the air) leads to a rapid, exothermic hydrolysis, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1] This reaction can cause pressure buildup and splashing. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5][7] | Ingestion can cause severe burns to the gastrointestinal tract and may lead to systemic effects.[8] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[5] | Improper disposal can lead to significant environmental contamination. |
1.2. Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive nature of this chemical, a comprehensive PPE strategy is non-negotiable.[9]
-
Eye and Face Protection : Wear chemical safety goggles in conjunction with a full-face shield.[6][10] Standard safety glasses are insufficient.
-
Hand and Skin Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[9] Always check the manufacturer's compatibility chart. Wear a lab coat and a chemical-resistant apron. Contaminated shoes must be discarded.[8]
-
Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosolized particles.[8][6]
1.3. Essential Engineering Controls
Individual PPE is the last line of defense. Engineering controls are critical for safe handling.
-
Chemical Fume Hood : All operations involving this compound must be performed in a properly functioning chemical fume hood.[8]
-
Emergency Facilities : An eyewash station and an emergency safety shower must be immediately accessible in any area where the chemical is handled.[8][6][10][11]
-
Storage : Store the chemical in a cool, dry, designated corrosives area, protected from moisture and under an inert atmosphere like nitrogen.[8] Keep it segregated from incompatible materials, especially bases and strong oxidizing agents.[8][10]
Emergency Procedures: Spill and Exposure
2.1. Spill Response Protocol
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Absorb the spill using an inert, dry material such as vermiculite, sand, or earth.[8] DO NOT USE WATER or combustible materials.
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash, ensuring all cleaning materials are also collected as hazardous waste.
2.2. First Aid for Exposures
Immediate action is critical to minimize injury.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 30 minutes, holding the eyelids open.[8] Do not allow the victim to rub their eyes. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.
The Core Disposal Workflow: Deactivation via Controlled Hydrolysis
Direct disposal of reactive this compound is not permissible. The compound must first be chemically deactivated into less hazardous components. The scientifically validated method for this is controlled alkaline hydrolysis.
3.1. The Principle of Controlled Alkaline Hydrolysis
The reactivity of this compound is centered on the electrophilic phosphorus atom bonded to two chlorine atoms and a p-chlorophenoxy group. These are all excellent leaving groups. The violent reaction with water is an uncontrolled nucleophilic attack by water on the phosphorus center, rapidly producing phosphoric acid, p-chlorophenol, and two equivalents of hydrogen chloride (HCl) gas.
Our goal is to control this reaction. By slowly adding the organophosphate to a stirred, cooled solution of a base (like sodium hydroxide), we achieve two things:
-
The hydroxide ion (OH⁻) acts as the nucleophile in a controlled manner.
-
The acidic byproducts (HCl and the resulting phosphoric acid) are instantly neutralized by the excess base, preventing the release of corrosive gas and controlling the reaction's exotherm.
The final products are sodium chloride, sodium phosphate, and sodium p-chlorophenoxide in an aqueous solution—a significantly less hazardous mixture that can be managed as chemical waste.
3.2. Step-by-Step Deactivation Protocol
This procedure should only be performed by trained personnel in a controlled laboratory setting.
Required Materials:
-
This compound to be disposed of.
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Water.
-
Large beaker or flask (at least 10x the volume of the final solution).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Dropping funnel or pipette for slow addition.
-
pH paper or a calibrated pH meter.
-
Appropriate hazardous waste container.
Procedure:
-
Prepare the Basic Solution : In a chemical fume hood, prepare a 10% (w/v) solution of sodium hydroxide in a large flask. For every 1 gram of this compound, prepare at least 50 mL of the NaOH solution. This large excess ensures the solution remains strongly basic throughout the process.
-
Cool the Reaction Vessel : Place the flask containing the NaOH solution into an ice bath on a magnetic stir plate and begin stirring. Allow the solution to cool to below 10°C.
-
Controlled Addition : Very slowly, add the this compound to the cold, stirring basic solution drop by drop using a pipette or dropping funnel. The rate of addition should be slow enough to prevent any significant temperature increase or excessive fuming.
-
Monitor the Reaction : Continue stirring the solution in the ice bath for at least 2 hours after the addition is complete to ensure the hydrolysis reaction goes to completion.
-
Verify Neutralization : Remove a small aliquot and test the pH. The solution must be strongly alkaline (pH > 12). If it is not, add more NaOH solution and continue stirring.
-
Containerize for Disposal : Once the reaction is complete and the solution is confirmed to be basic, transfer the resulting mixture to a clearly labeled hazardous waste container. The label should include all components of the final mixture (e.g., "Aqueous waste containing sodium phosphate, sodium chloride, and sodium p-chlorophenoxide").
-
Final Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
3.3. Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the safe disposal of this compound.
Caption: Decision and action workflow for safe deactivation.
Final Waste Management and Regulatory Compliance
The deactivation procedure significantly reduces the immediate hazards of the chemical. However, the resulting aqueous waste must still be handled as hazardous waste.
4.1. Characterizing the Neutralized Waste
The neutralized solution contains sodium salts and sodium p-chlorophenoxide. While less corrosive and not water-reactive, p-chlorophenol and its salts are still toxic and environmentally persistent. Therefore, this waste stream cannot be discharged into the sanitary sewer system.[12]
4.2. Regulatory Compliance
All chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] It is the legal responsibility of the waste generator (the laboratory) to ensure that waste is correctly characterized, labeled, and disposed of through the proper channels.[8] Always consult with your institution's EHS office for specific local and state requirements, which may be stricter than federal guidelines.[12][14]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. actenviro.com [actenviro.com]
- 11. justia.com [justia.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Essential Guide to Handling p-Chlorophenyl dichlorophosphate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. The compound p-Chlorophenyl dichlorophosphate is a potent phosphorylating agent, valuable in nucleic acid synthesis, but its reactivity demands meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe use, grounded in the causality of its chemical nature.
Immediate Hazard Assessment: Understanding the Adversary
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Its most critical characteristic is its violent reaction with water and moisture, which can liberate toxic and corrosive gases like hydrogen chloride.[3][4][5] This reactivity is the central principle governing all handling, storage, and emergency protocols.
| Hazard Identification & Properties | |
| GHS Classification | Skin Corrosion/Irritation, Category 1B/1C.[1][2] |
| Signal Word | Danger[2][3] |
| Primary Hazards | H314: Causes severe skin burns and eye damage.[1][2][6] |
| Reacts violently with water.[3][5] | |
| Physical State | Colorless Liquid[3][7] |
| Molecular Formula | C₆H₄Cl₃O₂P[1] |
| Molecular Weight | 245.43 g/mol [4] |
| Boiling Point | 114 - 116 °C @ 1 mmHg[3] |
| Storage | Store in a cool, dry place under nitrogen, away from moisture.[7] Designated corrosives area.[7] |
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not merely a suggestion but a critical, non-negotiable requirement for preventing exposure. Given the compound's severe corrosivity and reactivity, a multi-layered approach is essential.
Core PPE for Routine Handling
All operations involving this compound must be conducted within a certified chemical fume hood to control vapor exposure.[7]
-
Hand Protection: Wear double-layered chemical-resistant gloves. The outer glove should be a robust material like butyl rubber or neoprene, providing primary resistance. The inner glove (e.g., nitrile) protects the skin during the doffing process. Rationale: The hands are at the highest risk of direct contact. Double-gloving is a field-proven best practice that provides redundancy in case the outer layer is compromised.
-
Eye and Face Protection: A combination of tightly sealed chemical splash goggles (compliant with EN166 or OSHA 29 CFR 1910.133) and a full-face shield is mandatory.[7][8] Rationale: Goggles protect against vapors and splashes entering from the sides, while the face shield provides a barrier for the entire face from direct splashes during transfers or potential reactions.
-
Body Protection: A chemical-resistant apron worn over a lab coat made of a low-permeability fabric is the minimum requirement.[9] For larger quantities or tasks with a higher splash risk, a full chemical-resistant suit (e.g., coated polyethylene) is recommended.[10] Rationale: This protects your torso and legs from splashes that may occur below the sash of the fume hood. All clothing worn in the lab should be long-sleeved shirts and long pants.[9]
-
Foot Protection: Chemical-resistant, steel-toed boots are required.[11] Pant legs must be worn outside the boots to prevent chemicals from channeling inside.[10] Rationale: Standard leather or canvas shoes are permeable and will absorb the chemical, leading to prolonged skin contact and severe burns.
Enhanced PPE for Spill Response and Emergencies
For responding to a spill outside of a fume hood, respiratory protection is paramount.
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3] For large, uncontained spills, a self-contained breathing apparatus (SCBA) is required, as used in firefighting situations.[5][7] Rationale: Inhalation of the vapor or its decomposition products causes severe chemical burns to the respiratory tract.[7]
Part 2: Procedural Guidance for Safe Operations
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are unobstructed and functional.[7] Prepare all necessary equipment within the chemical fume hood.
-
Inert Atmosphere: Since the compound is moisture-sensitive, handle it under an inert atmosphere like dry nitrogen or argon whenever possible.[7][12]
-
Donning PPE: Don PPE in the following order: lab coat, chemical-resistant boots, inner gloves, outer gloves, goggles, and finally, the face shield.
-
Chemical Transfer: Use glass or compatible plastic syringes or cannulas for transfers. Avoid any contact with water or moist air. Keep the container tightly closed when not in use.[7]
-
Post-Handling: After the procedure, secure the chemical container. Clean any contaminated surfaces within the fume hood using a dry, inert absorbent material first, followed by an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the face shield and outer gloves first. Then remove the lab coat and apron. Finally, remove goggles and inner gloves, washing hands thoroughly with soap and water afterward.
Emergency Response: Exposure
Immediate action is critical to mitigate the severe damage caused by this chemical.
-
Skin Contact: Immediately go to the nearest safety shower. While flushing with copious amounts of water for at least 15-30 minutes, remove all contaminated clothing.[3][7] Seek immediate medical attention.[3] Rationale: While the chemical reacts with water, the immediate and overwhelming volume of a safety shower is essential to wash away the chemical and dissipate the heat of reaction, preventing deeper burns.[7]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[2][3][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.[7]
Spill Management & Disposal Plan
The prohibition against using water is the most critical aspect of spill cleanup.
Caption: Workflow for managing a this compound spill.
-
Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[7]
-
Disposal: All waste, including contaminated absorbents and disposable PPE, must be disposed of through an approved hazardous waste disposal plant.[2][3] Follow all federal, state, and local regulations. Contaminated clothing and shoes should be discarded; do not attempt to reuse them.[7]
By internalizing the principles behind these procedures, you build a culture of safety that protects not only yourself but your entire research team. Trust in your process is built upon a foundation of understanding the chemical's nature and respecting its power.
References
- 1. This compound | C6H4Cl3O2P | CID 69879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chlorophenyl Phosphorodichloridate | 772-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. epa.gov [epa.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
